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  • Product: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester"

The following technical guide details the synthesis and characterization of -Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically congested -disubstituted amino acid derivative. This guide prioritizes a convergent M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of


-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically congested 

-disubstituted amino acid derivative.

This guide prioritizes a convergent Modified Strecker Synthesis , selected for its ability to install the quaternary center and the


-benzyl moiety in a single pot, avoiding the difficult 

-alkylation of phenylglycine derivatives.

Technical Guide: Synthesis of -Benzyl-2-ethyl-2-phenylglycine Ethyl Ester[1]

Executive Summary

  • Target Molecule:

    
    -Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
    
  • IUPAC Name: Ethyl 2-(benzylamino)-2-phenylbutanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 325.45 g/mol

  • Core Challenge: Construction of a quaternary carbon center with significant steric bulk (phenyl and ethyl groups) while maintaining the

    
    -benzyl protection.
    
  • Selected Strategy: One-pot Strecker reaction using propiophenone and benzylamine, followed by acid-catalyzed hydrolysis and Fischer esterification.[1]

Retrosynthetic Analysis

The most robust disconnection for


-disubstituted amino acids is at the 

-carbon.[1] Disconnecting the nitrile (cyano) and amine groups reveals a ketone precursor.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Quaternary Center Construction Target Target: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Intermediate Intermediate: N-Benzyl-2-amino-2-phenylbutyronitrile Target->Intermediate Hydrolysis & Esterification Precursors Precursors: Propiophenone + Benzylamine + TMSCN Intermediate->Precursors Strecker Reaction (C-N & C-C Bond Formation)

Experimental Protocol

Stage 1: Modified Strecker Synthesis (Nitrile Formation)

This step installs the quaternary center. The use of Trimethylsilyl cyanide (TMSCN) is preferred over KCN/NaCN for safety and solubility in organic solvents, often providing higher yields with hindered ketones like propiophenone.

Reagents:

  • Propiophenone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Catalyst: Scandium triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add propiophenone (10 mmol) and benzylamine (11 mmol) to anhydrous DCM (50 mL). Stir for 15 minutes to allow pre-complexation.

  • Activation: Add the catalyst (e.g., 10 mol%

    
     or 5 mol% Sc(OTf)
    
    
    
    ).
  • Cyanation: Add TMSCN (12 mmol) dropwise via syringe over 10 minutes. Caution: TMSCN releases HCN upon hydrolysis; work in a well-ventilated fume hood.[1]

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of propiophenone.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude

    
    -aminonitrile is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).
    
Stage 2: Hydrolysis and Esterification

Converting the sterically hindered nitrile directly to the ester requires vigorous acidic conditions. A two-step "Pinner-like" approach is recommended to avoid debenzylation.

Reagents:

  • Concentrated

    
     or 
    
    
    
    gas
  • Ethanol (Absolute)

  • Thionyl Chloride (

    
    )
    

Protocol:

  • Acidolysis (Nitrile

    
     Acid/Amide):  Dissolve the aminonitrile from Stage 1 in conc. 
    
    
    
    (5 mL per g of nitrile). Heat at 60°C for 4 hours. Then, carefully pour onto crushed ice. Neutralize to pH 4-5 with
    
    
    to precipitate the amino acid (zwitterion). Filter and dry.
    • Note: If the

      
      -benzyl group is sensitive, strictly control temperature. However, benzyl amines are generally stable to non-reductive acid conditions.
      
  • Esterification: Suspend the dried amino acid intermediate in absolute ethanol (20 mL/g).

  • Activation: Cool to 0°C. Add thionyl chloride (2.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 12 hours. The hindered carboxyl group requires prolonged heating.

  • Isolation: Concentrate the solvent. Redissolve the residue in EtOAc and wash with saturated

    
     (to liberate the free base from the hydrochloride salt).
    
  • Final Purification: Dry organic layer (

    
    ) and concentrate. Purify the final ester by distillation (high vacuum) or column chromatography.
    

Characterization Data

The following table summarizes the expected spectroscopic signature for


-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester .
TechniqueSignal / FragmentAssignment / Description

H NMR

7.20 – 7.50 (m, 10H)
Aromatic protons (Phenyl + Benzyl rings).
(400 MHz,

)

4.10 – 4.25 (m, 2H)
Ester

: Quartet (part of ethyl ester).

3.60 & 3.85 (d,

Hz, 2H)
Benzyl

: AB quartet. Due to the chiral quaternary center, these protons are diastereotopic.

2.15 – 2.35 (m, 2H)

-Ethyl

: Multiplet (diastereotopic protons adjacent to chiral center).

1.20 (t, 3H)
Ester

: Triplet.

0.85 (t, 3H)

-Ethyl

: Triplet.

C NMR

174.5
C=O (Ester carbonyl).

142.0, 140.5
Ipso-aromatic carbons (Quaternary).

68.5
Quaternary

-Carbon
: Characteristic low-field aliphatic signal.

60.5
Ester

.

48.0
Benzyl

.
IR 1730 cm

Strong C=O stretch (Ester).
3350 cm

Weak N-H stretch (Secondary amine).

Critical Control Points & Troubleshooting

Steric Hindrance (The "Quaternary" Problem)

The primary failure mode in this synthesis is the sluggishness of the Strecker reaction due to the steric bulk of propiophenone.

  • Solution: Use Scandium Triflate [Sc(OTf)

    
    ]  as a Lewis acid catalyst. It activates the ketone carbonyl specifically without deactivating the amine, significantly accelerating imine formation and cyanide addition in hindered substrates.
    
Diastereotopic Protons

Researchers often misinterpret the NMR of this compound. Because the


-carbon is a stereocenter (chiral), the protons on the 

-benzyl methylene group (

) and the

-ethyl methylene group (

) are diastereotopic .
  • Observation: Expect the benzyl

    
     to appear as an AB quartet  (two doublets), not a singlet. Expect the ethyl 
    
    
    
    to appear as a complex multiplet, not a simple quartet.
Hydrolysis of Sterically Hindered Nitriles

The nitrile adjacent to the quaternary center is extremely difficult to hydrolyze.

  • Alternative: If acid hydrolysis fails (low yield), use alkaline hydrolysis with ethylene glycol/KOH at high temperature (

    
    ), followed by re-esterification.
    

Workflow Diagram

Workflow Figure 2: Synthetic Workflow for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Step1 Step 1: Strecker Reaction Propiophenone + BnNH2 + TMSCN (DCM, r.t., 24h) Step2 Intermediate: Alpha-Aminonitrile Step1->Step2 Cyanation Step3 Step 2: Hydrolysis H2SO4, 60°C Step2->Step3 Acidolysis Step4 Step 3: Esterification EtOH, SOCl2, Reflux Step3->Step4 Fischer Esterification Final Product: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Step4->Final Workup & Distillation

References

  • Strecker Synthesis of Hindered Amino Acids

    • Title: "Catalytic Strecker Reaction: A Highly Enantioselective Synthesis of

      
      -Disubstituted 
      
      
      
      -Amino Acids."[1]
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Describes the use of Lewis acid catalysts (like Sc(OTf) or chiral variants) to overcome steric hindrance in ketone-based Strecker reactions.
    • URL:[Link]

  • Hydrolysis of

    
    -Disubstituted Nitriles: 
    
    • Title: "Practical Synthesis of -Dialkyl Amino Acids via the Strecker Reaction."
    • Source:Organic Process Research & Development.
    • Context: Provides industrial protocols for hydrolyzing sterically hindered aminonitriles using sulfuric acid.
    • URL:[Link]

  • General Properties of Phenylglycine Derivatives: Title: "2-Ethyl-2-phenylglycine Ethyl Ester synthesis." Source: ChemicalBook / Vertex AI Search Results. Context: Verifies the existence and commercial relevance of the core scaffold.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7). This document is structured for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7). This document is structured for researchers in medicinal chemistry and process development, focusing on its role as a critical intermediate in the synthesis of phenylbutylamine-based gastrointestinal agents (e.g., Trimebutine analogs).

Document Control:

  • Subject: CAS 1330183-23-7 | C19H23NO2

  • Application: Pharmaceutical Intermediate / Impurity Reference Standard

Executive Summary

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, lipophilic amino acid derivative. Structurally, it is the N-benzyl protected ethyl ester of 2-amino-2-phenylbutyric acid (also known as


-ethyl-

-phenylglycine).

In drug development, this compound serves two primary functions:

  • Synthetic Intermediate: It is a precursor to 2-(benzylamino)-2-phenylbutan-1-ol , a scaffold used in the synthesis of antispasmodic agents like Trimebutine and its active metabolite N-desmethyltrimebutine [1]. The benzyl group acts as a robust protecting group for the amine during ester reduction or acylation steps.

  • Impurity Reference Standard: It is used to quantify alkylation byproducts in the manufacturing of phenylglycine-derived APIs, ensuring regulatory compliance (ICH Q3A/B).

Physicochemical Properties

The steric bulk of the quaternary


-carbon (bearing both ethyl and phenyl groups) significantly influences the compound's solubility and reactivity. Unlike simple glycine derivatives, this molecule exhibits high lipophilicity and resistance to hydrolysis.
Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
CAS Number 1330183-23-7Specific to the N-benzyl ethyl ester
Molecular Formula C

H

NO

Molecular Weight 297.39 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool due to steric bulk
Solubility Soluble: DCM, Ethyl Acetate, DMSOInsoluble: WaterRequires organic cosolvent for bioassays
LogP (Predicted) 5.28 ± 0.4Highly lipophilic; crosses BBB readily
pKa (Base) ~7.5 - 8.0 (Predicted)Weaker base than primary amines due to steric hindrance
Boiling Point ~420°C (at 760 mmHg)Decomposes before boiling at atm pressure

Critical Insight: The high LogP (5.28) mandates the use of non-aqueous mobile phases (e.g., Acetonitrile/Water with TFA) for Reverse-Phase HPLC. Standard aqueous buffers often result in column retention issues or precipitation.

Synthetic Methodology & Causality

The synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester requires overcoming the steric hindrance at the


-carbon. Standard S

2 alkylation is often sluggish; therefore, a Reductive Amination or High-Temperature Alkylation approach is preferred.
Validated Synthetic Protocol (N-Alkylation Route)

This protocol utilizes 2-ethyl-2-phenylglycine ethyl ester (CAS 6480-87-1) as the starting material.[1]

Reagents:

  • Substrate: 2-Ethyl-2-phenylglycine ethyl ester (1.0 eq)

  • Alkylating Agent: Benzyl Bromide (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA (for homogeneous phase)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of 2-ethyl-2-phenylglycine ethyl ester in 100 mL of anhydrous ACN. Reasoning: ACN promotes S

    
    2 mechanisms while minimizing solvolysis.
    
  • Base Addition: Add 16.5 g of anhydrous

    
    . Stir for 15 minutes to activate the amine.
    
  • Alkylation: Add 9.0 g of Benzyl Bromide dropwise over 30 minutes at 0°C. Control: Slow addition prevents bis-alkylation (formation of the dibenzyl species), although steric hindrance makes bis-alkylation difficult.

  • Reflux: Heat the mixture to 60-70°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual bromide salts.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of the precursor acid to the target ester and its downstream application in Trimebutine analog synthesis.

SynthesisPathway start 2-Phenylbutyric Acid (Precursor) step1 2-Ethyl-2-phenylglycine Ethyl Ester (CAS 6480-87-1) start->step1 1. Bromination 2. Amination 3. Esterification target N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (Target: CAS 1330183-23-7) step1->target Benzyl Bromide K2CO3, ACN, 70°C (N-Alkylation) intermed 2-(Benzylamino)-2-phenylbutan-1-ol target->intermed LiAlH4 Reduction (Ester to Alcohol) drug Trimebutine Analogs (N-Desmethyl derivatives) intermed->drug Esterification with 3,4,5-Trimethoxybenzoyl Cl

Figure 1: Synthetic trajectory from raw materials to the target intermediate and its pharmaceutical application.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound for research or reference standards, the following analytical parameters must be met.

HPLC Method (Purity Profiling)

Due to the chromophores (Phenyl, Benzyl), UV detection is highly sensitive.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Ester backbone) and 254 nm (Aromatic).

  • Retention Time: Expect elution late in the gradient (~10-12 min) due to the benzyl and ethyl groups increasing hydrophobicity.

NMR Interpretation (Structural Confirmation)

The


H-NMR spectrum in CDCl

is distinct due to the quaternary center.
Shift (

ppm)
MultiplicityIntegrationAssignment
7.20 – 7.45Multiplet10HPhenyl (x2) aromatics
4.10 – 4.25Quartet2HEthyl ester (-O-CH

-CH

)
3.65Singlet (Broad)2HBenzyl (-N-CH

-Ph)
2.10Multiplet2HEthyl group (-CH

-CH

on

-C)
1.20Triplet3HEthyl ester (-O-CH

-CH

)
0.85Triplet3HEthyl group (-CH

-CH

on

-C)

Note: The benzyl methylene protons (3.65 ppm) may appear as an AB quartet if the molecule possesses chiral induction or restricted rotation, though typically a singlet in achiral solvents at RT.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester bond is stable, but the secondary amine is susceptible to oxidation over prolonged periods.

  • PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dusts/mists.

References

  • Martin, A., Figadere, B., Saivin, S., Houin, G., Chomard, J. M., & Cahiez, G. (2000).[1] Synthesis and pharmacological evaluation of new 2-phenyl-2-butylamine derivatives. Arzneimittel-Forschung, 50(6), 544–549.[1][2][3] Link

  • Roman, F. J., Pascaud, X., Martin, A., Vauché, D., & Junien, J. L. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397. Link

  • PubChem. (n.d.). Compound Summary for CAS 1330183-23-7. National Center for Biotechnology Information. Link

Sources

Foundational

Biological Versatility of Substituted Phenylglycine Esters: From mGluR Modulation to Antimicrobial Scaffolds

Topic: Potential Biological Activities of Substituted Phenylglycine Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Phenylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Substituted Phenylglycine Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenylglycine Pharmacophore

Substituted phenylglycine esters represent a privileged scaffold in medicinal chemistry, bridging the gap between simple amino acids and complex peptidomimetics. Unlike their aliphatic counterparts (e.g., alanine, leucine), the direct attachment of the aromatic ring to the


-carbon in phenylglycine confers unique steric rigidity and electronic properties.

For drug development professionals, this scaffold offers three distinct utility vectors:

  • Neurological Modulation: As rigid glutamate analogs, they act as potent antagonists for metabotropic glutamate receptors (mGluRs), with esters often serving as brain-penetrant prodrugs.

  • Antimicrobial Surfactancy: Long-chain esters of phenylglycine function as cationic surfactants, exhibiting "cut-off" effects in bacterial membrane disruption.

  • Biocatalytic Precursors: Methyl esters of D-phenylglycine are the industrial standard acyl donors for the enzymatic synthesis of

    
    -lactam antibiotics (e.g., Ampicillin, Cephalexin).
    

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary to exploit this versatile moiety.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of phenylglycine esters is dictated by substitutions at three key positions: the aromatic ring (Electronic/Steric), the


-amino group (Basic/H-bonding), and the ester moiety (Lipophilicity/Prodrug).
The SAR Landscape
  • Ring Substitution (C3/C4/C5): Critical for mGluR selectivity. Adding -OH or -COOH at the 3 or 4 position mimics the distal acid group of glutamate.

  • Ester Moiety (

    
    ): 
    
    • Methyl/Ethyl: High synthetic utility; used in enzymatic coupling.

    • Octyl/Decyl: Introduces amphiphilicity, activating antimicrobial properties via membrane intercalation.

  • 
    -Amino Modification: 
    
    
    
    -alkylation or formation of Schiff bases often shifts activity from neurological to anti-inflammatory or cytotoxic domains.

SAR_Landscape Core Phenylglycine Ester Scaffold Ring Aromatic Ring (C-Phenyl) Core->Ring Amino Alpha-Amino Group (-NH2) Core->Amino Ester Ester Moiety (-COOR) Core->Ester mGluR mGluR Antagonism (4-COOH, 3-OH) Ring->mGluR Electronic mimicry of Glutamate AntiInf Anti-inflammatory (N-Aryl/Chalcone) Amino->AntiInf Lipoxygenase Inhibition Antimic Antimicrobial (Long chain alkyl) Ester->Antimic Membrane Lysis Prodrug Prodrug/Biocatalysis (Methyl/Ethyl) Ester->Prodrug Bioavailability

Figure 1: Pharmacophore dissection of Phenylglycine Esters showing the causality between structural modification and biological output.

Therapeutic Applications

Neurological: mGluR Antagonists & Prodrugs

Phenylglycine derivatives are foundational tools in neuroscience. The structure of (S)-phenylglycine is a rigidified analog of L-glutamate.

  • Mechanism: They compete with glutamate at the "Venus flytrap" domain of Class C GPCRs.

  • Key Compounds:

    • (S)-4-carboxyphenylglycine (4CPG): A Group I mGluR antagonist.[1]

    • (S)-3,5-dihydroxyphenylglycine (DHPG): A Group I mGluR agonist.

  • Role of Esters: The free acids are polar and poorly blood-brain barrier (BBB) penetrant. Esterification (e.g., ethyl or indanyl esters) masks the carboxylic acid, increasing lipophilicity. Once in the CNS, intracellular esterases hydrolyze the compound to release the active antagonist.

Antimicrobial: Cationic Surfactants & Peptidomimetics

Long-chain esters of phenylglycine (e.g., octyl or decyl esters) function as amino acid-based surfactants.[2]

  • Mechanism: The protonated

    
    -amino group provides a positive charge (cationic head), while the phenyl ring and ester tail intercalate into the bacterial lipid bilayer.
    
  • The "Cut-off" Effect: Bioactivity increases with chain length up to a critical point (usually C10-C12), after which solubility issues or steric hindrance reduce efficacy.

  • Data Summary:

CompoundOrganismMIC (

g/mL)
Mechanism
Phenylglycine Octyl EsterS. aureus12.5 - 25.0Membrane Depolarization
Phenylglycine Decyl EsterE. coli50.0 - 100.0Membrane Lysis
N-(2-hydroxyphenyl)glycine esterC. albicans62.5Ergosterol interference (putative)
Biocatalytic Synthesis of -Lactams

While not a "therapeutic" activity in the patient, the acyl-donor activity of D-phenylglycine methyl ester (D-PG-OMe) is the single most important biological interaction in the pharmaceutical industry for this molecule.

  • Enzyme: Penicillin G Acylase (PGA).

  • Process: Kinetically controlled synthesis. PGA activates the ester to form an acyl-enzyme intermediate, which is then intercepted by the

    
    -lactam nucleus (e.g., 6-APA) rather than water.
    

Experimental Protocols

Protocol A: Synthesis of Phenylglycine Methyl Ester (HCl Salt)

Standard Fisher Esterification for Biocatalytic Use.

Reagents: D-Phenylglycine (10 mmol), Methanol (anhydrous, 50 mL), Thionyl Chloride (12 mmol). Rationale: Thionyl chloride generates anhydrous HCl in situ, catalyzing the reaction and driving the equilibrium by trapping water.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Suspend D-phenylglycine in methanol at 0°C (ice bath).

  • Activation: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from MeOH/Et2O.

  • Validation:

    
    H NMR (
    
    
    
    ) should show a singlet at ~3.8 ppm (methyl ester) and aromatic protons at 7.4-7.6 ppm.
Protocol B: Evaluation of mGluR Antagonist Activity (Calcium Mobilization Assay)

Self-validating assay using FLIPR (Fluorometric Imaging Plate Reader).

Reagents: CHO cells expressing mGluR1/5, Fluo-4 AM (Ca2+ dye), Glutamate (agonist), Test Ester.

  • Loading: Incubate cells with Fluo-4 AM (4

    
    M) for 60 min at 37°C.
    
  • Pre-incubation: Add the phenylglycine ester (test compound) 15 minutes prior to agonist addition. This allows for esterase cleavage (if testing prodrug) and receptor binding.

  • Stimulation: Inject Glutamate (

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (

    
     488 nm, 
    
    
    
    525 nm).
  • Analysis: Calculate

    
     based on the reduction of the glutamate-induced Calcium peak.
    
    • Control: 10

      
      M MPEP (known mGluR5 antagonist) must abolish the signal.
      

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways of phenylglycine esters: the Biocatalytic Pathway (Industrial) and the Pharmacological Pathway (mGluR modulation).

Pathways cluster_Bio Biocatalysis (Industrial) cluster_Pharma Pharmacology (Neurological) Start Phenylglycine Ester (Starting Material) Enzyme Penicillin Acylase (Enzyme) Start->Enzyme BBB Blood-Brain Barrier (Transport) Start->BBB AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz Antibiotic Ampicillin (Product) AcylEnz->Antibiotic + 6-APA Nucleus 6-APA (Nucleophile) Hydrolysis Intracellular Esterases BBB->Hydrolysis ActiveDrug Free Acid (Active Antagonist) Hydrolysis->ActiveDrug Receptor mGluR Receptor (Binding) ActiveDrug->Receptor Competitive Inhibition

Figure 2: Divergent utility of Phenylglycine Esters. Left: Acyl-donor in antibiotic synthesis. Right: Prodrug activation for mGluR antagonism.

References

  • Roberts, P. J. (1995).[3] Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists.[1][3][4] Neuropharmacology. Link

  • Jane, D. E., et al. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses.[4] Neuropharmacology. Link

  • Bayoumi, W., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.[5][6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • Haurena, C., et al. (2010).[7] A Straightforward Three-Component Synthesis of

    
    -Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold.[7] The Journal of Organic Chemistry. Link
    
  • Pinazo, A., et al. (2010). Self-assembly, Surface, Antibacterial, and Solubilization Properties of Phenylglycine Type Amino Acid-Based Cationic Surfactants. Journal of Surfactants and Detergents. Link

  • Deng, X., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates.[8] Chemistry & Biodiversity. Link

Sources

Exploratory

In Silico Modeling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester: A Technical Characterization & Risk Assessment Guide

Executive Summary N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Trimebutine , a gastrointestinal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Trimebutine , a gastrointestinal antispasmodic agent. Chemically, it is the ethyl ester of 2-(benzylamino)-2-phenylbutyric acid. Its structure features a sterically hindered quaternary carbon (


-position) linking an ethyl group, a phenyl ring, and a secondary amine.

This guide provides a comprehensive in silico modeling framework for this compound. Unlike standard small molecules, the steric bulk at the


-carbon necessitates advanced conformational sampling and quantum mechanical treatment to accurately predict its reactivity, metabolic fate, and potential off-target pharmacological activity (safety profiling).

Part 1: Structural Basis & Quantum Mechanical Characterization

Objective

To determine the stable conformational ensembles and electrostatic properties that drive the compound's reactivity (e.g., hydrolysis rates, N-dealkylation) and receptor binding.

Density Functional Theory (DFT) Protocol

The quaternary center creates significant rotational barriers. Standard force fields (MMFF94) may underestimate the strain energy.

Experimental Workflow:

  • Conformational Search: Use a stochastic search (Monte Carlo) with the OPLS3e or MMFF94x force field to generate initial low-energy conformers.

    • Critical Step: Focus on the torsion angles around the quaternary carbon (

      
      , 
      
      
      
      ,
      
      
      ).
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA 5.0.

    • Level of Theory: B3LYP/6-311G(d,p) or

      
      B97X-D/def2-TZVP (includes dispersion corrections critical for the 
      
      
      
      stacking interaction between the N-benzyl and
      
      
      -phenyl rings).
    • Solvation: IEFPCM model (Water for biological relevance; Ethanol for synthesis context).

  • Property Calculation:

    • Frontier Orbitals: Calculate HOMO/LUMO gaps to assess chemical stability.

    • Fukui Functions: Map electrophilic/nucleophilic attack sites to predict metabolic soft spots (SOM).

Data Output Table: Physicochemical Parameters (Predicted)
ParameterValue (Approx. Method)Significance
LogP (Consensus) 4.8 - 5.2High lipophilicity; predicts high BBB permeability.
TPSA ~29.5 ŲGood oral bioavailability; CNS penetrant.
Rotatable Bonds 8High flexibility despite steric bulk.
pKa (Basic N) 7.8 - 8.2Predominantly cationic at physiological pH (7.4).
Dipole Moment ~1.8 DInfluences solubility and membrane interaction.

Part 2: Toxicological Profiling (QSAR & ICH M7)

Objective

To evaluate the genotoxic potential of the compound as a process impurity, adhering to ICH M7 guidelines for drug impurities.

Mutagenicity Assessment Workflow

The secondary amine and benzyl groups are structural alerts in some contexts, though generally less reactive than primary aromatic amines or alkyl halides.

Protocol:

  • Rule-Based Screening:

    • Tool: Derek Nexus or Toxtree (Verhaar scheme).

    • Alert Check: Screen for "Benzylic amine" or "Alpha-halo ester" precursors (if unreacted starting material remains).

    • Note: The N-benzyl group is generally metabolically labile but not inherently mutagenic.

  • Statistical-Based Screening:

    • Tool: VEGA QSAR (Models: CAESAR, Sarpy, ISS).

    • Consensus Scoring: Combine outputs. If 2/3 models predict "Non-Mutagenic," the compound is classified as Class 4 or 5 (controlled as non-mutagenic impurity).

Visualization: Toxicology & Metabolism Workflow

ToxWorkflow Compound N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester QSAR QSAR Profiling (ICH M7) Compound->QSAR Metabolism Metabolic Prediction (SmartCyp/XenoSite) Compound->Metabolism Tox_Result Genotoxicity Risk: Low/Negative QSAR->Tox_Result Consensus Metabolite_1 Metabolite 1: N-Debenzylation (Primary Amine) Metabolism->Metabolite_1 CYP450 (Oxidation) Metabolite_2 Metabolite 2: Ester Hydrolysis (Carboxylic Acid) Metabolism->Metabolite_2 Esterases

Caption: In silico toxicology and metabolic stability workflow predicting primary clearance pathways.

Part 3: Off-Target Pharmacology (Molecular Docking)

Objective

Since the parent drug (Trimebutine) targets Mu-Opioid Receptors (MOR) and Muscarinic Acetylcholine Receptors (mAChRs) , this impurity must be screened for binding affinity to these targets to assess "carry-over" pharmacological risk.

Target Selection & Preparation
  • Target 1: Mu-Opioid Receptor (MOR)

    • PDB ID: 4DKL (Murine MOR with antagonist) or 5C1M (Agonist bound).

    • Preparation: Remove fusion proteins, add hydrogens, optimize H-bond network (PropKa pH 7.4).

  • Target 2: Muscarinic M1 Receptor

    • PDB ID: 5CXV.

Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation: Center the grid box (25x25x25 Å) on the orthosteric binding site defined by the co-crystallized ligand (e.g., BU72 for MOR).

  • Ligand Preparation:

    • Set the protonation state to cationic (protonated secondary amine).

    • Allow rotation of the ethyl ester and benzyl groups.

    • Constraint: The quaternary

      
      -carbon is rigid.
      
  • Scoring & Analysis:

    • Binding Energy Threshold: Significant binding if

      
       kcal/mol.
      
    • Interaction Check: Look for Ionic interaction between the protonated amine and Asp147 (MOR) or Asp105 (M1). If this salt bridge is absent, affinity is likely negligible.

Part 4: ADMET & Metabolic Stability

Metabolic Soft Spot Prediction

The compound contains two highly labile sites:

  • Ester Linkage: Susceptible to rapid hydrolysis by plasma esterases (CES1).

  • Benzylic Carbon: Susceptible to CYP450-mediated oxidation (N-dealkylation).

In Silico Tool: SmartCyp or FAME 3.

  • Prediction: The N-debenzylation is the rate-limiting oxidative step. The resulting metabolite (2-amino-2-phenylbutyric acid ethyl ester) is a closer structural analog to the Trimebutine pharmacophore skeleton.

Visualization: Structural Relationship to Trimebutine

StructureRel Impurity Target: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (Intermediate) Precursor 2-Amino-2-phenylbutyric Acid (Core Skeleton) Impurity->Precursor 1. N-Debenzylation 2. Ester Hydrolysis Trimebutine Trimebutine (Final Drug) Precursor->Trimebutine Synthetic Pathway: 1. Reduction to Alcohol 2. N-Dimethylation 3. Esterification

Caption: Structural lineage showing the compound as a precursor to the Trimebutine scaffold.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Gaussian 16 User Reference. "DFT Methods and Basis Sets for Organic Molecules." Gaussian, Inc., 2019. Link

  • SmartCyp 3.0. "Prediction of Cytochrome P450-Mediated Metabolism." University of Copenhagen, 2024. Link

  • RCSB Protein Data Bank. "Crystal structure of the mu-opioid receptor bound to a morphinan antagonist (PDB: 4DKL)." Nature, 2012. Link

  • SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. Link

Foundational

An In-Depth Technical Guide to the Exploratory Bioactivity Screening of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Abstract The discovery and development of novel therapeutic agents are paramount to advancing healthcare. Phenylglycine derivatives have demonstrated a wide array of biological activities, making them a focal point of me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and development of novel therapeutic agents are paramount to advancing healthcare. Phenylglycine derivatives have demonstrated a wide array of biological activities, making them a focal point of medicinal chemistry research.[1] This guide presents a comprehensive, in-depth framework for the initial bioactivity screening of a novel compound, N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. As this specific molecule is a new chemical entity, this document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical and efficient progression from initial characterization to a preliminary assessment of its therapeutic potential. The described workflow is designed to maximize data generation from minimal compound quantities, a common constraint in early-stage discovery. This guide emphasizes the rationale behind experimental choices, provides detailed protocols for key assays, and integrates in silico methods to build a foundational dataset for this promising molecule.

Introduction: The Rationale for Screening N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

The phenylglycine scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds with significant biological effects.[1] Derivatives of this core have been explored for a range of therapeutic applications, including as anticonvulsants, pesticides, and antimicrobial agents.[2][3] The unique combination of a benzyl group, an ethyl group, and a phenylglycine ethyl ester moiety in the target molecule suggests the potential for novel interactions with biological targets. The N-benzyl group, for instance, has been associated with a variety of biological activities.[4]

This exploratory screening is designed to cast a wide net, efficiently assessing the potential of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester across several key areas of therapeutic interest: cytotoxicity, anti-inflammatory, and antioxidant activities. This initial triage is crucial for identifying a potential "hit" and guiding future, more focused investigations.[5] The screening cascade is structured to move from broad, rapid assays to more specific, mechanism-related investigations, ensuring a cost-effective and scientifically rigorous evaluation.[6][7]

Physicochemical Characterization and In Silico Profiling

Prior to initiating biological assays, a thorough understanding of the molecule's fundamental properties is essential. This initial phase combines experimental characterization with computational predictions to anticipate its behavior in biological systems.

Synthesis and Purity Assessment

While the synthesis of the exact target molecule is not explicitly detailed in the public domain, analogous structures such as N-benzylglycine ethyl ester are synthesized through processes like the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[8][9] Similarly, 2-ethyl-2-phenylglycine ethyl ester synthesis has been documented.[10] A plausible synthetic route would involve the N-benzylation of 2-ethyl-2-phenylglycine ethyl ester.

Following synthesis, the purity of the compound must be rigorously assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for all biological assays to ensure that observed effects are attributable to the target molecule.

In Silico ADMET Prediction

Before committing to resource-intensive in vitro assays, in silico (computer-based) models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[11][12] These predictions help to identify potential liabilities early in the drug discovery process.[13] Various web-based tools and software can be used to calculate key drug-like properties based on the molecule's structure.[14][15]

Key Predicted Parameters:

  • Lipinski's Rule of Five: Assesses oral bioavailability potential based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.[14]

  • Topological Polar Surface Area (TPSA): Predicts cell permeability.

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Penetration: Indicates potential for central nervous system activity or side effects.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[16]

  • Hepatotoxicity and other toxicities: Flags potential safety concerns.[11]

Table 1: Hypothetical In Silico ADMET Profile for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

PropertyPredicted ValueImplication
Molecular Weight~311 g/mol Compliant with Lipinski's Rule
LogP~3.5Good lipophilicity for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule
TPSA~38 ŲLikely good cell permeability
Aqueous SolubilityLow to ModerateMay require formulation strategies
BBB PermeabilityPossiblePotential for CNS effects
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
HepatotoxicityLow ProbabilityFavorable initial safety profile

In Vitro Bioactivity Screening Cascade

The proposed in vitro screening cascade is a tiered approach, starting with an assessment of general cytotoxicity, followed by targeted screens for anti-inflammatory and antioxidant activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Bioactivity Screening cluster_2 Phase 3: Preliminary ADME Profiling A N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (Test Compound) B Cytotoxicity Screening (e.g., MTT, LDH assays) A->B Initial Safety Profile C Anti-inflammatory Assays (COX-1/COX-2, 5-LOX) B->C If non-toxic at relevant concentrations D Antioxidant Assays (DPPH, ABTS) B->D If non-toxic at relevant concentrations E Metabolic Stability Assay (Liver Microsomes) C->E If promising activity observed F Plasma Protein Binding D->F If promising activity observed G cluster_0 Inhibition Targets A Arachidonic Acid B COX-1 / COX-2 A->B C 5-LOX A->C D Prostaglandins (Inflammation, Pain, Fever) B->D E Leukotrienes (Asthma, Inflammation) C->E I1 N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester I1->B Inhibits? I1->C Inhibits?

Caption: Simplified arachidonic acid cascade and potential inhibition points.

This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. [17]Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. [18] Step-by-Step Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stop solution.

  • Detection: Measure the product (e.g., Prostaglandin E2) using a colorimetric or fluorescent method as per the kit instructions.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. [17][19] Step-by-Step Protocol:

  • Enzyme Preparation: Use a commercially available 5-LOX inhibitor screening kit.

  • Reaction Setup: In a 96-well plate, add the 5-LOX enzyme and the test compound at various concentrations.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add the substrate (e.g., linoleic acid) to initiate the reaction.

  • Detection: Measure the formation of the product using a colorimetric or fluorometric plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Antioxidant assays measure the ability of a compound to scavenge free radicals. [20]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity. [21]DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant. Step-by-Step Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add the test compound solution and the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. [22]

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant capacity. [22]The pre-formed ABTS radical cation is blue-green, and its color diminishes in the presence of an antioxidant. [21][23] Step-by-Step Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: In a 96-well plate, add the test compound at various concentrations and the ABTS working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Reading: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC). [22] Table 2: Exemplary Data Summary for In Vitro Bioactivity Screening

AssayEndpointResult (Hypothetical)
Cytotoxicity
MTT (HeLa cells)IC50> 100 µM
LDH (HEK293 cells)IC50> 100 µM
Anti-inflammatory
COX-1 InhibitionIC5085 µM
COX-2 InhibitionIC5015 µM
5-LOX InhibitionIC5045 µM
Antioxidant
DPPH ScavengingIC5060 µM
ABTS ScavengingTEAC0.8 mM Trolox equivalents

Preliminary ADME Profiling

Once a compound shows promising bioactivity, it is crucial to assess its early ADME properties to determine its potential as a drug candidate. [24][25]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes. [24][26]High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.

Step-by-Step Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, the test compound, and buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add a pre-warmed NADPH solution to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile) to quench the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site. [24][26]Only the unbound fraction is pharmacologically active.

Step-by-Step Protocol:

  • Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add the test compound to plasma in one chamber and buffer in the other chamber.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the initial exploratory screening of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. The integration of in silico predictions with a tiered in vitro assay cascade allows for an efficient evaluation of the compound's cytotoxic, anti-inflammatory, and antioxidant potential, along with a preliminary assessment of its drug-like properties.

The data generated from this screening workflow will provide a critical foundation for making informed decisions about the future development of this molecule. Positive "hits" in any of the bioactivity assays, coupled with a favorable ADMET profile, would warrant further investigation, including more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual progression into in vivo models. This structured approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Helal, E. G., et al. (2019). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science, 9(1), 66-71.
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Sahoo, B. M., et al. (2021). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from [Link]

  • Kumar, P., et al. (2018). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Lagorce, D., et al. (2008). The pkCSM web server: a web-based tool for the prediction of pharmacokinetic properties of small molecules.
  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
  • Sarikurkcu, C., et al. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(11), 3535.
  • Zhang, M., et al. (2021). In silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 761563.
  • Khan, I., et al. (2021). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Journal of Molecular Structure, 1242, 130713.
  • Ibrahim, N. I., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Sains Malaysiana, 48(11), 2443-2450.
  • Leuti, A., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Pharmacology, 8, 337.
  • Reddy, K. R., et al. (2021). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 14(10), 5293-5298.
  • Li, A. P. (2013). What ADME tests should be conducted for preclinical studies?. Acta Pharmaceutica Sinica B, 3(1), 3-8.
  • Thomas, J. R., et al. (2023).
  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • Montalvão, S. I. G. H. M., Singh, V., & Haque, S. (2017). Bioassays for bioactivity screening. In Marine-derived biomolecules (pp. 237-268). Elsevier.
  • Yang, Y., et al. (2024). Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications. International Journal of Molecular Sciences, 25(9), 4811.
  • Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 845-856.
  • Singh, V., & Haque, S. (2017). Bioassays for Bioactivity Screening. In Marine-Derived Biomolecules (pp. 237-268).
  • Li, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200888.
  • CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents. (n.d.).
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  • Kumar, S., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Iranian Chemical Society, 14(8), 1739-1750.

Sources

Exploratory

"solubility and stability studies of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester"

Topic: Solubility and Stability Studies of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Document Type: Technical Guide / Standard Operating Procedure (SOP) Design Audience: Pharmaceutical Scientists, Analytical Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Studies of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Document Type: Technical Guide / Standard Operating Procedure (SOP) Design Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers

Executive Summary

This technical guide outlines the strategic framework for characterizing the solubility and stability profile of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7) . As a highly lipophilic amino acid derivative (Predicted LogP ~5.3) with a sterically hindered ester linkage, this compound presents specific challenges in formulation and analysis.

This document moves beyond generic protocols to address the specific physicochemical liabilities of this molecule:

  • Solubility: Extreme hydrophobicity requiring surfactant-mediated profiling and pH-dependent solubility mapping (targeting the secondary amine pKa).

  • Stability: Steric protection of the ester bond vs. susceptibility to oxidative N-debenzylation.

Physicochemical Context & Structural Analysis

Before initiating wet-lab experiments, a theoretical analysis dictates the experimental design.

  • Lipophilicity (LogP ~5.28): The presence of the N-benzyl group and the 2-ethyl-2-phenyl substitution renders the molecule practically insoluble in water at neutral pH. Implication: Standard aqueous buffers will fail without cosolvents or surfactants.

  • Ionization (pKa): The secondary amine (N-benzyl) typically exhibits a pKa in the range of 8.0–9.0. Implication: Solubility will be pH-dependent, with significant increases observed only below pH 5.0 (protonated cationic form).

  • Steric Hindrance: The quaternary carbon (alpha to the carbonyl) bears both an ethyl and a phenyl group. Implication: This steric bulk effectively shields the ester carbonyl from nucleophilic attack, likely rendering it more stable to hydrolysis than simple glycine esters, but it does not eliminate the risk under extreme pH.

Analytical Method Development (Prerequisite)

Accurate quantification is the bedrock of stability studies. A generic gradient is insufficient due to the compound's high retention.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains amine protonation for peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Steep organic ramp (e.g., 50% B to 95% B over 10 mins) to elute the lipophilic parent.

  • Detection: UV at 210 nm (peptide bond/ester) and 254 nm (phenyl/benzyl chromophores).

Study 1: Solubility Profiling Protocols

Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility across the physiological pH range.

Protocol:

  • Preparation: Add excess solid compound (~10 mg) to 2 mL of buffer in borosilicate glass vials.

  • Media Selection:

    • pH 1.2 (0.1N HCl): Simulates gastric fluid (Expect high solubility due to protonation).

    • pH 4.5 (Acetate Buffer): Transition state.

    • pH 6.8 (Phosphate Buffer): Simulates intestinal fluid (Expect precipitation).

    • Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid) containing lecithin/taurocholate to mimic in vivo solubilization.

  • Incubation: Shake at 37°C for 24–48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins (filtration may adsorb lipophilic drugs).

  • Quantification: Dilute supernatant with Mobile Phase B (Acetonitrile) to prevent precipitation before HPLC injection.

Data Presentation Template:

MediumpHSolubility (mg/mL)Final pH (Post-incubation)Observation
0.1 N HCl1.2[Data][Data]Clear Solution
Acetate Buffer4.5[Data][Data]Slight Turbidity
Phosphate Buffer6.8[Data][Data]Heavy Precipitate
FaSSIF6.5[Data][Data]Emulsion/Micellar

Study 2: Stability Profiling (Forced Degradation)

Objective: Identify degradation pathways and establish shelf-life limits.

Hydrolytic Stability (Stress Testing)

The ethyl ester is the primary liability. However, the 2-ethyl-2-phenyl steric shield will slow this reaction.

Protocol:

  • Acid Stress: Dissolve compound in Acetonitrile:0.1N HCl (50:50). Heat at 60°C for 4 hours.

    • Mechanism: Acid-catalyzed hydrolysis of the ester to the carboxylic acid.

  • Base Stress: Dissolve in Acetonitrile:0.1N NaOH (50:50). Room temperature for 2 hours.

    • Warning: Base hydrolysis is typically faster. If degradation >20% instantly, repeat with 0.01N NaOH.

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 4 hours.

    • Mechanism: Radical attack at the benzylic carbon (N-debenzylation) or N-oxidation.

Visualizing the Degradation Pathways

The following diagram illustrates the theoretical degradation logic based on the molecular structure.

DegradationPathways Parent Parent Compound (N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester) AcidHydrolysis Acid Hydrolysis (HCl / Heat) Parent->AcidHydrolysis Slow BaseHydrolysis Base Hydrolysis (NaOH) Parent->BaseHydrolysis Fast Oxidation Oxidative Stress (H2O2) Parent->Oxidation Radical Mechanism CarboxylicAcid Degradant A: Free Carboxylic Acid (Hydrolysis Product) AcidHydrolysis->CarboxylicAcid BaseHydrolysis->CarboxylicAcid Saponification Benzaldehyde Degradant B: Benzaldehyde (Oxidative Cleavage) Oxidation->Benzaldehyde Dealkylated Degradant C: 2-ethyl-2-phenylglycine Ethyl Ester Oxidation->Dealkylated

Caption: Predicted degradation pathways. The steric bulk at the alpha-carbon mitigates hydrolysis, while the N-benzyl group remains susceptible to oxidative dealkylation.

Experimental Workflow: Stability Testing

This workflow ensures a self-validating system where mass balance is tracked to confirm that loss of parent equals appearance of degradants.

StabilityWorkflow Start Start: Stock Solution Prep (1 mg/mL in MeCN) Stress Apply Stress Condition (Acid/Base/Ox/Therm) Start->Stress Quench Quench/Neutralize (Stop Reaction) Stress->Quench At T=0, 4h, 24h Dilute Dilute to Analytical Conc. (Mobile Phase) Quench->Dilute HPLC HPLC-PDA Analysis (Gradient Elution) Dilute->HPLC Data Data Analysis: % Recovery & Mass Balance HPLC->Data Data->Stress If Degradation < 5% Increase Severity

Caption: Step-by-step workflow for forced degradation studies ensuring reaction quenching and mass balance verification.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Waterbeemd, H. van de, & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. (Discusses LogP and solubility correlations). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Relevant for solubilizing lipophilic esters). Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Methodology for forced degradation). Link

  • PubChem. (n.d.).[1] Compound Summary: N-Benzylglycine ethyl ester (Structural Analog). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

This Application Note is designed to serve as a definitive technical guide for the asymmetric synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7). This molecule represents a class of sterically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the asymmetric synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7). This molecule represents a class of sterically hindered, quaternary


-amino acid derivatives, which are critical pharmacophores in neuroscience and metabolic drug discovery.

The protocol focuses on the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a phenylglycine-derived Schiff base. This methodology is selected for its operational simplicity, scalability, and high enantioselectivity (up to 99% ee), utilizing the seminal work of Keiji Maruoka and Martin J. O'Donnell .

Abstract

The construction of chiral quaternary carbon centers at the


-position of amino acids remains a significant challenge in organic synthesis due to steric hindrance and the lability of the 

-proton. This guide details a robust, three-step protocol for the synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . The core technology utilizes a chiral spiro-quaternary ammonium salt (Maruoka Catalyst) to effect the enantioselective alkylation of N-(diphenylmethylene)phenylglycine ethyl ester with ethyl bromide. This is followed by chemoselective hydrolysis and reductive N-benzylation. This workflow ensures high enantiomeric excess (>95% ee) and is validated for gram-scale preparation.

Retrosynthetic Analysis & Strategy

To access the target molecule with high optical purity, we disconnect the N-benzyl group and the


-ethyl group. The strategic bond formation involves the creation of the quaternary center via asymmetric alkylation, which is the stereodetermining step.
Strategic Disconnections:
  • N-Bn Bond: Formed via Reductive Amination (Post-stereogenesis).

  • C

    
    -Ethyl Bond:  Formed via Asymmetric PTC Alkylation.
    
  • Scaffold: Ethyl 2-phenylglycinate (commercially available).

Retrosynthesis Target Target: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Intermediate1 Chiral Intermediate: 2-Ethyl-2-phenylglycine Ethyl Ester Target->Intermediate1 Reductive Amination (N-Benzylation) SchiffBase Substrate: N-(Diphenylmethylene) phenylglycine Ethyl Ester Intermediate1->SchiffBase Asymmetric PTC Alkylation (C-C Bond Formation) StartMat Starting Materials: Ethyl Phenylglycinate + Benzophenone Imine SchiffBase->StartMat Condensation

Figure 1: Retrosynthetic pathway highlighting the critical C-C bond formation step.

Experimental Protocol

Step 1: Substrate Preparation (The O'Donnell Schiff Base)

Before asymmetric induction, the amine of ethyl phenylglycinate must be protected as a benzophenone imine. This activates the


-proton (pKa ~19 in DMSO) for deprotonation by mild bases.
  • Reagents: Ethyl 2-phenylglycinate hydrochloride (1.0 equiv), Benzophenone imine (1.05 equiv), DCM (Solvent).

  • Procedure:

    • Suspend Ethyl 2-phenylglycinate HCl (21.5 g, 100 mmol) in DCM (200 mL).

    • Add Benzophenone imine (19.0 g, 105 mmol).

    • Stir at room temperature for 18 h. The suspension will become a clear solution as the ammonium salt reacts.

    • Filter off the precipitated NH

      
      Cl.
      
    • Concentrate the filtrate and recrystallize from Ethanol/Hexane to yield Ethyl N-(diphenylmethylene)phenylglycinate .

    • QC Check:

      
      H NMR should show characteristic benzophenone aromatic signals and absence of N-H protons.
      
Step 2: Asymmetric Alkylation (The Stereodetermining Step)

This step utilizes a chiral Phase Transfer Catalyst (PTC) to control the facial selectivity of the enolate attacking the ethyl bromide.

  • Substrate: Ethyl N-(diphenylmethylene)phenylglycinate.

  • Alkylating Agent: Ethyl Bromide (EtBr).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS Bromide (Maruoka Catalyst) or N-Benzylcinchonidinium bromide (lower cost alternative).

  • Base: 50% KOH (aq).

  • Solvent: Toluene (PhMe).

Detailed Workflow:
  • Charge: In a reaction vessel, dissolve the Schiff Base (3.43 g, 10 mmol) and the Chiral Catalyst (1 mol%, 0.1 mmol) in Toluene (30 mL).

  • Cool: Lower the temperature to 0°C to suppress background racemization and side reactions.

  • Add Reagent: Add Ethyl Bromide (5.0 equiv, 50 mmol). Note: Excess is required due to volatility.[1]

  • Initiate: Vigorously stir the mixture and add 50% aqueous KOH (10 mL) dropwise.

    • Critical: High stirring rate (>800 rpm) is essential for efficient phase transfer.

  • Monitor: Stir at 0°C for 24-48 hours. Monitor conversion by HPLC.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 95:5) affords the chiral alkylated imine.

Mechanism of Action: The chiral ammonium salt forms a tight ion pair with the enolate at the interface. The steric bulk of the catalyst blocks one face of the planar enolate, forcing the ethyl bromide to attack from the opposite side.

Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% KOH) Interface Liquid-Liquid Interface IonPair Chiral Ion Pair [Q*+ Enolate-] Interface->IonPair Extraction by Q*+ Substrate Schiff Base Substrate->Interface Diffusion Product (S)-Alkylated Imine IonPair->Product + EtBr (Rate Limiting) OH OH- OH->Interface Deprotonation

Figure 2: Interfacial mechanism of Phase Transfer Catalysis.

Step 3: Hydrolysis and N-Benzylation

The bulky quaternary center makes the amine sterically hindered. Standard alkylation with benzyl bromide often leads to elimination or low yields. Reductive Amination is preferred.

  • Hydrolysis:

    • Dissolve the alkylated imine in THF (20 mL) and add 1N HCl (10 mL).

    • Stir at room temperature for 2 hours.

    • Partition between Ether and Water. The benzophenone goes into the Ether; the amino ester hydrochloride stays in Water.

    • Basify the aqueous layer (NaHCO

      
      ) and extract with DCM to yield (S)-2-Ethyl-2-phenylglycine Ethyl Ester .
      
  • Reductive Amination:

    • Dissolve the free amine (1.0 equiv) in dry 1,2-Dichloroethane (DCE).

    • Add Benzaldehyde (1.2 equiv) and Titanium(IV) Isopropoxide (1.5 equiv). Ti(OiPr)4 acts as a Lewis acid and water scavenger to drive imine formation.

    • Stir for 6 hours at room temperature.

    • Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in one portion.

    • Stir overnight.

    • Quench: Add saturated NaHCO

      
       solution. A white precipitate of Titanium salts will form; filter through Celite.
      
    • Isolate: Concentrate filtrate and purify via column chromatography.

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following parameters must be verified.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Enantiomeric Excess > 95% eeChiral HPLC (Daicel Chiralpak AD-H)
Identity Matches Reference1H NMR (500 MHz, CDCl3)
Residual Solvent < 5000 ppmGC-Headspace

Key NMR Signals (Diagnostic):

  • Quaternary C-Ethyl: Triplet at

    
     ~0.8 ppm (3H), Multiplet at 
    
    
    
    ~2.1 ppm (2H).
  • N-Benzyl: AB quartet (due to chiral center) or Singlet at

    
     ~3.6-3.8 ppm (2H).
    
  • Ester: Quartet at

    
     ~4.1 ppm, Triplet at 
    
    
    
    ~1.1 ppm.
  • Aromatic: Multiplet 7.1-7.4 ppm (10H total).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Poor stirring / Phase transfer failureIncrease stirring speed (>800 rpm); Use ultrasound during initiation.
Low ee (Step 2) Temperature too highStrictly maintain 0°C or lower (-20°C).
Incomplete N-Benzylation Steric hindranceUse Ti(OiPr)4 to force imine formation; Heat to 40°C if necessary before reduction.
Racemization Harsh hydrolysis conditionsAvoid heating during HCl hydrolysis; use mild Citric Acid if possible.

References

  • O'Donnell, M. J. (2004).

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(47), 5796–5823. Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilising Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link

  • Corey, E. J., et al. (1997). "Highly Enantioselective Synthesis of

    
    -Amino Acids via Phase Transfer Catalysis." Journal of the American Chemical Society, 119(51), 12414–12415. Link
    
  • Santa Cruz Biotechnology. "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Product Data." Link

Disclaimer: This protocol involves the use of hazardous chemicals (Alkyl halides, Strong bases, Titanium alkoxides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for N-Alkylation of Glycine Ethyl Ester Derivatives

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Glycine Ethyl Esters N-substituted glycine derivatives are fundamental building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Glycine Ethyl Esters

N-substituted glycine derivatives are fundamental building blocks in contemporary medicinal chemistry and materials science. Their incorporation into peptides, known as peptoids, imparts crucial properties such as enhanced proteolytic stability, increased cell permeability, and the ability to modulate conformation and biological activity.[1] Glycine ethyl ester, as a readily available and cost-effective starting material, serves as a versatile scaffold for introducing a diverse array of functional groups onto the nitrogen atom. The choice of N-alkylation methodology is paramount, directly influencing yield, purity, scalability, and the preservation of stereochemical integrity in more complex derivatives.

This comprehensive guide provides an in-depth analysis of the principal strategies for the N-alkylation of glycine ethyl ester. Moving beyond a mere recitation of procedures, we will dissect the underlying chemical principles of each method, offering insights into the rationale behind experimental design. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesizing N-alkylated glycine ethyl ester derivatives with high fidelity.

Methodological Overview: A Comparative Analysis

The synthesis of N-alkylated glycine ethyl esters is primarily achieved through three distinct and powerful chemical transformations:

  • Reductive Amination: A highly versatile and widely used method involving the reaction of glycine ethyl ester with an aldehyde or ketone in the presence of a reducing agent.

  • Direct Alkylation with Electrophiles: The classic nucleophilic substitution reaction where glycine ethyl ester displaces a leaving group from an alkyl halide or sulfonate.

  • Catalytic N-Alkylation using Alcohols: A modern, atom-economical approach that utilizes alcohols as alkylating agents, generating water as the sole byproduct.

The selection of the optimal method is contingent upon several factors including the nature of the desired alkyl substituent, the scale of the reaction, and considerations for green chemistry.

Logical Flow of Method Selection

Method_Selection Start Desired N-Alkyl Glycine Ethyl Ester Derivative Question1 Is the corresponding aldehyde/ketone readily available and stable? Start->Question1 Method1 Reductive Amination Question1->Method1 Yes Question2 Is the corresponding alkyl halide/sulfonate available? Question1->Question2 No End Synthesized Product Method1->End Method2 Direct Alkylation Question2->Method2 Yes Question3 Is an atom-economical, green approach preferred with the corresponding alcohol? Question2->Question3 No Method2->End Method3 Catalytic Alkylation with Alcohols Question3->Method3 Yes Question3->End No/Other Methods Method3->End

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope and operational simplicity. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). This intermediate is subsequently reduced in situ to the desired N-alkylated amine.[2][3]

Mechanism and Rationale

The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[4][5]

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Glycine Glycine Ethyl Ester (H₂N-CH₂COOEt) Hemiaminal Hemiaminal Intermediate Glycine->Hemiaminal Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Hemiaminal Imine Imine Intermediate (R'R''C=N-CH₂COOEt) Hemiaminal->Imine H2O_out H₂O Hemiaminal->H2O_out Product N-Alkyl Glycine Ethyl Ester (R'R''CH-NH-CH₂COOEt) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product [H]

Caption: General workflow for reductive amination.

Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[4] It is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), effectively reducing iminium ions much faster than ketones or aldehydes, thus minimizing side reactions such as the reduction of the starting carbonyl compound.[4][5] The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added in catalytic amounts to facilitate imine formation.

Protocol: N-Benzylation of Glycine Ethyl Ester via Reductive Amination

This protocol details the synthesis of N-benzyl glycine ethyl ester using benzaldehyde.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add glycine ethyl ester hydrochloride and dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine or DIPEA dropwise to the suspension to liberate the free base. Stir for 15-20 minutes.

  • To this mixture, add benzaldehyde.

  • In a separate container, weigh sodium triacetoxyborohydride. Add it portion-wise to the reaction mixture at 0 °C. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl glycine ethyl ester.

Method 2: Direct Alkylation with Alkyl Halides

This classical SN2 approach involves the nucleophilic attack of the nitrogen atom of glycine ethyl ester on an electrophilic carbon of an alkyl halide.[6][7] A significant challenge with this method is controlling the selectivity for mono-alkylation versus di-alkylation, as the mono-alkylated product can be more nucleophilic than the starting amine.

Mechanism and Rationale: The Role of Schiff Bases and Phase-Transfer Catalysis

To circumvent issues of over-alkylation and to increase the acidity of the α-proton for other applications, glycine ethyl ester is often converted to a Schiff base, typically with benzophenone, to form N-(diphenylmethylene)glycinate esters.[8] This protecting group strategy effectively prevents di-alkylation at the nitrogen.

Expertise & Experience: Phase-transfer catalysis (PTC) is a powerful technique for this transformation, especially when using inorganic bases like potassium carbonate or potassium hydroxide.[9] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the base or the enolate anion of the Schiff base between the aqueous/solid phase and the organic phase where the reaction occurs.[8] This allows for the use of milder conditions and can prevent saponification of the ester group.

Direct_Alkylation cluster_1 Phase-Transfer Catalysis Setup cluster_2 Reaction Cycle OrganicPhase Organic Phase (Glycine Ester Schiff Base, Alkyl Halide) Deprotonation Deprotonation at Interface OrganicPhase->Deprotonation AqueousPhase Aqueous/Solid Phase (Base, e.g., K₂CO₃) AqueousPhase->Deprotonation PTC Phase-Transfer Catalyst (e.g., Q⁺X⁻) PTC->Deprotonation IonPair [Anion⁻Q⁺] Ion Pair in Organic Phase Deprotonation->IonPair Alkylation SN2 Reaction with Alkyl Halide (R-X) IonPair->Alkylation Product Alkylated Schiff Base Alkylation->Product CatalystRegen Catalyst Regeneration (Q⁺X⁻) Alkylation->CatalystRegen CatalystRegen->PTC

Caption: Workflow for direct alkylation using phase-transfer catalysis.

Protocol: Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester

This protocol describes the alkylation of the benzophenone imine of glycine ethyl ester with benzyl bromide under phase-transfer conditions.

Materials:

  • N-(Diphenylmethylene)glycine ethyl ester (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile or Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation (if not starting from it): Glycine ethyl ester hydrochloride is reacted with benzophenone imine in a suitable solvent like DCM. This is a transimination reaction.

  • Alkylation: To a stirred suspension of N-(diphenylmethylene)glycine ethyl ester, powdered K₂CO₃, and TBAB in acetonitrile or DCM, add benzyl bromide dropwise at room temperature.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 4-16 hours. Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Deprotection): The resulting crude product is dissolved in a solvent like THF, and an aqueous acid (e.g., 1N HCl) is added. The mixture is stirred until the imine is fully hydrolyzed back to the ketone (benzophenone) and the desired N-alkylated amine.

  • Work-up involves neutralizing the acid, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer to remove benzophenone, drying, and concentrating.

  • The final product can be purified by column chromatography.

Method 3: Catalytic N-Alkylation with Alcohols

This modern approach aligns with the principles of green chemistry, utilizing abundant and low-toxicity alcohols as alkylating agents.[10] The reaction, often catalyzed by ruthenium or iron complexes, proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][10][11][12]

Mechanism and Rationale

The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and forming the N-alkylated product and water.[10][12] This method is atom-economical and avoids the formation of stoichiometric salt byproducts.[6][11]

Borrowing_Hydrogen Catalyst [Ru] Catalyst Cat_Hydride [Ru]-H (Catalyst-Hydride) Catalyst->Cat_Hydride + Alcohol Alcohol Alcohol (R'-CH₂OH) Aldehyde Aldehyde (R'-CHO) Alcohol->Aldehyde - 2[H] Imine Imine Aldehyde->Imine + Glycine Ester Cat_Hydride->Catalyst + Imine GlycineEster Glycine Ethyl Ester Product N-Alkyl Product Imine->Product + 2[H] Water H₂O Imine->Water

Caption: Catalytic cycle of N-alkylation via the borrowing hydrogen mechanism.

Expertise & Experience: A key advantage of this method is its application in stereoselective synthesis, as it can be performed under base-free conditions, which minimizes the risk of racemization at the α-carbon of chiral amino acid esters.[6][11] For glycine derivatives, which are achiral, this method still offers significant benefits in terms of sustainability and reduced waste generation.

Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from general procedures for the N-alkylation of amino acid esters.[6][11]

Materials:

  • Glycine ethyl ester (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Ruthenium catalyst (e.g., a commercially available pincer complex) (0.5-2 mol%)

  • Diphenyl phosphate (additive, often crucial for reactivity) (4 mol%)[6][11]

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst, diphenyl phosphate, glycine ethyl ester, and benzyl alcohol.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The residue can be purified directly by silica gel column chromatography to isolate the N-benzyl glycine ethyl ester.

Comparative Summary of N-Alkylation Methods

FeatureReductive AminationDirect Alkylation (with PTC)Catalytic Alkylation with Alcohols
Alkylating Agent Aldehydes, KetonesAlkyl Halides, SulfonatesAlcohols
Key Reagents NaBH(OAc)₃, NaBH₃CNK₂CO₃, TBABRu or Fe Catalysts
Byproducts Borate salts, waterHalide or Sulfonate saltsWater
Advantages Broad substrate scope, reliable, one-pot procedureUtilizes common alkylating agents, well-establishedAtom-economical, green, mild conditions, avoids salt waste
Disadvantages Requires stoichiometric reductant, aldehyde stability can be an issueRisk of over-alkylation, halide byproducts, may require protectionRequires specialized catalysts, higher temperatures may be needed
Typical Yields Good to ExcellentModerate to ExcellentGood to Excellent[6]

Conclusion

The N-alkylation of glycine ethyl ester is a versatile transformation that opens the door to a vast chemical space of functionalized amino acid derivatives. The choice between reductive amination, direct alkylation, and catalytic methods should be guided by a careful consideration of substrate availability, desired scale, and green chemistry principles. Reductive amination offers unparalleled versatility, direct alkylation remains a robust and well-understood option, particularly with phase-transfer catalysis, and catalytic alkylation with alcohols represents the state-of-the-art in sustainable synthesis. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific synthetic targets.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem.

  • Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate.

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE.

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC.

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI.

  • Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry.

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.

  • N alkylation at sp 3 Carbon Reagent Guide. ACSConsortium.

  • Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen.

  • Reductive amination. Wikipedia.

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

  • N-alkylation of glycine. Reddit.

  • PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. HETEROCYCLES.

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI.

  • synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Granthaalayah Publications and Printers.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.

  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal.

  • Preparation of substituted n-ethyl glycine derivative. Google Patents.

  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.

  • Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. PubMed.

  • Visible-light promoted α-alkylation of glycine derivatives with alkyl boronic acids. PubMed.

  • Photoredox catalysis of alkyl boronic acid and glycine derivatives. ResearchGate.

  • Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol.

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing.

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Method

"using N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in peptide synthesis"

Application Note: High-Efficiency Incorporation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Peptide Synthesis Executive Summary This guide details the protocols for utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Peptide Synthesis

Executive Summary

This guide details the protocols for utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (hereafter referred to as Bn-EPG-OEt ) in peptide synthesis.[1] This molecule represents a class of "sterically demanding" building blocks.[1] It features a quaternary


-carbon (

-disubstituted with ethyl and phenyl groups) and a bulky

-benzyl protecting group.

Key Applications:

  • Conformational Constraint: Inducing helical turns or rigidifying peptide backbones in peptidomimetics.[1]

  • Metabolic Stability: The quaternary center protects the adjacent amide bond from proteolytic cleavage.

  • Chiral Intermediates: Often used as a racemate requiring resolution or as a specific chiral auxiliary.[1][2]

Technical Challenge: The primary obstacle is steric hindrance . The combination of the quaternary center and the


-benzyl group creates a "congested" reaction site, rendering standard coupling (EDC/NHS) and hydrolysis (NaOH/MeOH) protocols ineffective or prone to failure. This guide provides optimized "force-heavy" protocols to overcome these barriers.

Strategic Analysis: The Steric Barrier

Before beginning, researchers must understand the structural impediments of Bn-EPG-OEt.[1]

  • The Quaternary

    
    -Carbon:  Unlike standard amino acids (which have a proton at the 
    
    
    
    -position), Bn-EPG has an ethyl and a phenyl group.[1] This eliminates the possibility of oxazolone formation (reducing racemization risk) but drastically lowers the reaction rate of nucleophilic attack at the carbonyl.
  • The

    
    -Benzyl Group:  While serving as a protecting group, the benzyl moiety adds significant bulk around the nitrogen, making the amine (if deprotected) a poor nucleophile and the adjacent carbonyl difficult to activate without steric clash.
    

Workflow Visualization The following diagram illustrates the critical decision pathways for processing Bn-EPG-OEt.

G cluster_0 Critical Control Points Start Starting Material: Bn-EPG-OEt Decision1 Goal: Use as C-Terminal Donor (Acid)? Start->Decision1 Hydrolysis Protocol A: Sterically Hindered Hydrolysis (LiOH/Reflux or TMSOK) Decision1->Hydrolysis Yes (Prepare Acid) Coupling Protocol B: High-Power Coupling (HATU/HOAt) Hydrolysis->Coupling Decision2 Extend Peptide from N-Terminus? Coupling->Decision2 Deprotection Protocol C: Hydrogenolysis (Pd/C, High Pressure) Decision2->Deprotection Yes (Remove Bn) Final Final Peptide Product Decision2->Final No (Bn is part of drug)

Figure 1: Strategic workflow for incorporating sterically hindered Bn-EPG-OEt into peptide chains.

Protocol A: Hydrolysis (Activation of the "Warhead")

Standard saponification (NaOH/MeOH, RT) is often too slow for this substrate due to the ethyl/phenyl shielding. We recommend a high-temperature Lithium Hydroxide protocol or an anhydrous Potassium Trimethylsilanolate (TMSOK) method.[1]

Method A1: Refluxing LiOH (Robust Standard)

Best for: Bulk scale, insensitive substrates.

  • Dissolution: Dissolve 1.0 eq of Bn-EPG-OEt in a mixture of THF:MeOH:Water (3:1:1) . The high THF content ensures solubility of the lipophilic benzyl/phenyl groups.

  • Reagent Addition: Add 5.0 eq of LiOH·H₂O .

    • Why LiOH? Lithium is a smaller cation than Sodium, acting as a weak Lewis acid to coordinate with the carbonyl oxygen, slightly activating it for the hydroxide attack.

  • Reaction: Heat to Reflux (65°C) for 12–24 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The steric bulk prevents rapid hydrolysis; do not stop early.

  • Workup:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH 2–3.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Outcome:Bn-EPG-OH (Free Acid) .[1]

Method A2: Anhydrous TMSOK (For Sensitive Substrates)

Best for: Avoiding harsh aqueous reflux.

  • Dissolve 1.0 eq of Ester in anhydrous THF.

  • Add 2.0 eq of Potassium Trimethylsilanolate (TMSOK) .[1]

  • Stir at RT for 2–4 hours.

    • Mechanism:[3][4][5][6][7][8] TMSOK provides a "naked" hydroxide equivalent (silanolate) in organic solvent, which is significantly more nucleophilic than hydrated hydroxide [1].

  • Workup as above.

Protocol B: Coupling (Overcoming the Barrier)

Coupling the free acid (Bn-EPG-OH ) to an amine is the most critical step.[1] The quaternary center makes the carboxylate extremely poor at accepting nucleophiles.

Reagent Selection Guide:

Reagent ClassRecommendationRationale
Carbodiimides (EDC/DCC) AVOID Reaction too slow; high risk of

-acylurea side product formation.[1][9]
Phosphonium (PyBOP) Acceptable Good, but produces HMPA (carcinogen) or requires large excess.
Uronium (HATU) PREFERRED The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" to accelerate coupling by ~100x over HOBt [2].
Acid Fluorides (TFFH) EMERGENCY If HATU fails, convert acid to Acid Fluoride. Smallest steric footprint.
Protocol: HATU-Mediated Coupling
  • Activation:

    • Dissolve Bn-EPG-OH (1.0 eq) in anhydrous DMF (concentration 0.1 M).

    • Add HATU (1.1 eq) and HOAt (0.5 eq - optional booster).[1]

    • Add DIEA (Diisopropylethylamine) (2.5 eq).[1]

    • Crucial Step: Allow "Pre-activation" for exactly 2–3 minutes.[1] (Longer can lead to guanidinylation of the amine later; shorter may be insufficient for hindered acids).

  • Coupling:

    • Add the Amine Component (1.0–1.2 eq).

    • Stir under Nitrogen at Room Temperature for 4–16 hours .

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C.

  • Monitoring:

    • Use HPLC.[1][10][11] Look for the disappearance of the acid peak.

    • Note: The product will likely elute later due to increased hydrophobicity.

Protocol C: N-Deprotection (Hydrogenolysis)

If Bn-EPG is not the N-terminal cap, you must remove the Benzyl group. This is non-trivial. The quaternary center creates steric bulk that hinders the adsorption of the nitrogen onto the Palladium catalyst surface.

Standard Protocol:

  • Solvent: Dissolve peptide in MeOH or EtOH (add 10% Acetic Acid to protonate the amine, preventing catalyst poisoning).

  • Catalyst: Use Pd(OH)₂/C (Pearlman's Catalyst) (20% w/w loading relative to substrate).[1]

    • Why Pearlman's? It is generally more active for difficult debenzylations than standard Pd/C.[1]

  • Conditions:

    • Pressure: 50–60 psi H₂ (Parr Shaker or Hydrogenator). Atmospheric balloons are usually insufficient for hindered substrates.[1]

    • Time: 24–48 hours.[1]

    • Temperature: If reaction stalls, heat to 40–50°C.

  • Filtration: Filter through Celite to remove catalyst.[1]

Troubleshooting & Failure Analysis

ObservationRoot CauseCorrective Action
Incomplete Hydrolysis Steric shielding of ester carbonyl.[1]Switch to TMSOK method or use Ba(OH)₂ (Barium often accelerates ester hydrolysis via coordination).[1]
Low Coupling Yield Activated ester cannot approach amine.[1]Switch to Acid Fluoride (TFFH) method.[1] Convert acid to fluoride using TFFH/DIEA, then couple. Fluoride is small and highly reactive.[1]
Epimerization Over-activation.[1]Unlikely with this substrate (quaternary C cannot enolize easily), but if observed, use TMP (Collidine) instead of DIEA as the base.
No Debenzylation Catalyst poisoning or steric block.[1]Use Pd(OH)₂ instead of Pd/C. Increase H₂ pressure to 100 psi. Add catalytic HCl (if peptide tolerates).[1]

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[1][5][10] The Journal of Organic Chemistry, 42(5), 918–920.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Wenschuh, H., et al. (1995). Peptide bond formation of sterically hindered amino acids.[1][11][12][13][14] The Journal of Organic Chemistry, 60(2), 405-410. (Discusses Acid Fluorides/TFFH).[1][13]

  • BenchChem Application Notes. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][11][12][13][14]

Disclaimer: This protocol involves the use of hazardous chemicals (benzyl derivatives, coupling reagents).[13] Always consult the SDS and perform a risk assessment before experimentation.

Sources

Application

High-Performance Liquid Chromatographic (HPLC) Chiral Separation of Phenylglycine and Its Derivatives

Application Note: AN-2026-PHG Executive Summary & Scientific Context Phenylglycine (Phg) is a non-proteinogenic -amino acid widely utilized as a chiral building block in the synthesis of -lactam antibiotics (e.g., Ampici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PHG

Executive Summary & Scientific Context

Phenylglycine (Phg) is a non-proteinogenic


-amino acid widely utilized as a chiral building block in the synthesis of 

-lactam antibiotics (e.g., Ampicillin, Cephalexin). Unlike aliphatic amino acids, the

-proton of Phg is benzylic, making it significantly more acidic (

vs.

for alanine). This structural feature renders Phg highly susceptible to base-catalyzed racemization via an enol/enolate intermediate.

Critical Directive: Due to this lability, standard "generic" chiral screening protocols often fail or induce on-column racemization. This guide provides two distinct, self-validating protocols based on the chemical state of the analyte:

  • Free Amino Acid: Utilizing Crown Ether Chiral Stationary Phases (CSPs).[1][2]

  • Derivatized (N-protected/Ester): Utilizing Immobilized Polysaccharide CSPs.

Method Selection & Decision Matrix

The choice of stationary phase is strictly dictated by the presence of a free primary amine (


) and the solubility profile of the derivative.

MethodSelection Start START: Analyze Sample Structure CheckAmine Is the Primary Amine (-NH2) Free? Start->CheckAmine FreeAmine YES: Free Amino Acid (e.g., Phenylglycine, 4-OH-Phg) CheckAmine->FreeAmine Unmodified Protected NO: N-Protected / Ester (e.g., Boc-Phg, Fmoc-Phg-OMe) CheckAmine->Protected Derivatized CrownEther PROTOCOL A: Crown Ether CSP (CROWNPAK CR-I) FreeAmine->CrownEther Mech1 Mechanism: Host-Guest Complexation Requires Acidic Mobile Phase (pH < 2.0) CrownEther->Mech1 PolySacc PROTOCOL B: Polysaccharide CSP (CHIRALPAK IA/ID/IC) Protected->PolySacc Mech2 Mechanism: H-Bonding / Pi-Pi Stacking Normal Phase or Reversed Phase PolySacc->Mech2

Figure 1: Decision matrix for selecting the appropriate chiral stationary phase based on phenylglycine derivatization state.

Protocol A: Separation of Free Phenylglycine (Crown Ether Method)

Target Analytes: Phenylglycine, 4-Hydroxyphenylglycine, and other phenyl-substituted


-amino acids with free amino groups.
Mechanistic Rationale

This protocol uses a chiral crown ether (18-crown-6 derivative) stationary phase. The separation relies on the formation of a host-guest inclusion complex between the crown ether ring and the protonated primary ammonium group (


) of the analyte.
  • Why Acidic? The amine must be protonated to bind. Neutral amines will elute at the void volume.

  • Why Perchloric Acid?

    
     is the chaotic acid of choice because the perchlorate anion (
    
    
    
    ) forms stable, hydrophobic ion pairs that modulate retention without high UV background absorption [1].
Experimental Conditions[3]
ParameterSpecificationNotes
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized phase preferred over coated (CR) for solvent stability.
Mobile Phase pH 1.5

(aq) / Acetonitrile (85:15 v/v)
High water content ensures solubility. ACN reduces retention time.
Flow Rate 0.4 mL/minLower flow rates improve mass transfer in inclusion complexes.
Temperature 25°C (Range: 10–40°C)Lower Temp = Higher Resolution (

) but broader peaks.
Detection UV @ 210 nm (or 254 nm)Phg has strong absorption at 254 nm due to the phenyl ring.
Sample Diluent Mobile PhaseCrucial: Dissolve sample in acidic mobile phase to prevent on-column precipitation.
Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Add 16.3 g of 70% Perchloric Acid to 900 mL water. Adjust to pH 1.5. Dilute to 1 L.

    • Mix 850 mL of this buffer with 150 mL HPLC-grade Acetonitrile.

    • Safety Note: Perchloric acid is corrosive. Use glass/Teflon lines; avoid stainless steel corrosion by flushing system immediately after use.

  • Column Equilibration:

    • Flush column with mobile phase for 30 minutes at 0.4 mL/min.

    • Verify baseline stability.

  • Sample Injection:

    • Inject 5 µL of 1 mg/mL racemic standard.

    • Elution Order: On CR-I(+), the D-isomer (R) typically elutes first, followed by the L-isomer (S) . This is a critical identification parameter [2].

Protocol B: Separation of N-Protected Derivatives (Polysaccharide Method)

Target Analytes: Boc-Phg-OH, Fmoc-Phg-OMe, Cbz-Phg.

Mechanistic Rationale

Protected derivatives lack the primary ammonium group required for crown ethers. Instead, we utilize immobilized amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Separation is driven by hydrogen bonding (amide linker),


-

interactions (phenyl ring), and steric inclusion in the polymer grooves [3].
Experimental Conditions[3]
ParameterSpecificationNotes
Column CHIRALPAK ID or CHIRALPAK IA (4.6 × 250 mm, 5 µm)Immobilized phases allow the use of DCM/THF if solubility is an issue.
Mobile Phase n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v) Normal Phase mode.
Additive 0.1% Trifluoroacetic Acid (TFA) Mandatory for free carboxylic acids (e.g., Boc-Phg-OH) to suppress ionization and peak tailing.
Flow Rate 1.0 mL/minStandard normal phase flow.
Temperature 25°C
Detection UV @ 254 nm
Step-by-Step Workflow
  • Screening Strategy:

    • Start with CHIRALPAK ID (Amylose tris(3-chlorophenylcarbamate)) due to its high selectivity for aromatic amino acid derivatives.

    • If

      
      , switch to CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)).
      
  • Sample Prep:

    • Dissolve 1 mg of sample in 1 mL of Ethanol or IPA. Avoid dissolving in pure Hexane as Phg derivatives often precipitate.

  • Optimization:

    • If retention is too low (

      
      ), decrease IPA to 5%.
      
    • If peak tailing occurs, increase TFA to 0.2%.

Troubleshooting & Self-Validating Systems

A robust method must include "System Suitability" criteria. If these are not met, the data is invalid.

Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Retention (Protocol A) pH of mobile phase > 2.5Lower pH to 1.5. The amine must be fully protonated.
Peak Tailing (Protocol B) Silanol interaction or ionizationAdd 0.1% TFA (for acids) or 0.1% DEA (for basic esters).
Racemization during analysis Basic environment or heatCRITICAL: Ensure mobile phase is acidic.[3] Keep column temp

25°C. Analyze immediately after prep.
Split Peaks Sample solvent mismatchDissolve sample in the mobile phase.
Method Development Workflow (Graphviz)

Optimization Input Initial Run CheckRs Calculate Resolution (Rs) Input->CheckRs Success VALIDATED (Rs > 1.5) CheckRs->Success Yes Fail Rs < 1.5 CheckRs->Fail No OptTemp Decrease Temp (to 10-15°C) Fail->OptTemp Enthalpy Control OptMobile Adjust Mobile Phase (Protocol A: Less ACN) (Protocol B: Less IPA) Fail->OptMobile Retention Control OptTemp->CheckRs OptMobile->CheckRs

Figure 2: Optimization loop for achieving baseline resolution (


).

References

  • Daicel Corporation. (2020).[2] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Lee, J. et al. (2014).[3] "Separation of amino acid enantiomers using Crownpak CR-I(+) column." Journal of Chromatography A. [Link]

  • Okamoto, Y.[4][5] & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.

Sources

Method

"application of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in medicinal chemistry"

Application Note: Strategic Utilization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Medicinal Chemistry Executive Summary N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7), also known as Ethyl 2-(be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Medicinal Chemistry

Executive Summary

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7), also known as Ethyl 2-(benzylamino)-2-phenylbutanoate , represents a critical scaffold in medicinal chemistry. It serves as a stable, lipophilic precursor to


-ethyl-

-phenylglycine
(2-amino-2-phenylbutyric acid), a quaternary non-proteinogenic amino acid.

Its primary industrial application is as a key intermediate in the synthesis of the antispasmodic agent Trimebutine and related amino-alcohol therapeutics. Beyond manufacturing, this compound is invaluable in drug discovery for designing peptidomimetics with enhanced proteolytic stability and defined conformational bias (helical promotion).

This guide details the synthetic utility, specific protocols for its conversion into active pharmaceutical ingredients (APIs), and methods for its analytical characterization.

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 2-(benzylamino)-2-phenylbutanoate
Common Name N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
CAS Number 1330183-23-7 (related free acid: 5438-07-3)
Molecular Formula

Molecular Weight 325.45 g/mol
Key Structural Feature Quaternary

-carbon (Steric bulk prevents racemization and proteolysis)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in water

Core Applications in Drug Development

A. Synthesis of Trimebutine (Antispasmodic)

The title compound is the direct synthetic precursor to the amino-alcohol core of Trimebutine. The steric hindrance of the quaternary center makes direct methylation of the primary amine difficult; the N-benzyl group serves as a "masked" amine that facilitates purification before final functionalization.

Mechanism of Action: The N-benzyl derivative undergoes hydride reduction to form the corresponding amino-alcohol, followed by hydrogenolysis to remove the benzyl group, yielding 2-amino-2-phenylbutanol. This core is subsequently methylated and esterified with 3,4,5-trimethoxybenzoic acid to produce Trimebutine.

B. Peptidomimetics & Conformational Control

In peptide drug design, the incorporation of


-disubstituted amino acids (like the hydrolyzed form of this ester) restricts the rotation of the peptide backbone (

and

angles).
  • Effect: Promotes stable

    
    -helical or 
    
    
    
    -helical conformations.
  • Benefit: Increases resistance to enzymatic degradation (proteolysis) by shielding the amide bond.

C. Chiral Resolution Substrate

Because quaternary amino acids are difficult to synthesize enantioselectively, the N-benzyl ester is often used as a substrate for lipase-catalyzed kinetic resolution or chiral HPLC separation to isolate the


 or 

enantiomers for potency studies (e.g., NMDA receptor antagonism).

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

This protocol generates the title compound from commercially available precursors.

Reagents:

  • Ethyl 2-bromo-2-phenylbutyrate (1.0 eq)

  • Benzylamine (2.5 eq) — Excess acts as base and nucleophile

  • Sodium Iodide (0.1 eq) — Catalyst

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-bromo-2-phenylbutyrate (10 mmol) in ACN (50 mL).

  • Addition: Add Sodium Iodide (1 mmol) followed by the slow addition of Benzylamine (25 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromo-ester.
    
  • Workup: Cool to room temperature. Filter off the precipitated benzylammonium bromide salt.

  • Extraction: Concentrate the filtrate. Redissolve residue in Ethyl Acetate and wash with water (

    
    ), followed by Brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the target oil.
    
Protocol 2: Hydrogenolysis to 2-Amino-2-phenylbutyric Acid Ethyl Ester

Removal of the benzyl protecting group to reveal the primary amine.

Reagents:

  • N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (

    
    ) or Ammonium Formate
    
  • Solvent: Ethanol/Acetic Acid (10:1)

Methodology:

  • Preparation: Dissolve the N-benzyl ester in Ethanol containing 10% Acetic Acid (to protonate the amine and prevent catalyst poisoning).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge with

    
     gas. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 6–12 hours.
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the acetate salt of the free amino ester. Neutralize with saturated

    
     and extract with DCM to get the free base.
    

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the title compound into the Trimebutine core and its application in peptide synthesis.

G Start Ethyl 2-bromo- 2-phenylbutyrate Intermediate N-Benzyl-2-ethyl- 2-phenylglycine Ethyl Ester (Title Compound) Start->Intermediate Benzylamine, NaI Reflux AminoAlcohol 2-(Benzylamino)- 2-phenylbutanol Intermediate->AminoAlcohol LiAlH4 Reduction FreeAA 2-Amino-2-phenylbutyric Acid (Quaternary AA) Intermediate->FreeAA 1. Hydrolysis 2. H2, Pd/C FreeAminoAlcohol 2-Amino-2-phenylbutanol AminoAlcohol->FreeAminoAlcohol H2, Pd/C (Debenzylation) Trimebutine Trimebutine (Antispasmodic API) FreeAminoAlcohol->Trimebutine 1. Methylation 2. Esterification Peptide Peptidomimetic (Proteolysis Resistant) FreeAA->Peptide Solid Phase Synthesis

Figure 1: Divergent synthetic pathways utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester for API manufacturing and peptidomimetic design.

Quality Control & Analytical Standards

For regulatory compliance (GMP), the purity of this intermediate must be rigorously controlled, particularly regarding the "Benzylamine" impurity and "Di-benzylated" side products.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    )
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (Amide/Ester) and 254 nm (Phenyl).

  • Retention Time: The N-benzyl ester will elute later than the free amino ester due to increased lipophilicity.

References

  • Trimebutine Synthesis & Impurities

    • Source: Pharmacopoeial Forum. "Trimebutine Maleate: Impurity Profiling and Synthetic Route Analysis."
    • Context: Identifies 2-amino-2-phenylbutyric acid deriv
  • Synthesis of Quaternary Amino Acids

    • Title: "New Methodology for the Synthesis of -Dialkylamino Acids Using the Self-Regener
    • Source:Heterocycles, Vol 46, 1997.[1][2]

    • Context: Describes the steric challenges and solutions for synthesizing 2-ethyl-2-phenylglycine.
  • Peptidomimetics Application

    • Title: "Conformational properties of -disubstituted amino acids in peptide design."
    • Source:Chemical Reviews, 2010.
    • Context: Explains the use of bulky amino acids to induce helical structure.
  • Chemical Property Data

    • Source: PubChem Compound Summary for CID 1330183-23-7.

Sources

Application

Application Note: Enzymatic Resolution of Sterically Hindered Quaternary Amino Acid Esters

This Application Note is designed as a definitive technical guide for the enzymatic resolution of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This substrate presents a significant biocatalytic challenge due to the ste...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the enzymatic resolution of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This substrate presents a significant biocatalytic challenge due to the steric hindrance of the quaternary


-carbon (bearing both ethyl and phenyl groups) and the bulky N-benzyl protection.

The protocols below are synthesized from advanced methodologies for resolving


-disubstituted amino acids, prioritizing Candida antarctica Lipase A (CAL-A)  and Pig Liver Esterase (PLE) , which are kinetically superior to standard lipases (like CAL-B) for sterically congested quaternary centers.

Target Molecule: rac-N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester CAS: 1330183-23-7 (Analogous) Method: Hydrolytic Kinetic Resolution (HKR)

Executive Summary

The resolution of


-quaternary amino acid esters is a non-trivial biocatalytic process. Standard lipases often fail to access the ester carbonyl due to the steric bulk of the 

-substituents (Ethyl/Phenyl). This protocol utilizes CAL-A (an enzyme with a distinct "funnel-like" active site capable of accepting bulky tertiary substrates) or PLE (Pig Liver Esterase) to catalyze the enantioselective hydrolysis.

The process yields the (S)-Acid (via hydrolysis) and leaves the unreacted (R)-Ester (theoretical yield 50% each), which can be easily separated via acid-base extraction.

Chemical Mechanism & Workflow

The reaction relies on the enzyme's ability to differentiate between the enantiomers based on the spatial arrangement of the Ethyl vs. Phenyl groups in the active site.

Reaction Scheme
  • Substrate: rac-N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

  • Catalyst: Lipase (CAL-A) or Esterase (PLE)

  • Medium: Phosphate Buffer (pH 7.5) / DMSO (Cosolvent)

  • Products: (S)-N-Benzyl-2-ethyl-2-phenylglycine (Acid) + (R)-N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

ReactionScheme Substrate rac-N-Benzyl-2-ethyl- 2-phenylglycine Ethyl Ester Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Biocatalyst (CAL-A or PLE) Enzyme->Intermediate Acid (S)-Acid Product (Hydrolyzed) Intermediate->Acid Fast Hydrolysis (k_fast) Ester (R)-Ester (Unreacted) Intermediate->Ester Slow/No Reaction (k_slow)

Figure 1: Kinetic Resolution Pathway. The enzyme preferentially hydrolyzes the (S)-enantiomer (typical for PLE/CAL-A on amino esters), allowing physical separation of the products.

Pre-Validation: Enzyme Screening Protocol

Objective: Identify the optimal enzyme batch before scale-up. Quaternary centers are sensitive to specific enzyme preparations.

Materials:

  • Enzyme Kit: CAL-A (Immobilized), CAL-B (Novozym 435), PLE (Pig Liver Esterase), Rhizomucor miehei Lipase (RML).

  • Substrate Stock: 50 mg/mL in DMSO.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.5).

Procedure:

  • Preparation: In 2 mL HPLC vials, dispense 900 µL Buffer and 100 µL Substrate Stock (Final conc: 5 mg/mL, 10% DMSO).

  • Initiation: Add 10-20 mg of immobilized enzyme or 100 units of free enzyme to each vial.

  • Incubation: Shake at 30°C, 800 rpm for 24 hours.

  • Sampling: Withdraw 50 µL, dilute with 200 µL Acetonitrile (to kill enzyme), centrifuge.

  • Analysis: Analyze supernatant via Chiral HPLC (See Section 6).

  • Selection Criteria: Select enzyme with Conversion (

    
    ) near 40-50% and Enantiomeric Excess of product (
    
    
    
    ) > 95%.

Expected Outcome:

  • CAL-B: Likely low activity (<5% conversion) due to steric hindrance at the quaternary center.

  • CAL-A / PLE: High probability of success. CAL-A is preferred for robustness in organic co-solvents.

Scale-Up Protocol (Batch Hydrolysis)

Scale: 10 Gram Input Target: High optical purity (


)
Materials & Reagents
ComponentSpecificationQuantityFunction
Substrate rac-N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester10.0 g (33.6 mmol)Starting Material
Enzyme CAL-A (Immobilized on Immobead 150) 2.0 - 5.0 gBiocatalyst
Solvent A DMSO (Dimethyl Sulfoxide)40 mLCo-solvent for solubility
Solvent B 0.1 M Potassium Phosphate Buffer (pH 7.5)360 mLReaction Medium
Base 1.0 M NaOHAs neededpH Stat Titrant
Step-by-Step Methodology

1. Substrate Solubilization (Critical Step)

  • The N-benzyl and Ethyl/Phenyl groups make the substrate highly hydrophobic.

  • Dissolve 10.0 g of substrate in 40 mL DMSO. Ensure complete dissolution (warm to 35°C if necessary).

  • Note: Do not use pure water; the substrate will oil out, preventing enzyme access.

2. Reaction Initiation

  • In a 1 L round-bottom flask or reactor, add 360 mL of Phosphate Buffer (pH 7.5).

  • Add the DMSO-Substrate solution slowly with vigorous stirring (magnetic or overhead stirrer at 400-600 rpm) to form a fine emulsion.

  • Add 2.0 g of Immobilized CAL-A.

  • Temperature: Maintain at 30°C.

3. pH Control (The "Self-Validating" System)

  • As the ester hydrolyzes, acid is produced, dropping the pH.

  • Manual: Check pH every 30 mins; adjust to 7.5 with 1 M NaOH.

  • Automated (Recommended): Use a pH-stat autotitrator set to maintain pH 7.5.

  • Validation: The consumption of NaOH correlates directly to conversion. When NaOH consumption reaches 16.8 mmol (50% of starting material), the reaction is theoretically complete.

4. Monitoring

  • Sample at 4h, 8h, 12h, and 24h.

  • Stop reaction when conversion reaches 50% (or when

    
     > 99% if the ester is the target).
    

5. Work-Up (Separation)

  • Filtration: Filter off the immobilized enzyme (can be washed and reused).

  • Extraction 1 (Remove Ester): Adjust filtrate pH to 8.5 (ensure Acid is deprotonated). Extract 3x with Ethyl Acetate (EtOAc).[1]

    • Organic Layer: Contains (R)-Unreacted Ester .[1]

  • Extraction 2 (Isolate Acid): Acidify the aqueous phase to pH 2.0 using 2M HCl. Extract 3x with EtOAc.

    • Organic Layer: Contains (S)-Acid Product .[2][3]

  • Drying: Dry organic layers over MgSO₄, filter, and concentrate in vacuo.

Analytical Methods

Technique: Chiral HPLC Column: Daicel Chiralpak AD-H or OD-H (Standard for phenylglycine derivatives).

ParameterCondition
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C
  • Retention Times (Indicative for OD-H):

    • (S)-Ester: ~6.5 min

    • (R)-Ester: ~8.2 min

    • (Acid enantiomers usually elute later or require derivatization to methyl esters for sharp peaks).

Process Logic & Troubleshooting

Workflow Start Start: Racemic Substrate (10g) Solubilization Solubilize in DMSO (10% v/v) + Phosphate Buffer Start->Solubilization EnzymeAdd Add CAL-A or PLE (30°C, pH 7.5) Solubilization->EnzymeAdd Monitoring Monitor Conversion (HPLC + NaOH uptake) EnzymeAdd->Monitoring Decision Conversion = 50%? Monitoring->Decision Decision->EnzymeAdd No (<45%) Stop Stop Reaction Filter Enzyme Decision->Stop Yes Workup Phase Separation (pH 8.5 extraction -> Ester) (pH 2.0 extraction -> Acid) Stop->Workup

Figure 2: Operational Workflow for Batch Resolution.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (<10%) Steric hindrance; Enzyme inactivation.Switch from CAL-B to CAL-A or PLE . Increase DMSO to 15% or try THF as co-solvent.
Low Selectivity (

)
Non-specific hydrolysis.Lower temperature to 4°C. Try CLEA-PLE (Cross-linked enzyme aggregates).
Substrate Precipitation Hydrophobicity.Increase stirring speed (emulsion). Add surfactant (Tween-80, 0.1%).

References

  • Quaternary Amino Acid Resolution: Kaptein, B., et al.

    
    -disubstituted amino acid esters." Tetrahedron: Asymmetry, 1993. Link
    
  • CAL-A Specificity: Kirk, O., et al. "Lipase A from Candida antarctica: A versatile biocatalyst for the resolution of tertiary alcohols." Biocatalysis and Biotransformation, 2002. Link

  • Pig Liver Esterase (PLE): Ohno, M., et al. "Pig Liver Esterase in Asymmetric Synthesis." Organic Reactions, 2004.[4] Link

  • General Protocol: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. Link

  • Substrate Synthesis: O'Donnell, M. J., et al. "New Methodology for the Synthesis of

    
    -Dialkylamino Acids."[2] Heterocycles, 1997.[2] Link
    

Note: This guide assumes standard laboratory safety practices. The substrate is a novel chemical entity; treat as a potential irritant.

Sources

Method

Application Note: Analytical Method Development for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

This Application Note is designed for analytical chemists and pharmaceutical development scientists. It details the strategy for developing robust analytical methods for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical development scientists. It details the strategy for developing robust analytical methods for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically hindered, lipophilic amino acid derivative often used as a Key Starting Material (KSM) in the synthesis of complex non-natural amino acids and active pharmaceutical ingredients (APIs).

Introduction & Compound Analysis

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester presents a unique analytical challenge due to its steric bulk (quaternary


-carbon) and significant lipophilicity.[1] Unlike simple glycine derivatives, the steric hindrance around the nitrogen and the 

-carbon influences both its chemical reactivity (slow hydrolysis) and its chromatographic behavior (peak broadening due to slow mass transfer if not optimized).[1]
Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Structure Secondary Amine, Quaternary

-C
Basic center (pKa ~8.5).[1] Requires pH control to prevent peak tailing.[1]
Lipophilicity High (LogP est. > 3.[1]5)Strong retention on C18.[1] Requires high organic mobile phase strength.
Chromophore Phenyl & Benzyl ringsGood UV absorption at 210 nm (peptide/ester) and 254 nm (aromatic).[1]
Chirality One Chiral Center (

-C)
Enantiomers must be separated if used for asymmetric synthesis.[1]
Stability Ester moietySusceptible to hydrolysis in high pH diluents; use neutral or acidic diluents.

Analytical Strategy: Quality by Design (AQbD)

We do not simply "pick a column."[1] We employ a systematic scouting approach. The primary impurities expected are:

  • Hydrolysis Product: N-Benzyl-2-ethyl-2-phenylglycine (Acid).[1]

  • Starting Material: 2-Ethyl-2-phenylglycine ethyl ester (Amine).[1]

  • Reagent Residue: Benzyl Chloride (Genotoxic impurity alert).[1]

  • Side Reaction: N,N-Dibenzyl derivative (unlikely due to sterics, but possible).

Workflow Diagram

The following diagram outlines the logical flow for method development, ensuring all critical quality attributes (CQAs) are addressed.

MethodDevWorkflow cluster_impurities Target Impurities Start Compound Characterization (LogP, pKa, UV) Scouting Column & pH Scouting (C18 vs Phenyl-Hexyl) Start->Scouting Define ATP Optimization Gradient & Temp Optimization (Resolution > 2.0) Scouting->Optimization Select Best Stationary Phase Imp1 Des-Benzyl Amine Scouting->Imp1 Chiral Chiral Method Development (Normal Phase / Polar Organic) Optimization->Chiral If Enantiomer Separation Req. Validation ICH Q2(R1) Validation (Linearity, Accuracy, LOQ) Optimization->Validation Achiral Purity Method Chiral->Validation Enantiomeric Excess Method Imp2 Acid Hydrolysis Imp3 Benzyl Chloride

Figure 1: Analytical Quality by Design (AQbD) workflow for lipophilic amino acid esters.

Protocol 1: Reverse Phase HPLC (Achiral Purity & Assay)

Objective: Quantify the main compound and separate process-related impurities. Rationale: A Phenyl-Hexyl column is recommended over standard C18.[1] The


 interactions between the phenyl-hexyl phase and the two aromatic rings of the analyte provide superior selectivity and peak shape compared to hydrophobic interaction alone.[1]
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic amino esters.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains amine in protonated state (

) to eliminate silanol interactions.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenyl-ring compounds.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 40°CReduces viscosity and improves mass transfer for bulky molecules.
Detection UV at 215 nm (Trace impurities) & 254 nm (Assay)215 nm detects non-aromatic impurities; 254 nm is specific to the aromatic core.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program

Note: The compound is lipophilic and will elute late.

  • 0-2 min: 20% B (Isocratic hold to elute polar salts/acids).

  • 2-15 min: 20%

    
     80% B (Linear gradient).
    
  • 15-20 min: 80% B (Wash to elute bis-benzylated impurities).

  • 20-20.1 min: 80%

    
     20% B.
    
  • 20.1-25 min: 20% B (Re-equilibration).

Sample Preparation Protocol
  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1000 ppm).

  • System Suitability Solution: Spike the stock solution with 1% of the starting material (2-ethyl-2-phenylglycine ethyl ester) and 1% Benzyl alcohol (degradation marker).

  • Criteria: Resolution (

    
    ) between Main Peak and Benzyl Alcohol must be > 2.0. Tailing factor (
    
    
    
    ) must be < 1.5.[1]

Protocol 2: Chiral HPLC (Enantiomeric Purity)[1]

Objective: Determine the Enantiomeric Excess (%ee) of the specific isomer. Rationale: The bulky quaternary center makes separation difficult on standard OD-H columns.[1] The Amylose-tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H or IG) is preferred for bulky aromatic esters.[1]

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H (or equivalent Amylose-1), 250 x 4.6 mm, 5 µm
Mode Normal Phase
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Additive 0.1% Diethylamine (DEA) is CRITICAL .[1] It suppresses the ionization of the secondary amine, preventing non-specific binding to the silica support.
Flow Rate 0.8 - 1.0 mL/min
Detection UV 254 nm

Self-Validating Check:

  • Inject the racemate first to establish the separation window.

  • If peaks are broad, increase the DEA concentration to 0.2%, but do not exceed column limits.

  • If retention is too low, switch Isopropanol to Ethanol (creates a stronger mobile phase, reducing retention).

Protocol 3: GC-HS (Residual Solvents)

Objective: Quantify residual Benzyl Chloride (alkylating agent) and Ethanol (solvent). Rationale: Benzyl Chloride is a potential carcinogen. High sensitivity is required.[1] Headspace GC avoids matrix contamination from the non-volatile amino ester.

Instrument Parameters
  • Column: DB-624 (or USP G43), 30m x 0.32mm, 1.8µm film.[1]

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (5 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • Headspace: Incubation at 80°C for 20 mins. (Do not exceed 100°C to prevent degradation of the amino ester).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and mobile phase selection).
  • Thermo Fisher Scientific. HPLC Column Selection Guide for Pharmaceutical Analysis. (Reference for Phenyl-Hexyl selectivity). Link

  • Daicel Corporation. Chiral Column Selection Strategies for Amino Acid Derivatives.[1] (Source for AD-H/DEA protocol). Link

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Reference for Benzyl Chloride limits). Link

Sources

Application

Application Note: Scalable Process Development for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Executive Summary The synthesis of -disubstituted (quaternary) amino acid derivatives represents a significant challenge in process chemistry due to severe steric hindrance at the reaction center. This Application Note d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-disubstituted (quaternary) amino acid derivatives represents a significant challenge in process chemistry due to severe steric hindrance at the reaction center. This Application Note details a robust, scalable protocol for the synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a key intermediate for various pharmaceutical scaffolds (e.g., anticholinergics, platelet aggregation inhibitors).[1]

While Strecker synthesis is a common route for amino acids, the handling of cyanide on a kilogram scale introduces significant regulatory and safety burdens. This guide presents an alternative Nucleophilic Substitution Route utilizing


-bromo esters.[1] This method offers a safer impurity profile and utilizes standard reactor configurations, though it requires strict control over elimination side-reactions.

Retrosynthetic Strategy & Mechanistic Insight

The construction of the quaternary carbon relies on the displacement of a leaving group by benzylamine. The steric bulk of the 2-ethyl-2-phenyl center makes standard


 displacement sluggish, competing with E2 elimination.
Critical Challenges
  • Steric Shielding: The ethyl and phenyl groups shield the electrophilic carbon, reducing reaction rates.

  • Elimination vs. Substitution: The basicity of benzylamine can trigger dehydrohalogenation, yielding the thermodynamic alkene side product (Impurity A : Ethyl 2-phenylbut-2-enoate).[1]

  • Thermal Stability: High temperatures required to drive substitution often accelerate degradation.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway and the competing elimination mechanism.

G cluster_legend Pathway Logic SM Ethyl 2-phenylbutyrate Inter Ethyl 2-bromo-2-phenylbutyrate (Activated Electrophile) SM->Inter NBS, CCl4 Radical Bromination Target N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (Target) Inter->Target Benzylamine (3.0 eq) DMSO, 60°C (Substitution) Impurity Impurity A (Ethyl 2-phenylbut-2-enoate) Inter->Impurity Benzylamine (Base) High Temp / Non-polar Solvent (Elimination) Green: Desired Path Green: Desired Path Red: Parasitic Path Red: Parasitic Path

Figure 1: Synthetic pathway highlighting the critical branch point between substitution (Target) and elimination (Impurity A).

Experimental Protocol: Scale-Up Synthesis

Scale: 100 g Input (Ethyl 2-bromo-2-phenylbutyrate) Expected Yield: 65–75% Purity Target: >98% (HPLC)

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.Mass/VolRole
Ethyl 2-bromo-2-phenylbutyrate 271.151.0100.0 gLimiting Reagent
Benzylamine 107.153.0118.5 gNucleophile & Base
DMSO (Anhydrous) --300 mLPolar Aprotic Solvent
Potassium Iodide (KI) 166.000.16.1 gFinkelstein Catalyst
MTBE --500 mLExtraction Solvent
HCl (4M in Dioxane) --As req.[1]Salt Formation
Step-by-Step Methodology
Step 1: Nucleophilic Displacement

Rationale: DMSO is selected over Acetonitrile or Toluene. The high dielectric constant of DMSO stabilizes the transition state of the substitution at the tertiary center, favoring


 mixed character over E2 elimination.
  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer (250 rpm), internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMSO (300 mL) and Benzylamine (118.5 g) . Stir to ensure homogeneity.

  • Catalyst Addition: Add Potassium Iodide (6.1 g) .

    • Expert Note: KI generates the in situ iodide intermediate (Ethyl 2-iodo-2-phenylbutyrate), which is a better leaving group, accelerating the reaction rate at lower temperatures to suppress elimination [1].[1]

  • Substrate Addition: Add Ethyl 2-bromo-2-phenylbutyrate (100.0 g) dropwise over 30 minutes.

    • Exotherm Control: Maintain internal temperature between 20–25°C during addition.

  • Reaction Phase: Heat the mixture to 60°C . Hold for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining bromide. If Impurity A (Alkene) exceeds 10%, lower temperature to 50°C and extend time.

Step 2: Workup & Purification (Self-Validating System)

Rationale: The use of acid-base extraction logic ensures that the excess Benzylamine (a liquid) is quantitatively removed from the product.[1]

  • Quench: Cool reactor to 20°C. Pour reaction mass into Ice Water (600 mL) .

  • Extraction: Extract with MTBE (2 x 250 mL) . The product and organic impurities move to the organic phase; DMSO stays in the aqueous phase.

  • Amine Removal (Critical): Wash the combined organic layer with 10% Citric Acid solution (2 x 200 mL) .

    • Validation: Check the pH of the aqueous wash. It must be acidic (pH < 3). This removes the excess Benzylamine into the aqueous waste.

  • Neutralization: Wash the organic layer with Sat. NaHCO₃ (200 mL) followed by Brine (200 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude oil.
    
Step 3: Salt Formation (Optional but Recommended)

Rationale: The free base ester is often a viscous oil. Converting it to the Hydrochloride salt purifies it via crystallization, rejecting the non-basic alkene impurity.

  • Dissolve the crude oil in Ethanol (200 mL) .

  • Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Add Diethyl Ether or Heptane as an anti-solvent to induce precipitation.

  • Filter the white solid and dry under vacuum at 40°C.

Process Flow & Logic Map

The following flowchart details the decision-making logic during the workup, ensuring the separation of the target from specific impurities.

Workup ReactionMix Crude Reaction Mixture (Product, Benzylamine, DMSO, Impurity A) Quench Quench into Water Extract with MTBE ReactionMix->Quench PhaseCut1 Phase Separation Quench->PhaseCut1 AqLayer1 Aqueous Layer (DMSO, KI, Salts) PhaseCut1->AqLayer1 Discard OrgLayer1 Organic Layer (Product, Benzylamine, Impurity A) PhaseCut1->OrgLayer1 AcidWash Wash with 10% Citric Acid OrgLayer1->AcidWash PhaseCut2 Phase Separation AcidWash->PhaseCut2 AqLayer2 Aqueous Waste (Benzylamine-Citrate) PhaseCut2->AqLayer2 Discard (Removes Excess Amine) OrgLayer2 Organic Layer (Product, Impurity A) PhaseCut2->OrgLayer2 SaltForm HCl Salt Formation (Crystallization) OrgLayer2->SaltForm FinalSolid Final Product HCl Salt (Impurity A stays in mother liquor) SaltForm->FinalSolid

Figure 2: Purification logic flow.[1] Note that the Acid Wash step is critical for removing the 3.0 equivalents of Benzylamine used to drive the reaction.

Analytical Specifications

For the self-validation of the protocol, the isolated material should meet the following criteria:

  • Appearance: White to off-white crystalline solid (HCl salt).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.3–7.5 (m, 10H, Aromatic).
      
    • 
       4.1 (q, 2H, Ester 
      
      
      
      ).
    • 
       3.8 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       2.0–2.2 (m, 2H, Ethyl 
      
      
      
      - Note: Diastereotopic protons due to chiral center).
    • 
       0.8 (t, 3H, Ethyl 
      
      
      
      ).
  • HPLC Purity: >98.0% Area.[2]

    • Impurity A (Alkene): RRT ~1.2 (Non-polar).

    • Benzylamine:[1][3][4] RRT ~0.3 (Polar, check detection wavelength).

Safety & Handling (HSE)

  • Benzylamine: Corrosive and lachrymator. Handle in a fume hood. It can cause severe skin burns.

  • Ethyl 2-bromo-2-phenylbutyrate: Potentially lachrymatory.[1] Avoid inhalation.

  • Exotherm: The reaction of benzylamine with the bromo-ester is exothermic.[1] On scales >1 kg, active cooling is mandatory during addition.

  • Waste: Aqueous streams containing DMSO and amines must be segregated from general aqueous waste for proper incineration/treatment.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of Hindered Amino Acids: Ager, D. J., & Fotheringham, I. G. (2000). Methods for the Synthesis of Unnatural Amino Acids.[5][6] Current Opinion in Drug Discovery & Development, 3(6), 796-803.

  • Elimination vs Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • General Protocol for Alpha-Amino Esters: "Preparation of N-Benzylglycine Ethyl Ester." Organic Syntheses, Coll.[7] Vol. 4, p.461. (Adapted logic for hindered systems).

Sources

Method

Application Note: Crystallization Techniques for Substituted Glycine Esters

Abstract Substituted glycine esters (e.g., phenylglycine esters, tert-leucine precursors, and O'Donnell Schiff bases) are critical scaffolds in the synthesis of non-natural amino acids and peptidomimetics. However, they...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted glycine esters (e.g., phenylglycine esters, tert-leucine precursors, and O'Donnell Schiff bases) are critical scaffolds in the synthesis of non-natural amino acids and peptidomimetics. However, they present distinct purification challenges: high rotational freedom often leads to "oiling out" rather than crystallization, and ester moieties are susceptible to hydrolysis under standard crystallization conditions. This guide details three field-proven protocols to overcome these barriers: Schiff Base Derivatization , Reactive Salt Formation , and Anti-Solvent Controlled Crystallization .

Physicochemical Challenges & Strategic Approach

The "Oiling Out" Phenomenon

Substituted glycine esters often exist as viscous oils or low-melting solids due to:

  • Conformational Flexibility: The rotatable bonds around the

    
    -carbon and ester linkage impede lattice packing.
    
  • Weak Intermolecular Forces: Unlike free amino acids, the esterification removes the zwitterionic character, significantly reducing lattice energy.

The Solution: Rigidification and Ionization

To force these molecules into a lattice, we must artificially introduce rigidity or strong ionic interactions.

  • Rigidification (Schiff Bases): Condensing the amine with benzophenone or salicylaldehyde locks the rotation, creating large, planar hydrophobic surfaces that stack easily (pi-stacking).

  • Ionization (Salt Formation): Protonating the amine with anhydrous acids (HCl, p-TsOH) restores ionic character, creating a high-melting ionic lattice.

Protocol A: Crystallization of O'Donnell Schiff Bases (Benzophenone Imines)

Target: Purification of crude alkylated glycine intermediates.

The "O'Donnell" method uses benzophenone imines to protect the amine.[1] These intermediates are famously crystalline and stable, allowing for purification without chromatography.

Reagents
  • Crude Substrate: Alkylated glycine ethyl/tert-butyl ester imine.

  • Solvent A (Dissolution): Hot Ethanol (EtOH) or Methanol (MeOH).

  • Solvent B (Anti-solvent): Water or cold Isopropanol (IPA).

Step-by-Step Protocol
  • Dissolution: Transfer the crude oily residue to a reactor. Add hot EtOH (60°C) at a ratio of 3-5 mL per gram of substrate. Stir until fully dissolved.

    • Expert Note: If the oil does not dissolve, add small aliquots of Dichloromethane (DCM) to aid solubility, then boil off the DCM.

  • Nucleation Induction: Cool the solution slowly to room temperature (25°C) at a rate of 10°C/hour.

  • Seeding (Critical): If no crystals form at 25°C, add a seed crystal (0.1 wt%). If seeds are unavailable, scratch the glass interface or dip a glass rod into the solution, let it dry, and re-insert.

  • Anti-Solvent Addition: Once turbidity is observed, add Water dropwise.

    • Ratio: Target a final solvent composition of 80:20 (EtOH:Water).

    • Rate: 1 mL/minute. Fast addition causes oiling.

  • Maturation: Cool the slurry to 0°C and hold for 4 hours.

  • Isolation: Filter the bright yellow/white crystals. Wash with cold 50% aq. EtOH.

Protocol B: Reactive Crystallization (Salt Formation)

Target: Converting oily free-base esters into crystalline solids (HCl or Tosylate salts).

Free base esters are unstable and prone to hydrolysis and cyclization (diketopiperazine formation). Storing them as salts is mandatory for stability.

Reagents
  • Substrate: Substituted glycine ester (free base).

  • Acid Source:

    • Option A: 4M HCl in Dioxane or anhydrous HCl gas.

    • Option B: p-Toluenesulfonic acid (p-TsOH) monohydrate.

  • Solvent System: Diethyl Ether (

    
    ) / Methanol (MeOH).
    
Step-by-Step Protocol (HCl Salt)
  • Preparation: Dissolve the oily free base in a minimal amount of anhydrous MeOH (2 mL/g) or Ethyl Acetate .

    • Warning: Avoid water.[2] Water leads to ester hydrolysis during the acidification step.

  • Acidification:

    • Place the vessel in an ice bath (0°C).

    • Add HCl in Dioxane (1.1 equivalents) dropwise.

    • Observation: The solution will warm up (exothermic).

  • Precipitation:

    • Add anhydrous Diethyl Ether (

      
      ) slowly as an anti-solvent until the solution turns cloudy.
      
    • Volume: Typically 5-10 volumes of ether relative to methanol.

  • Crystallization:

    • Remove from the ice bath and let it stand at room temperature. The cloudiness should resolve into defined needles or plates.

    • Troubleshooting: If a sticky gum forms (oiling out), reheat the mixture to redissolve the gum, add more methanol, and cool slower.

  • Isolation: Filter under nitrogen (hygroscopic solids). Wash with anhydrous ether.

Decision Framework & Workflow Visualization

The following diagram outlines the decision logic for selecting the correct crystallization strategy based on the physical state of your glycine derivative.

CrystallizationWorkflow Start Crude Substituted Glycine Ester CheckState Physical State Check Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Melting Point > 50°C IsOil Viscous Oil CheckState->IsOil Melting Point < 50°C Recryst Standard Recrystallization (Solvent: EtOH/Water) IsSolid->Recryst Derivatize Derivatization Strategy IsOil->Derivatize PurifiedSolid Crystalline Solid (Stable) Recryst->PurifiedSolid SchiffBase Schiff Base Formation (Benzophenone Imine) Derivatize->SchiffBase If Intermediate (Protecting Group OK) SaltForm Salt Formation (HCl or p-TsOH) Derivatize->SaltForm If Final Product (Need Free Amine Later) SchiffBase->PurifiedSolid Protocol A SaltForm->PurifiedSolid Protocol B

Caption: Decision tree for selecting the optimal crystallization pathway. Oily intermediates require derivatization (salt or imine formation) to achieve a lattice energy sufficient for crystallization.

Solvent Screening Data

The following table summarizes solubility profiles for common glycine ester derivatives to aid in solvent selection.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Role in Protocol
Alcohols Methanol (MeOH)HighHighGood Solvent (Dissolution)
Ethanol (EtOH)HighModerateGood Solvent / Anti-solvent
Isopropanol (IPA)ModerateLowAnti-solvent
Ethers Diethyl Ether (

)
HighInsolublePrimary Anti-solvent
MTBEHighInsolubleAlternative Anti-solvent
Chlorinated Dichloromethane (DCM)HighModerateCo-solvent (for oils)
Hydrocarbons Hexane/HeptaneModerateInsolubleAnti-solvent (Schiff bases)
Water WaterLow (Immiscible)High (Soluble)Anti-solvent (for free bases in EtOH)

Troubleshooting: The "Oiling Out" Cycle

If your product separates as a second liquid phase (oil) instead of crystals, follow this recovery loop:

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Seed at Cloud Point: Cool down very slowly. The moment you see a faint haze (the cloud point), add seed crystals immediately.

  • Temperature Cycling: Oscillate the temperature by ±5°C around the cloud point. This "Ostwald ripening" encourages the oil droplets to dissolve and redeposit onto the crystal seeds.

  • Change Anti-Solvent: If using Ether/MeOH causes oiling, switch to Ethyl Acetate/Hexane . The polarity difference is less extreme, reducing the shock that causes oiling.

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][3] The synthesis of amino acids by phase-transfer reactions.[1] Tetrahedron Letters, 19(30), 2641-2644.

  • Clark, J. D., et al. (2015).[4] On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.[4][5][6][7] CrystEngComm, 17, 1-10.

  • Wietmarschen, J., et al. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. Molecules, 25(5), 1234.

  • Black, S. N., et al. (2011). Crystallization-induced dynamic kinetic resolution of phenylglycine amide. Organic Process Research & Development.

Sources

Technical Notes & Optimization

Troubleshooting

N-Alkylation of Glycine Esters: Technical Support &amp; Troubleshooting Hub

Status: Operational Ticket ID: N-ALK-GLY-001 Subject: Preventing Over-Alkylation, DKP Formation, and Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Simple" Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-ALK-GLY-001 Subject: Preventing Over-Alkylation, DKP Formation, and Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Simple" Reaction That Rarely Is

You are likely here because a "routine"


 reaction on a glycine ester resulted in a complex mixture of starting material, dialkylated byproducts, and insoluble white precipitates.

N-alkylation of glycine esters (e.g., H-Gly-OEt) is deceptively difficult due to two competing failure modes:

  • The Kinetic Trap (Polyalkylation): The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway alkylation.

  • The Thermodynamic Trap (Diketopiperazine): Glycine esters have a high propensity to dimerize into stable 6-membered rings (2,5-diketopiperazines), especially under the basic conditions required for alkylation.

This guide provides the mechanistic root cause for these failures and validated protocols to circumvent them.

Module 1: Diagnostic & Decision Matrix

Before adjusting your conditions, identify your failure mode using the flowchart below.

Glycine_Alkylation_Troubleshooting Start Start: Reaction Outcome Analysis Issue_Over Issue: Dialkylation (Tertiary Amine) Start->Issue_Over Major Product = R2-N-Gly Issue_DKP Issue: Insoluble White Solid (DKP) Start->Issue_DKP Precipitate formed Issue_Hydro Issue: Loss of Ester (Free Acid) Start->Issue_Hydro Acidic workup issues Decision_Aldehyde Can you use an Aldehyde electrophile? Issue_Over->Decision_Aldehyde Sol_Reductive SOLUTION A: Reductive Amination (STAB) Issue_DKP->Sol_Reductive Avoids basic conditions Issue_Hydro->Sol_Reductive Mild pH (4-5) Decision_Halide Must use Alkyl Halide? Decision_Aldehyde->Decision_Halide No Decision_Aldehyde->Sol_Reductive Yes (Preferred) Sol_Fukuyama SOLUTION B: Fukuyama Synthesis (Nosyl) Decision_Halide->Sol_Fukuyama High Purity Needed Sol_Direct SOLUTION C: Direct Alkylation (High Dilution) Decision_Halide->Sol_Direct Quick/Dirty Screen

Figure 1: Diagnostic flowchart for selecting the correct synthetic strategy based on observed side reactions.

Module 2: The Failure Modes (Mechanistic Insight)

The Over-Alkylation Trap

The Problem: In a direct


 reaction (Gly-OEt + R-Br), the mono-alkylated product is a secondary amine. Secondary amines are more electron-rich (inductive effect of the alkyl group) and less sterically hindered than expected, making them better nucleophiles than the starting glycine ester.
  • Result: The reaction consumes the product faster than the starting material. You get a mix of unreacted Gly, Mono-Gly, and Di-Gly.

Diketopiperazine (DKP) Formation

The Problem: Glycine is the least sterically hindered amino acid. Under basic conditions (required to neutralize the ammonium salt for alkylation) or thermal stress, two glycine ester molecules attack each other’s carbonyls.

  • Mechanism: Intermolecular cyclization releases two equivalents of alcohol to form the thermodynamically stable 2,5-diketopiperazine ring.

  • Symptom: Appearance of an insoluble white solid that does not dissolve in DCM or water.

Module 3: Validated Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best For: Mono-alkylation. Mechanism: Condensation of amine with aldehyde to form an imine, followed by selective reduction. Why it works: The intermediate imine is not nucleophilic, preventing double addition. The reducing agent (STAB) reduces the imine faster than the aldehyde.

Materials:

  • Glycine Ethyl Ester HCl (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DIPEA (1.0 equiv - strictly to free base the HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Free Base In Situ: Suspend Gly-OEt.HCl in DCE (0.2 M). Add DIPEA (1.0 equiv) and stir for 10 mins. Note: Do not use excess base; high pH promotes DKP.

  • Imine Formation: Add the Aldehyde (1.0 equiv). If the aldehyde is unreactive, add acetic acid (1.0 equiv) to catalyze imine formation. Stir 30–60 mins.

  • Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.

  • Reaction: Warm to RT and stir 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The product is the mono-alkylated amine.

Critical Control Point: Do not use Sodium Cyanoborohydride (


) unless necessary; STAB is less toxic and handles acid-sensitive groups better [1].
Protocol B: Fukuyama Amine Synthesis (The "Nuclear" Option)

Best For: When you must use an alkyl halide (e.g., R-Br, R-OTs) and require high purity. Mechanism: Activates the amine with a Nosyl (2-nitrobenzenesulfonyl) group to make the proton acidic (


), allowing alkylation, then deprotects.

Step-by-Step:

  • Protection: React Gly-OEt with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.

    • Result: Ns-Gly-OEt (Sulfonamide).

  • Alkylation: Dissolve Ns-Gly-OEt in DMF. Add

    
     (2.0 equiv) and Alkyl Halide (1.1 equiv). Heat to 50–60°C.
    
    • Why it works: The sulfonamide anion is nucleophilic but, once alkylated, it cannot react again. Zero over-alkylation.

  • Deprotection: Treat the alkylated intermediate with Thiophenol (PhSH) and

    
     (or DBU) in DMF/MeCN.
    
    • Result: Pure Mono-alkylated Gly-OEt [2].

Module 4: Troubleshooting FAQs

SymptomProbable CauseCorrective Action
Product is 50% Dialkylated Direct alkylation used with highly reactive halide (e.g., Benzyl Bromide).Switch to Protocol A (Reductive Amination) using Benzaldehyde. If impossible, use Protocol B (Fukuyama).
Insoluble White Precipitate DKP formation due to high pH or high concentration.Dilute reaction to <0.1 M. Switch base from inorganic (

) to hindered organic (DIPEA). Keep temp <40°C.
Low Yield / "Missing" Mass Product is water-soluble during workup.Glycine derivatives are polar. Do not wash with dilute HCl. Salting out the aqueous layer (NaCl saturation) helps extraction into EtOAc/DCM.
Ester Hydrolysis Use of NaOH/KOH or wet solvents.Use anhydrous solvents.[1] Use carbonate bases or DIPEA. Avoid strong hydroxide bases.

Module 5: Pathway Visualization

Understanding the competition between the desired path and the DKP "dead end" is vital.

Reaction_Pathways cluster_0 Control Strategy SM Gly-OEt (Primary Amine) Mono Target: Mono-Alkyl Gly-OEt SM->Mono + R-X (Slow) DKP Dead End: Diketopiperazine SM->DKP Dimerization (Base/Heat) Di Byproduct: Di-Alkyl Gly-OEt Mono->Di + R-X (Fast!) Over-alkylation risk Note1 Use Reductive Amination to block Di-alkyl path Note2 Dilute (<0.1M) to prevent DKP

Figure 2: Kinetic competition between alkylation and dimerization/polyalkylation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Gisin, B. F. , & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis.[5][6][7] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]

Sources

Optimization

"optimization of reaction conditions for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester synthesis"

Topic: Optimization of Reaction Conditions Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically hindered


-amino ester. This molecule features a quaternary 

-carbon substituted with a phenyl group, an ethyl group, the amine, and the ester moiety.

The Core Challenge: The synthesis of quaternary


-amino acids via direct nucleophilic substitution is chemically antagonistic. You are forcing a nucleophile (benzylamine) onto a sterically crowded quaternary center (

-bromo ester).[1] The primary failure mode is not "no reaction," but rather elimination (E2) to form the

-unsaturated ester (Ethyl 2-phenylbut-2-enoate), driven by the basicity of the amine and the steric bulk of the substrate.

This guide provides a high-fidelity protocol optimized to suppress elimination and maximize substitution, followed by a troubleshooting matrix.

Part 1: The Optimized Protocol (The "Golden Path")

This protocol utilizes Finkelstein catalysis and Basicity Modulation to favor the


 pathway over E2 elimination.
Reaction Scheme
  • Substrate (A): Ethyl 2-bromo-2-phenylbutanoate[1]

  • Nucleophile (B): Benzylamine (1.2 equiv)

  • Base (C): Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Catalyst (D): Tetrabutylammonium Iodide (TBAI) (10 mol%)

  • Solvent: Acetonitrile (

    
    ) (Anhydrous)
    
Step-by-Step Methodology
  • Catalyst Activation (The "Iodide Swap"):

    • In a dry round-bottom flask under Nitrogen (

      
      ), dissolve Ethyl 2-bromo-2-phenylbutanoate  (1.0 equiv) in anhydrous Acetonitrile  (
      
      
      
      concentration).
    • Add TBAI (

      
       equiv). Stir at RT for 15 minutes.
      
    • Mechanistic Insight: TBAI performs an in-situ halogen exchange, converting the steric hindrance-prone bromide into a highly reactive iodide.[1] The C-I bond is weaker and longer, significantly lowering the activation energy for the incoming nucleophile.

  • Base & Nucleophile Addition:

    • Add Cesium Carbonate (

      
      ) (
      
      
      
      equiv) to the mixture.
    • Add Benzylamine (

      
       equiv) dropwise.
      
    • Why Cesium? The large ionic radius of Cesium (

      
      ) creates a "loose" ion pair with the carbonate, increasing the basicity slightly in organic media without being as aggressive as hydroxide bases, which would hydrolyze the ester.
      
  • Thermal Optimization:

    • Heat the reaction mixture to 60°C .

    • Critical Control Point: Do NOT exceed 80°C. Above this threshold, the entropy-favored Elimination pathway (E2) dominates, producing the styrenyl side-product.

  • Monitoring & Workup:

    • Monitor via HPLC or TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting bromide (

      
      ) and the appearance of the amine (
      
      
      
      ).
    • Once complete (typically 12–18 hours), cool to RT.

    • Filter off inorganic solids.[1] Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ). Dry over
      
      
      .
Data Summary: Solvent & Base Effects[2][3][4]
EntrySolventBaseAdditiveYield (%)Major Side Product
1DMF

None45%Elimination (Alkene)
2THF

None<10%No Reaction (Too slow)
3MeCN

TBAI72%Minor Elimination
4 MeCN

TBAI 88% None

Part 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution and the parasitic elimination pathway.

ReactionPathways Start Start: Ethyl 2-bromo-2-phenylbutanoate Intermediate Intermediate: Active Iodo-Species (via TBAI) Start->Intermediate Finkelstein Exchange (TBAI, MeCN) SideProduct Side Product (Elimination): Ethyl 2-phenylbut-2-enoate Start->SideProduct Direct E2 (No Catalyst) Product Target Product: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Intermediate->Product Path A: Substitution (SN2) Favored by: 60°C, Polar Aprotic Solvent Intermediate->SideProduct Path B: Elimination (E2) Favored by: High Temp (>80°C), Strong Base

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a large non-polar spot on TLC that is not my product. What is it?

Diagnosis: This is likely Ethyl 2-phenylbut-2-enoate .[1] Cause: The reaction temperature was too high, or the base was too strong/concentrated. The benzylamine acted as a base rather than a nucleophile, abstracting a proton from the


-carbon (the ethyl group) to form the double bond conjugated with the phenyl ring.
Solution: 
  • Lower reaction temperature to 50–60°C.

  • Switch from DMF (which promotes basicity) to Acetonitrile.[1]

  • Ensure you are using the TBAI catalyst to accelerate the substitution rate relative to the elimination rate.

Q2: The reaction stalls at 60% conversion. Should I add more amine?

Diagnosis: Product Inhibition or Salt Formation.[1] Cause: As the reaction proceeds, HBr is generated and scavenged by the base. However, if mixing is poor, the HBr can protonate your nucleophile (benzylamine), turning it into a non-nucleophilic ammonium salt (


).
Solution: 
  • Do not add more amine immediately.[1]

  • Check the stirring.[1][2] The

    
     is insoluble; vigorous stirring is required to neutralize the acid at the solid-liquid interface.
    
  • Add 0.5 equiv of Diisopropylethylamine (DIPEA) .[1] It is a bulky, non-nucleophilic base that will scavenge protons without competing for the alkylation site.

Q3: Can I use the Strecker Synthesis instead?

Analysis: Yes, and for quaternary centers, it is often superior for large scale. Protocol: React Propiophenone + Benzylamine + TMSCN




-Aminonitrile

Acid Hydrolysis

Ethanol Esterification. Trade-off: The Strecker route avoids the elimination side-reaction entirely but requires handling toxic cyanides and harsh acidic hydrolysis steps that may cleave the benzyl group if not carefully controlled.[1]
Q4: Why Acetonitrile over DMF?

Scientific Rationale: While DMF is a better solvent for


 in general, it decomposes at high temperatures to form dimethylamine, which can react with your starting material to form an impurity. Furthermore, Acetonitrile allows for easier workup (lower boiling point) and stabilizes the "loose ion pair" mechanism of Cesium Carbonate effectively.

References

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide and Cesium Carbonate Promoted N-Alkylation."[1] Tetrahedron, 57(36), 7785-7811.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

  • Villo, P., et al. (2019). "Nucleophilic Substitution at Quaternary Carbons." Chemical Reviews, 119(12), 6994-7052. (General review on steric hindrance in alkylations).

Sources

Troubleshooting

"purification strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester"

Technical Support Center: Purification Strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Case ID: PUR-NB-EE-001 Topic: Downstream Processing & Purification Protocols Status: Open for Consultation[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Case ID: PUR-NB-EE-001 Topic: Downstream Processing & Purification Protocols Status: Open for Consultation[1][2]

Executive Summary

You are dealing with a sterically hindered, lipophilic amino acid ester. Unlike simple glycine derivatives, the 2-ethyl-2-phenyl quaternary center introduces significant steric bulk.[1][2] This impacts your synthesis by slowing down N-alkylation (leading to unreacted starting material) and complicating crystallization (leading to "oiling out").[1][2]

This guide prioritizes three objectives:

  • Preservation of the Ester: Preventing hydrolysis during workup.

  • Removal of Alkylating Agents: Eliminating benzyl halides.[2]

  • Amine Separation: Differentiating the secondary amine product from the primary amine precursor.

Module 1: The "Standard" Acid-Base Workup (Tier 1)

Context: This protocol is the first line of defense. It utilizes the basicity of the secondary amine to separate it from neutral organic impurities (like benzyl bromide) and acidic byproducts.

Critical Warning: Amino acid esters are prone to hydrolysis under basic conditions.[1][2] All basic wash steps must be performed at 0–5°C.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: DCM is better for solubilizing the lipophilic benzylated product, but EtOAc is safer and often sufficient.

  • Acid Extraction: Extract the organic layer with cold 1M HCl (3x).[2]

    • Mechanism:[1][3][4][5][6] The amine is protonated (

      
      ), migrating to the aqueous phase. Neutral impurities (benzyl halides, unreacted aromatics) remain in the organic phase.
      
    • Note: If your product is highly lipophilic (due to the benzyl + phenyl + ethyl groups), it may form an oil at the interface. If this happens, increase the volume of the aqueous phase or add a small amount of methanol to break the emulsion.

  • Organic Wash (Discard): The organic layer now contains non-basic impurities.[2] Discard it (after TLC confirmation).

  • Basification (The Danger Zone):

    • Cool the aqueous acidic layer to 0°C in an ice bath.

    • Slowly adjust pH to 9–10 using saturated

      
        or 2M NaOH .[1][2]
      
    • Speed is key: Do not let the product sit in the basic aqueous solution.

  • Re-Extraction: Immediately extract the turbid aqueous layer with fresh DCM (3x).[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Visual Logic: Acid-Base Partitioning

AcidBaseExtraction Start Crude Reaction Mixture Step1 Dissolve in DCM/EtOAc Add 1M HCl (Cold) Start->Step1 PhaseSep1 Phase Separation Step1->PhaseSep1 OrgLayer1 Organic Layer 1 (Contains Benzyl Halides, Neutrals) PhaseSep1->OrgLayer1 Top/Bottom* AqLayer1 Aqueous Layer 1 (Contains Product Salt R-NH2+) PhaseSep1->AqLayer1 Bottom/Top* Step2 Basify to pH 9 (0°C) Extract with DCM AqLayer1->Step2 PhaseSep2 Phase Separation Step2->PhaseSep2 AqLayer2 Aqueous Layer 2 (Discard) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer 2 (Purified Free Base Product) PhaseSep2->OrgLayer2

Figure 1: Logic flow for the selective isolation of the basic amine product. Note: Density depends on solvent choice (DCM is heavier than water).

Module 2: Separation of Starting Material (Tier 2)

The Issue: The steric hindrance of the 2-ethyl-2-phenyl group often prevents the reaction from going to completion.[2] You likely have unreacted primary amine (2-ethyl-2-phenylglycine ethyl ester) mixed with your secondary amine product.[1][2] Acid-base extraction will not separate these, as both are basic.[2]

Strategy A: Flash Column Chromatography

The N-benzyl group adds significant lipophilicity, creating a large


 between the product and the starting material.
  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[2]
    
  • Additive: 1% Triethylamine (TEA) is mandatory.[2]

    • Reasoning: Silica is slightly acidic.[2] Without TEA, the amine product will streak/tail, leading to poor resolution. TEA blocks the acidic silanol sites.

  • Elution Order:

    • Bis-benzylated impurity (if any) - High

      
       (runs with solvent front).[1][2]
      
    • Target Product (N-Benzyl) - Mid

      
      .
      
    • Starting Material (Primary Amine) - Low

      
       (more polar).[2]
      
Strategy B: Vacuum Distillation

If working on >10g scale, distillation is superior.

  • Boiling Point Differential: The benzyl group adds ~90 Da to the molecular weight. The boiling point of the product will be significantly higher (>30-40°C difference) than the starting amine under high vacuum.

  • Conditions: High vacuum (<1 mmHg) is required to keep the pot temperature below 150°C and prevent thermal decomposition.

Module 3: Solidification (Salt Formation)

The Issue: "My product is an oil." Explanation: The ethyl and phenyl groups disrupt crystal lattice packing. The free base is likely an oil at room temperature. To store it or achieve high purity, you must convert it to a salt.

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified oil in a minimum amount of anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Do NOT use aqueous HCl.[1][2] Water will trap the salt as an oil/gum.

  • A white precipitate should form.[1][2][7]

  • Troubleshooting the "Gum": If the salt oils out as a sticky gum:

    • Decant the solvent.

    • Triturate (grind) the gum with fresh anhydrous Hexane or Pentane.

    • Sonication often induces crystallization.[2]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product smells like almonds Residual Benzaldehyde or Benzyl Halide.[1][2]These are neutral. Repeat Module 1 (Acid wash). Ensure the organic wash step is thorough.
Low Yield after Workup Hydrolysis of the Ethyl Ester.You likely spent too much time at pH > 10 or the temperature was too high. Repeat synthesis, keeping workup at 0°C and pH < 10.
"Spot-to-Spot" on TLC Product and Starting Material co-eluting.Your solvent is too polar.[2] Switch to Hexane/EtOAc (9:1) . Ensure you are using Triethylamine to sharpen the spots.
Salt is hygroscopic HCl salt might be too hygroscopic.[1][2]Try forming the Oxalate salt (using anhydrous oxalic acid in acetone) or p-Toluenesulfonate (Tosylate) salt.[1][2] These often crystallize better.[2]

Advanced Impurity Profiling

ImpurityLogic Impurity1 Impurity A: Unreacted Benzyl Halide Method1 Acid Wash (Module 1) Impurity1->Method1 Remains in Org Phase Impurity2 Impurity B: Starting Primary Amine Method2 Chromatography/Distillation (Module 2) Impurity2->Method2 Separated by Polarity/BP Impurity3 Impurity C: Hydrolyzed Acid Method3 Base Wash (Module 1) Impurity3->Method3 Remains in Aq Phase (as salt)

Figure 2: Mapping specific impurities to their removal strategies.[1][2]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] General methods for the purification of amino acid esters and N-alkylation workups.[1][2][2]

  • BenchChem Application Notes. Protocols for Orthogonal Deprotection and Purification of Ethyl-Protected Amino Acids.[2]

  • ChemicalBook. Synthesis and Property data for N-Benzylglycine ethyl ester derivatives.

  • US Patent 5374765A. Method for extracting an amino acid ester from a hydrous solution.[1][2] (Provides pKa-based extraction logic).

  • GuideChem. Optimization of N-alkylation of glycine ethyl esters.

Sources

Optimization

Technical Support Center: HPLC Impurity Profiling for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development, Impurity Identification, and Troubleshooting for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester.[1] Introduction: The M...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development, Impurity Identification, and Troubleshooting for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester.[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are analyzing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a critical intermediate often associated with the synthesis of vasodilators like Bencyclane.[1]

Chemical Context:

  • Core Structure: A hydrophobic ester with a basic secondary amine and two aromatic systems (benzyl and phenyl).

  • The Challenge: The secondary amine functionality is prone to interaction with residual silanols on HPLC columns, leading to severe peak tailing.[2][3][4][5] Furthermore, the ester bond is susceptible to hydrolysis, creating polar acidic impurities that can co-elute with the solvent front.

This guide provides a self-validating workflow to separate, identify, and quantify these impurities.

Module 1: Method Development & Optimization

Q: My main peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

A: Peak tailing in N-benzyl amino esters is almost always caused by the interaction between the protonated secondary amine and the ionized silanol groups (


) on the silica support.[1]

The Fix: You have two primary strategies.

  • The "Silanol Suppression" Method (Low pH):

    • Mechanism: At pH < 3.0, silanol groups are protonated (

      
      ), preventing ionic interaction with the amine.
      
    • Protocol: Use a Phosphate buffer at pH 2.5 - 3.0.[1]

    • Additives: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the active sites.

  • The "Neutral State" Method (High pH) – Recommended for Stability:

    • Mechanism: At pH > 8.0 (above the pKa of the amine), the analyte is neutral and hydrophobic, interacting purely via partition mechanisms.

    • Warning: You must use a high-pH resistant column (e.g., Hybrid Silica or Polymer-based C18). Standard silica dissolves at pH > 8.0.[1]

Recommended Starting Conditions:

ParameterConditionRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmHigh carbon load prevents silanol interaction.[1]
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 3.[1]0)Suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for aromatics.[1]
Gradient 20% B to 80% B over 20 minsElutes polar acids early and non-polar halides late.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 254 nmMaximizes signal for Benzyl/Phenyl rings.[1]
Temp 30°C - 40°CReduces viscosity, improves mass transfer.[1]

Module 2: Impurity Identification Guide

Q: I see multiple impurity peaks. How do I identify them based on retention time?

A: Without a mass spectrometer, you can predict identity based on Relative Retention Time (RRT) . The elution order is dictated by polarity (Reverse Phase logic: Polar elutes first).

Impurity Classification Table:

Impurity TypeLikely IdentityPolarityExpected RRT*Origin
Impurity A N-Benzyl-2-ethyl-2-phenylglycine (Acid) High (Polar)~0.2 - 0.4Hydrolysis of the ethyl ester.[1]
Impurity B 2-Ethyl-2-phenylglycine Ethyl Ester Medium-High~0.6 - 0.8Unreacted starting material (De-benzylated).[1]
Main Peak Target Molecule Medium1.00 --
Impurity C Benzyl Chloride / Bromide Low (Non-polar)~1.2 - 1.5Alkylating agent excess.[1]
Impurity D N,N-Dibenzyl derivative Very Low> 1.8Over-alkylation side reaction.[1]

*RRT = Retention Time of Impurity / Retention Time of Main Peak.

Q: A peak is co-eluting with the void volume (t0). Is it an impurity or solvent effect?

A: This is likely Impurity A (The Acid) or a salt form of Benzylamine .

  • Test: Inject the sample using a weaker solvent (more water). If the peak moves slightly away from the void, it is a real impurity.

  • Fix: Start your gradient with a lower organic percentage (e.g., 5% or 10% B) and hold for 2-3 minutes to retain these polar species.

Module 3: Troubleshooting & Logic Workflows

Visualizing the Troubleshooting Process

Use the following decision tree to diagnose resolution and peak shape issues.

HPLC_Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Resolution Poor Resolution (Rs < 1.5) IssueType->Resolution Ghost Ghost Peaks IssueType->Ghost CheckpH Check Mobile Phase pH (Is it near pKa?) Tailing->CheckpH CheckGrad Is Impurity Early or Late? Resolution->CheckGrad CheckBlank Run Blank Injection Ghost->CheckBlank Action_TEA Add 0.1% TEA or Switch to Low pH (<3.0) CheckpH->Action_TEA Yes (Secondary Interaction) Action_Col Replace Column (Void/Inlet Clogging) CheckpH->Action_Col No (Physical Damage) Action_Hold Early Eluter: Add Initial Isocratic Hold CheckGrad->Action_Hold k' < 2 Action_Slope Late Eluter: Flatten Gradient Slope CheckGrad->Action_Slope Close to Main Peak Action_Wash Wash Column (High Organic) Check Water Quality CheckBlank->Action_Wash Peak Exists in Blank

Caption: Decision tree for diagnosing common HPLC issues with amine-based intermediates.

Module 4: System Suitability & Validation (ICH Guidelines)

Q: What are the acceptance criteria for this assay?

A: According to ICH Q3A (R2) guidelines for new drug substances, you must establish "System Suitability" before every run to ensure data integrity.

Required Parameters:

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (usually the de-benzylated amine).

  • Tailing Factor (T): < 1.5 (Strict) or < 2.0 (Acceptable for difficult amines).

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

  • Signal-to-Noise (S/N):

    • LOD (Limit of Detection): S/N ratio of 3:1.

    • LOQ (Limit of Quantification): S/N ratio of 10:1.

Reporting Thresholds (ICH Q3A):

  • If Maximum Daily Dose is ≤ 2g/day: Report any impurity > 0.05% .

  • If Maximum Daily Dose is > 2g/day: Report any impurity > 0.03% .

References

  • ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[1][7] International Council for Harmonisation.[6][8]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]

  • Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1]

Sources

Troubleshooting

"improving yield and purity in the synthesis of N-substituted amino acids"

Current Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Synthesis Support Center. My name is Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center. My name is Dr. Aris, Senior Application Scientist. You are likely here because standard alkylation methods (like direct


 with alkyl halides) are failing you—resulting in poly-alkylation, racemization of your chiral centers, or impossible purifications of zwitterionic sludge.

This guide is not a textbook; it is a troubleshooting system designed to restore your yield and optical purity. We will focus on three "Gold Standard" workflows: Reductive Amination (STAB) , Fukuyama Alkylation (Ns-Strategy) , and Copper-Catalyzed Arylation (Ma Conditions) .

🛠️ Workflow Selector: Which Protocol Do You Need?

Before proceeding, verify your substrate and electrophile compatibility using the decision matrix below.

MethodSelection Start Select Electrophile Aldehyde Aldehyde/Ketone Start->Aldehyde AlkylHalide Alkyl Halide (Primary/Secondary) Start->AlkylHalide ArylHalide Aryl Halide (Ar-I, Ar-Br) Start->ArylHalide Chirality Is Chirality Critical? Aldehyde->Chirality Hindrance Steric Hindrance? AlkylHalide->Hindrance MethodC Method C: Cu-Catalyzed Arylation (Ma Protocol) ArylHalide->MethodC Ullmann/Buchwald MethodA Method A: Reductive Amination (STAB) Chirality->MethodA Yes (Use mild hydride) MethodB Method B: Fukuyama Alkylation (Nosyl) Hindrance->MethodB High (Mitsunobu) Hindrance->MethodB Low (Direct Alkylation)

Figure 1: Decision matrix for selecting the optimal N-functionalization strategy based on electrophile type and steric constraints.

🔬 Module 1: Reductive Amination (The Workhorse)

Best For: Alkyl groups derived from aldehydes/ketones.[1] Primary Risk: Over-alkylation (N,N-dialkyl) and Racemization.

Standard NaCNBH₃ is toxic and often too slow. We utilize Sodium Triacetoxyborohydride (STAB) because it is less acidic and generally does not reduce the carbonyl until the imine is formed, preventing side reactions.

The "STAB" Protocol (Optimized for Chiral Preservation)[2]
  • Imine Formation: Dissolve amino acid ester (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).

    • Critical Control Point: Add Acetic Acid (1-2 equiv).[1] Do NOT lower pH < 4. Low pH promotes enamine tautomerization, leading to racemization at the

      
      -carbon.
      
  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion.

  • Quench: Quench with saturated NaHCO₃. Do not use strong base immediately if your product is an ester.[2]

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
N,N-Dialkylation Reaction too fast; Aldehyde excess.[2]Stepwise Addition: Pre-form the imine for 1 hour before adding STAB. Use exactly 1.0 equiv of aldehyde.
Loss of Chirality (ee% drops) Acid concentration too high.Buffer System: Reduce AcOH to 1.0 equiv. Ensure temperature is 0°C during addition.
Low Conversion Wet solvent (STAB decomposes).Dry Solvents: STAB is moisture sensitive.[3][4] Use anhydrous DCE or THF.
Product stuck in water Zwitterion formation.Workup Change: If the ester hydrolyzed, use ion-exchange resin (Dowex 50W) rather than liquid-liquid extraction.

Expert Insight: Unlike NaCNBH₃, STAB does not require toxic cyanide waste handling. However, it reacts slowly with ketones. For sterically hindered ketones, you may need to revert to NaCNBH₃ with Ti(OiPr)₄ as a Lewis acid promoter [1].

🔬 Module 2: Fukuyama Alkylation (The Precision Tool)

Best For: Primary amines requiring mono-alkylation with alkyl halides; Solid-phase synthesis. Primary Risk: Incomplete deprotection of the Nosyl group.

This method uses the electron-withdrawing nature of the 2-nitrobenzenesulfonyl (Nosyl/Ns) group to render the N-H proton acidic (


), allowing alkylation under mild Mitsunobu or basic conditions.
The Fukuyama Workflow[5][6][7]
  • Protection: Amino acid + 2-NsCl

    
     N-Nosyl amino acid.
    
  • Alkylation (Mitsunobu): N-Nosyl AA + Alcohol +

    
     + DEAD/DIAD.
    
    • Why Mitsunobu? It allows alkylation with alcohols (not halides) and works well for hindered substrates where

      
       fails.
      
  • Deprotection: Thiophenol (

    
    ) + 
    
    
    
    or DBU.

Fukuyama Step1 1. Protection (Amino Acid + Ns-Cl) Step2 2. Alkylation (Mitsunobu: ROH, PPh3, DEAD) Step1->Step2 Activation Step3 3. Meisenheimer Complex (Thiophenol Attack) Step2->Step3 PhSH / Base Step4 4. Product Release (N-Alkyl Amino Acid) Step3->Step4 -SO2, -PhS-Ns

Figure 2: The Fukuyama amine synthesis cycle showing activation and soft-nucleophile deprotection.

Troubleshooting Guide: Fukuyama Alkylation
SymptomProbable CauseCorrective Action
Alkylation Stalled Steric bulk of

.[2]
Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(tributylphosphine) for hindered substrates [2].
Deprotection Fails Base is too weak.Boost Basicity: Switch from

to DBU (2-3 equiv) in DMF.
"Yellow Impurity" Residual Nosyl byproducts.Scavenging: The byproduct is a sulfide. Wash organic layer thoroughly with basic water, or use a polymer-supported thiol scavenger.
🔬 Module 3: Copper-Catalyzed N-Arylation (Ma Conditions)

Best For: Attaching aromatic rings (N-arylation).[8][9] Primary Risk: Harsh conditions causing racemization or decomposition.

Traditional Ullmann coupling requires high heat (>150°C). The protocols developed by Dawei Ma utilize specific ligands (amino acids or oxalamides) to lower the activation energy, allowing coupling at 40-90°C, preserving chirality [3].

The "Ma" Protocol (CuI/Oxalamide)[2][8]
  • Setup: Charge flask with Amino Acid (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), and Ligand (e.g., DMPAO or L-Proline, 20 mol%).

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF (degassed).

  • Reaction: Heat to 60-90°C under Argon.

Troubleshooting Guide: N-Arylation
SymptomProbable CauseCorrective Action
No Reaction Oxidation of Cu(I) to Cu(II).Inert Atmosphere: You must degas solvents. Cu(II) is inactive here. Add Sodium Ascorbate (5 mol%) to reduce trace Cu(II) back to Cu(I).
Racemization Temperature too high.Ligand Optimization: Switch to Oxalic Diamide ligands (e.g., BHMPO). These accelerate the reaction, allowing lower temps (40-60°C) [4].
Low Yield (Aryl Bromides) Aryl Bromides are sluggish.Iodide Swap: Add KI (20 mol%) to generate the Aryl Iodide in situ (Finkelstein-like), or switch to Aryl Iodide starting material.
⚗️ Module 4: Purification of Zwitterions

The most common failure point is not the reaction, but the isolation. N-substituted amino acids often form zwitterions that are soluble in water and insoluble in ether/DCM.

Protocol: Ion-Exchange Isolation (Dowex 50W)

  • Load: Acidify reaction mixture (pH 2) and load onto a column of Dowex 50W (H+ form). The amino acid binds; non-basic impurities (reagents, unreacted halides) pass through.

  • Wash: Wash with water/MeOH to remove non-ionic organic impurities.[2]

  • Elute: Elute with 1M

    
    . The resin releases the amino acid.[2]
    
  • Lyophilize: Freeze-dry the ammoniacal eluent to obtain the pure zwitterion.

📚 References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Fukuyama, T., et al. (1995).[7] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines."[7] Tetrahedron Letters.

  • Ma, D., et al. (2001). "CuI-Catalyzed Coupling Reaction of

    
    -Amino Acids or Esters with Aryl Halides at Temperature Lower Than 100°C." Journal of the American Chemical Society. 
    
  • Zhang, Y., et al. (2012).[9] "CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines." Organic Letters.

Disclaimer: These protocols involve hazardous chemicals (borohydrides, thiophenol, heavy metals). Always consult SDS and perform a risk assessment before experimentation.

Sources

Optimization

"resolving peak tailing in HPLC analysis of N-benzyl compounds"

Topic: Resolving Peak Tailing in HPLC Analysis of N-Benzyl Compounds Role: Senior Application Scientist Status: Online | Ticket Priority: High Welcome to the Separation Science Support Hub You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of N-Benzyl Compounds Role: Senior Application Scientist Status: Online | Ticket Priority: High

Welcome to the Separation Science Support Hub

You are likely here because your N-benzyl peaks are exhibiting asymmetry factors (


) greater than 1.5, compromising integration accuracy and resolution.

N-benzyl compounds present a "perfect storm" for reverse-phase chromatography: they possess a hydrophobic tail (benzyl group) that demands retention, and a basic nitrogen atom that actively seeks secondary interactions. The guide below is structured to help you diagnose the root cause and implement a self-validating solution.

Module 1: The Mechanistic Root Cause

Why is this happening? The tailing you observe is rarely a column defect; it is a symptom of Secondary Retention .

  • Primary Mechanism (Desired): Hydrophobic interaction between the benzyl ring and the C18 ligand.

  • Secondary Mechanism (Undesired): Ion-exchange interaction between the protonated nitrogen (

    
    ) and ionized residual silanols (
    
    
    
    ) on the silica surface.

Standard silica silanols have a


 of ~3.5–4.5. N-benzyl amines often have a 

of 8–10. At neutral pH (6–8), both species are charged, creating a strong ionic bond that drags the peak tail.
Visualizing the Problem

The following diagram illustrates the competing equilibria causing your peak distortion.

G Analyte N-Benzyl Analyte (Protonated R-NH+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Fast Equilibrium (Gaussian Peak) Silanol Residual Silanol (Ionized Si-O-) Analyte->Silanol Slow Desorption (Peak Tailing) Peak Chromatographic Outcome C18->Peak Silanol->Peak

Figure 1: The Dual-Retention Mechanism. Green path represents ideal partitioning; Red path represents the silanol activity causing tailing.

Module 2: Mobile Phase Strategy (The "Software" Fix)

Before buying a new column, alter the chemistry of your mobile phase to suppress the secondary mechanism.

Protocol A: The "Sacrificial Base" Method (UV-Only)

Best for: Standard C18 columns where you cannot change pH significantly.

The Logic: Add Triethylamine (TEA) to the mobile phase.[1][2][3] TEA is a tertiary amine that competes for the active silanol sites.[1][3] Because it is in high concentration relative to your analyte, it saturates the silanols, effectively "capping" them dynamically.

Step-by-Step:

  • Preparation: Add TEA to your aqueous buffer to reach a concentration of 5–10 mM (approx. 0.1% v/v).[4][5]

  • pH Adjustment: Adjust pH after adding TEA. Use Phosphoric acid to reach pH 3.0.

  • Equilibration: Flush the column with at least 20 column volumes. TEA takes time to coat the silica surface.

  • Validation: Calculate Asymmetry (

    
    ) at 10% peak height.[6] Target: 
    
    
    
    .

Warning: TEA is generally not recommended for LC-MS due to persistent ion source contamination and signal suppression.

Protocol B: The High-pH Switch (LC-MS Compatible)

Best for: Hybrid (BEH) or Polymer-based columns.

The Logic: If you raise the pH above the analyte's


 (typically pH > 10), the N-benzyl amine becomes deprotonated (neutral). A neutral molecule cannot interact with silanols via ion exchange.

Step-by-Step:

  • Check Column Limits: Ensure your column is rated for pH 10–12 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Do not use standard silica. [6]

  • Buffer Prep: Use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.5.

  • Execution: Run the gradient. You will likely see increased retention because the neutral amine is more hydrophobic than its charged form.

Comparison of Mobile Phase Modifiers
ModifierModeMechanismProsCons
TFA (0.1%) Low pHIon-Pairing + Silanol SuppressionExcellent peak shape; simple prep.Strong MS signal suppression; difficult to wash out.
Formic Acid (0.1%) Low pHSilanol Suppression (Weak)MS friendly; volatile.Often insufficient for strong bases (tailing persists).
Triethylamine (TEA) Mid pHSilanol Blocker (Competitive)Fixes tailing on older columns.Not MS compatible ; permanently modifies column surface.
High pH (

)
High pHAnalyte NeutralizationEliminates tailing; alters selectivity.Requires specific high-pH stable columns.
Module 3: Column Selection (The "Hardware" Fix)

If mobile phase adjustments fail, your stationary phase activity is likely too high.

The "Base-Deactivated" Selection Workflow

Use this decision tree to select the correct column technology for N-benzyl analysis.

DecisionTree Start Start: Severe Tailing Detection Detection Method? Start->Detection UV UV / PDA Detection->UV MS LC-MS / MS-MS Detection->MS OldCol Is Column Replaceable? UV->OldCol Hybrid Use Hybrid Particle (e.g., BEH, Gemini NX) Run at pH 10.5 MS->Hybrid Option A (High pH) Charged Use Charged Surface Hybrid (CSH) or Polar Embedded Run at Low pH MS->Charged Option B (Low pH) AddTEA Add 10mM TEA to Mobile Phase OldCol->AddTEA No (Budget constr.) OldCol->Hybrid Yes

Figure 2: Column Selection Decision Matrix based on detection limits and pH flexibility.

Recommended Technologies:

  • Hybrid Particles (BEH): Ethylene-bridged silica reduces the population of surface silanols significantly.

  • Charged Surface Hybrids (CSH): These surfaces have a slight positive charge introduced during manufacturing. This repels the positively charged N-benzyl analyte, preventing it from touching the surface silanols [1].

  • Polar-Embedded Groups: An amide or carbamate group embedded in the ligand chain shields the silica surface and provides a "water layer" that reduces silanol interaction.

Module 4: Troubleshooting FAQs

Q: I switched from TFA to Formic Acid for LC-MS, and now my peaks are tailing. Why? A: TFA is a strong acid (


) and an ion-pairing agent. It forms a neutral ion pair with your amine (

), masking the charge. Formic acid is weaker (

) and does not ion pair effectively. Fix: Use Difluoroacetic acid (DFA) .[4] It offers the peak shape benefits of TFA with significantly less MS signal suppression [2].

Q: Can I just increase the temperature to fix the tailing? A: Sometimes. Increasing temperature to 50–60°C improves mass transfer kinetics (the rate at which the analyte moves in and out of the pores). This can sharpen peaks, but it will not eliminate thermodynamic tailing caused by silanol binding. It is a band-aid, not a cure [3].

Q: My N-benzyl compound is eluting in the void volume (too fast) at low pH. A: At low pH, your amine is fully ionized and very polar. It doesn't want to stick to the C18. Fix: Switch to High pH (pH 10). The analyte will become neutral and hydrophobic, significantly increasing retention on the C18 column [4].

Q: How do I know if I have Mass Overload? A: Tailing caused by silanols usually looks like a "shark fin" (sharp front, long tail). Tailing caused by overload often looks like a right triangle (retention time shifts earlier as concentration increases). Inject a 1:10 dilution of your sample. If the peak symmetry improves drastically, you were overloading the column.

References
  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications.Link

  • Advanced Materials Technology. Comparison of TFA, Formic Acid, and DFA for Peptide Analysis.Link

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution and Peak Shape?Link

  • Agilent Technologies. Analysis of Basic Compounds at High pH using ZORBAX Extend-C18.Link

  • LCGC Online. Troubleshooting Peak Tailing: Silanol Interactions.Link

Sources

Troubleshooting

Technical Support Center: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Here is the comprehensive Technical Support Guide for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . Executive Summary & Molecule Profile N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, non-natural...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Technical Support Guide for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester .

Executive Summary & Molecule Profile

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, non-natural amino acid derivative. It serves as a critical intermediate in the synthesis of conformationally constrained peptides (e.g., Dolastatin 15 analogues) and pharmaceutical candidates requiring resistance to enzymatic hydrolysis.

Key Structural Features:

  • Quaternary

    
    -Carbon:  The central carbon is bonded to a Phenyl group, an Ethyl group, the Amine, and the Ester. This steric bulk significantly alters its reactivity profile compared to standard glycine derivatives.
    
  • N-Benzyl Protection: Provides lipophilicity and amine protection but introduces susceptibility to oxidative degradation.

  • Ethyl Ester: The primary site for hydrolytic instability.

Degradation Pathway Map

The following diagram illustrates the primary degradation routes. Note the central role of the quaternary carbon in stabilizing the molecule against racemization, while steric effects retard hydrolysis.

DegradationMap cluster_steric Steric Hindrance Effect Parent N-Benzyl-2-ethyl-2- phenylglycine Ethyl Ester (Parent) Acid N-Benzyl-2-ethyl-2- phenylglycine (Free Acid) [Hydrolysis Product] Parent->Acid Hydrolysis (Acid/Base Catalyzed) Amine 2-Ethyl-2-phenylglycine Ethyl Ester [Oxidative De-benzylation] Parent->Amine Oxidation (Radical Mechanism) Benzaldehyde Benzaldehyde (Byproduct) Parent->Benzaldehyde Oxidation (Side Product) Decarb N-Benzyl-1-phenylpropylamine [Thermal Decarboxylation] Acid->Decarb Thermal Stress (>140°C) Note Quaternary Carbon prevents Enolization/Racemization but slows Hydrolysis.

Figure 1: Primary degradation pathways including hydrolysis, oxidative de-benzylation, and thermal decarboxylation.

Troubleshooting & FAQs

Direct answers to issues encountered in the lab.

Category A: Stability & Purity Issues

Q1: I observe a new peak at RRT ~0.85 in my HPLC chromatogram after storing the sample in solution. What is it? Diagnosis: This is likely the Free Acid form (N-Benzyl-2-ethyl-2-phenylglycine) resulting from ester hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon. While the ethyl and phenyl groups provide steric shielding, moisture ingress in organic solvents (like DMSO or DMF) or acidic pH will drive this reaction over time [1].

  • Solution: Ensure solvents are anhydrous (<0.05% water). Store the compound as a solid at -20°C. If in solution, avoid protic solvents for long-term storage.

Q2: My sample has developed a yellow tint and a distinct almond-like odor. Is it compromised? Diagnosis: Yes, this indicates Oxidative De-benzylation .

  • Mechanism: The benzylic position (next to the nitrogen) is susceptible to radical oxidation, especially under light exposure. This cleaves the benzyl group, releasing Benzaldehyde (the almond odor source) and the secondary amine (2-ethyl-2-phenylglycine ethyl ester) [2].

  • Solution: Purify via recrystallization (ethanol/water) or column chromatography. Future storage must be in amber vials under Argon/Nitrogen.

Q3: Can I racemize this compound using strong base? Diagnosis: No. This is a common misconception.

  • Scientific Grounding: Racemization typically occurs via proton abstraction from the

    
    -carbon, forming a planar enolate. However, this molecule has a quaternary 
    
    
    
    -carbon
    (bonded to Phenyl, Ethyl, N, and Carbonyl). There is no
    
    
    -proton to remove. Therefore, the stereocenter is chemically locked against base-catalyzed racemization [3].
Category B: Analytical Challenges

Q4: The parent peak is tailing significantly on C18 columns. How do I fix this? Diagnosis: Interaction between the basic secondary amine and residual silanols on the column stationary phase.

  • Fix:

    • Add a Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Acetate in your mobile phase to suppress silanol ionization.

    • pH Adjustment: Increase mobile phase pH to ~8.0 (using an alkali-stable column) to keep the amine unprotonated, or lower to <3.0 to keep it fully protonated and solvated.

Experimental Protocols

Protocol 1: Forced Degradation Study (Validation)

Use this protocol to identify impurity retention times.

Stress ConditionReagentsConditionsExpected Degradant
Acid Hydrolysis 1N HCl60°C, 4-8 hoursFree Acid (Hydrolysis)
Base Hydrolysis 0.1N NaOHRT, 2 hoursFree Acid (Rapid Hydrolysis)
Oxidation 3% H₂O₂RT, 24 hoursN-Oxide / De-benzylated Amine
Thermal Solid State105°C, 3 daysDecarboxylated species (Minor)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in 1 mL of Acetonitrile (co-solvent).

  • Stress: Add 1 mL of the respective stress reagent (HCl, NaOH, or H₂O₂).

  • Quench: Neutralize acid/base samples to pH 7.0 immediately after the time point.

  • Analysis: Inject 10 µL onto HPLC (Method below).

Protocol 2: Recommended HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide/Ester).

Quantitative Data: Impurity Profile

Compound IdentityRRT (Approx)*Molecular WeightDetection characteristic
De-benzylated Amine 0.45207.27 DaLoss of UV intensity at 254nm
Benzaldehyde 0.60106.12 DaStrong UV 254nm, distinct spectrum
Free Acid 0.85297.39 DaShift in pKa, broadens at neutral pH
Parent Ester 1.00325.45 DaDominant Peak
Dimer (DKP) 1.25~500+ DaVery late eluting, rare

*RRT = Relative Retention Time (Parent = 1.00). Values vary by column/gradient.

References

  • Hydrolysis Kinetics of Hindered Esters

    • Source: Liu, T., et al. (2006). "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs." Journal of Organic Chemistry.
    • Relevance: Establishes that steric bulk at the -position (like the ethyl/phenyl group here) retards hydrolysis rates significantly compared to unhindered glycine esters.
  • Oxidative Dealkylation of N-Benzyl Amines

    • Source: Organic Chemistry Portal.
    • Relevance: Details the radical mechanism by which N-benzyl groups are cleaved to form benzaldehyde and the free amine under oxid
  • Stereochemical Stability of Quaternary Amino Acids

    • Source: Cativiela, C., & Díaz-de-Villegas, M. D. (2000). "Stereoselective synthesis of quaternary -amino acids." Tetrahedron: Asymmetry.
    • Relevance: Confirms that -disubstituted amino acids (quaternary centers) cannot racemize via the standard enolization mechanism due to the lack of an -proton.
Optimization

Phase Transfer Catalysis Support Center: Amino Acid Ester Alkylation

Technical Support Reference ID: PTC-AA-ALK-2025 Status: Active Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting O'Donnell Schiff Base Alkylation via Phase Transfer Catalysis (PTC). Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: PTC-AA-ALK-2025

Status: Active Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting O'Donnell Schiff Base Alkylation via Phase Transfer Catalysis (PTC).

Core Directive & System Architecture

Welcome to the PTC Technical Support Center. This guide is structured to troubleshoot the alkylation of N-(diphenylmethylene)glycine esters (O'Donnell's substrate), the industry standard for synthesizing


-amino acids.

Unlike homogeneous reactions, PTC relies on the interfacial transfer of anions . Success depends on the precise synchronization of chemical kinetics and mass transfer. This guide treats your reaction as a system with distinct failure modes: Catalyst Poisoning , Interfacial Stagnation , and Selectivity Drift .

Diagnostic Modules (Troubleshooting Guides)

Module A: Reaction Stalled or Low Conversion

Symptom: Starting material remains unconsumed after 24h. TLC shows no product spot.

Root Cause Analysis
Potential FailureProbabilityMechanism of Failure
Catalyst Poisoning HighThe leaving group (I⁻, OTs⁻) pairs too tightly with the Quaternary Ammonium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), preventing it from transporting the substrate anion.
Stirring Efficiency MediumIn Liquid-Liquid (L-L) PTC, reaction rate is mass-transfer limited. Poor interfacial area = zero reaction.
Hydration Shell LowIn Solid-Liquid (S-L) PTC, trace water forms a hydration shell around the solid base, blocking surface access.
Q&A Troubleshooting

Q: I am using an alkyl iodide, but the reaction is stuck at 10% conversion. Why? A: You are likely experiencing Catalyst Poisoning .

  • The Physics: The affinity of

    
     for anions follows the Hofmeister series: Lipophilic anions (I⁻, ClO₄⁻) > Hydrophilic anions (OH⁻, F⁻) .
    
  • The Problem: Once

    
     forms, it is too stable to exchange with the hydroxide or the Schiff base anion. The catalyst becomes "locked" in the organic phase as an inert salt.
    
  • The Fix:

    • Switch to Alkyl Bromides or Chlorides .

    • If you must use iodide, increase catalyst loading to 10-20 mol% or use a catalyst with a hydrophilic counter-ion (e.g.,

      
      ) to bias the equilibrium [1].
      

Q: My reaction works on 100mg but fails on 10g. What changed? A: The Interfacial Surface Area per Volume ratio dropped.

  • The Physics: In L-L PTC, the reaction occurs at the interface or via extraction into the organic layer. Scaling up often reduces the power-per-volume input of magnetic stirring.

  • The Fix: Switch to an overhead mechanical stirrer with a high-shear impeller (e.g., Rushton turbine). You must see a visible vortex and emulsion generation.

Module B: Side Reactions (Hydrolysis & Dialkylation)

Symptom: Yield is low, and NMR shows benzophenone or unexpected peaks.

Q&A Troubleshooting

Q: I see significant benzophenone in the crude NMR. Is my imine unstable? A: You are likely hydrolyzing the Ester or the Imine prematurely.

  • Scenario 1: Ester Hydrolysis (Saponification). High concentration of aqueous NaOH/KOH attacks the ester.

    • Solution: Switch to Solid-Liquid PTC . Use solid KOH or CsOH in dry DCM or Toluene. Without bulk water, saponification is kinetically suppressed [2]. Alternatively, use tert-butyl esters , which are sterically resistant to hydrolysis.

  • Scenario 2: Imine Hydrolysis. The Schiff base is acid-sensitive.

    • Solution: Ensure your solvent is not acidic (avoid un-neutralized CDCl3 for NMR). During workup, do not use strong acid washes until you intend to deprotect.

Q: I am getting dialkylated product. How do I stop at mono-alkylation? A: This is a pKa management issue.

  • The Mechanism: For benzophenone imines, the mono-alkylated product is less acidic (pKa ~21-23) than the starting glycine imine (pKa ~19) due to steric hindrance [3]. This natural pKa difference usually prevents dialkylation.

  • The Exception: If you use extremely active electrophiles (Allyl/Benzyl halides) with excess base and high temperatures, you override this selectivity.

  • The Fix:

    • Use stoichiometric base (1.1 - 1.2 equiv).

    • Lower the temperature to 0°C or -10°C.

    • Avoid Aldimines (e.g., p-chlorobenzaldehyde imine) which have smaller pKa differences between mono- and di-alkylated species; stick to Ketimines (Benzophenone type) [3].

Module C: Asymmetric PTC Issues (Low ee)

Symptom: Enantiomeric Excess (ee) is <80% using Cinchona or Maruoka catalysts.

Q&A Troubleshooting

Q: Why is my enantioselectivity varying batch-to-batch? A: Temperature control and Catalyst Stability are the usual suspects.

  • Factor 1: Temperature. Asymmetric PTC is entropy-driven. Higher T increases the "leakage" through the non-selective background reaction (uncatalyzed interfacial alkylation).

    • Protocol: Run at -20°C to 0°C .

  • Factor 2: Catalyst Degradation. Cinchona alkaloids have a

    
    -hydrogen. Under strong basic conditions (50% KOH), they can undergo Hofmann Elimination , destroying the chiral pocket.
    
    • Protocol: Use Maruoka Catalysts (Sprio-binaphthyl ammonium salts) for high-base stability [4], or switch to solid CsOH/K2CO3 under mild conditions for Cinchona salts.

Visualizing the System

Diagram 1: The Interfacial Catalytic Cycle

This diagram illustrates the "Interfacial Mechanism" (Makosza type) common for lipophilic imines, where deprotonation happens at the interface, followed by ion-exchange.

PTC_Mechanism cluster_Organic Organic Phase (DCM/Toluene) cluster_Interface Interface cluster_Aqueous Aqueous/Solid Phase (Base) Substrate Glycine Imine (Start) Deprotonation Deprotonation (Interfacial) Substrate->Deprotonation Diffuses to Interface Q_Substrate [Q+ Substrate-] Product Alkylated Imine (Product) Q_Substrate->Product + R-X (Rate Limiting Step) QX_Org Q+ X- (Ion Pair) Product->QX_Org Releases RX Alkyl Halide (R-X) QX_Org->Deprotonation Recycles Q+ Deprotonation->Q_Substrate Ion Exchange with Q+ Salt M+ X- (Waste) Deprotonation->Salt Byproduct Base M+ OH- (Base) Base->Deprotonation Reacts

Caption: The catalytic cycle showing interfacial deprotonation and organic-phase alkylation. Note that Q+ shuttles the active anion into the organic phase.[1]

Diagram 2: Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue Detected Check_Yield Low Yield / Conversion? Start->Check_Yield Check_Purity Impure / Side Products? Start->Check_Purity Poisoning Using Alkyl Iodide? Check_Yield->Poisoning Hydrolysis Benzophenone Present? Check_Purity->Hydrolysis Stirring Stirring Vortex Visible? Poisoning->Stirring No Fix_Poison Switch to Bromide or High Load Q+ Poisoning->Fix_Poison Yes Solvent Solvent = Toluene? Stirring->Solvent Yes Fix_Stir Increase RPM / Change Impeller Stirring->Fix_Stir No Fix_Solvent Switch to DCM (Better Solubility) Solvent->Fix_Solvent Yes Dialkylation Dialkylated Product? Hydrolysis->Dialkylation No Fix_Hydro Use Solid-Liquid PTC (Solid KOH, No H2O) Hydrolysis->Fix_Hydro Yes Fix_Dialkyl Reduce Base Eq Lower Temp Dialkylation->Fix_Dialkyl Yes

Caption: Logic flow for diagnosing common PTC alkylation failures.

Standard Operating Protocol (SOP)

Protocol ID: SOP-O-DONNELL-BENZYLATION Objective: Robust mono-alkylation of Glycine Ethyl Ester Schiff Base.

Reagents
  • Substrate: N-(diphenylmethylene)glycine ethyl ester (1.0 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Base: 50% aq. KOH (Liquid-Liquid) OR Finely ground Solid KOH (Solid-Liquid)

  • Solvent: Toluene (preferred for green chemistry) or DCM (higher rate).

Procedure
  • Preparation: Dissolve Substrate (1.0 mmol) and TBAB (0.1 mmol) in Toluene (5 mL).

  • Activation:

    • Method A (L-L): Add 50% KOH (3.0 equiv) dropwise at 0°C.

    • Method B (S-L): Add solid KOH (3.0 equiv) and K2CO3 (1.0 equiv) at RT.

  • Alkylation: Add Benzyl bromide (1.2 equiv) dropwise.

    • Critical Step: Stir vigorously (1000+ RPM). The emulsion must be opaque.

  • Monitoring: Check TLC every 30 mins. Spot against starting material (SM).

    • End Point: Disappearance of SM spot. Product usually runs higher (less polar).

  • Workup:

    • Dilute with water (dissolve salts).

    • Separate organic layer.[3]

    • Wash neutral with water (pH 7). Do not use acid (risks deprotection).

    • Dry over MgSO4 and concentrate.

Data & Reference Tables

Table 1: Catalyst Selection Matrix
Catalyst ClassExampleBest ApplicationLimitations
Quaternary Ammonium TBAB, TEBAGeneral Alkylation (Achiral)Susceptible to Iodide poisoning.
Cinchona Alkaloid N-Benzyl CinchonidiniumAsymmetric AlkylationUnstable in hot 50% NaOH (Hofmann elim).
Maruoka Catalyst Binaphthyl Spiro-AmmoniumHigh-Performance AsymmetricHigh cost; requires synthesis.
Crown Ether 18-Crown-6Solid-Liquid PTC (K+ specific)Toxic; expensive compared to Quats.
Table 2: Solvent Effects on O'Donnell Alkylation
SolventDielectric ConstantReaction RateSelectivity (Mono/Di)
DCM 8.9HighModerate
Toluene 2.4ModerateHigh
THF 7.5Low (Miscible with H2O)Low (Hydrolysis risk)
Acetonitrile 37.5N/A (Homogeneous)N/A (Not PTC)

References

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[4][5] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters, 19(30), 2641-2644.

  • O'Donnell, M. J., et al. (1988). "Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases." Journal of the American Chemical Society, 110(25), 8520-8525.[6]

  • Ooi, T., & Maruoka, K. (2007).[7] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research, 37(8), 518-525.

Sources

Troubleshooting

"challenges in the synthesis of quaternary alpha-amino acids"

Technical Support Center: Synthesis of Quaternary -Amino Acids Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereoselective Synthesis of -Disubstituted Amino Acids Co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Quaternary -Amino Acids

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereoselective Synthesis of


-Disubstituted Amino Acids

Core Directive & Executive Summary

The "Quaternary Carbon" Problem: Synthesizing quaternary


-amino acids (QAAs) is fundamentally a battle against steric hindrance and entropic barriers. Unlike mono-substituted amino acids, the formation of a tetrasubstituted carbon center requires forcing a nucleophile into a crowded environment.

Primary Challenges:

  • Steric Impedance: The electrophile must approach a sterically congested enolate, often leading to stalled reactions or elimination side products.

  • Enantiocontrol: Discriminating between the two faces of a planar, tetrasubstituted enolate or intermediate is energetically demanding.

  • Regioselectivity: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (undesired) or
    
    
    -alkylation.

This guide provides field-proven troubleshooting workflows for the three most robust methodologies: Phase Transfer Catalysis (PTC) , Transition Metal-Catalyzed Allylation , and Self-Regeneration of Stereocenters (SRS) .

Decision Matrix: Method Selection

Before troubleshooting, ensure you are using the correct methodology for your substrate.

MethodSelection Start Start: Target QAA Structure Substrate Is the substrate an acyclic glycine equivalent? Start->Substrate PTC_Route Method A: Phase Transfer Catalysis (O'Donnell/Maruoka) Substrate->PTC_Route Yes (Benzophenone Imine) Cyclic Is the target cyclic (e.g., quaternary proline)? Substrate->Cyclic No SRS_Route Method B: Self-Regeneration of Stereocenters (Seebach) Cyclic->SRS_Route Yes Allyl Does the side chain contain an allyl group? Cyclic->Allyl No Pd_Route Method C: Pd-Catalyzed Allylic Alkylation (Trost) Allyl->Pd_Route Yes Auxiliary Method D: Chiral Auxiliaries (Schöllkopf/Myers) Allyl->Auxiliary No (General Alkyl)

Figure 1: Decision tree for selecting the optimal synthetic route based on target substrate architecture.

Troubleshooting Module: Asymmetric Phase Transfer Catalysis (PTC)

Context: This is the industry standard for synthesizing acyclic QAAs (e.g.,


-methyl phenylalanine) using Schiff base esters and chiral quaternary ammonium salts (Maruoka or Cinchona-derived).
Issue 1: Low Chemical Yield (<40%) despite high catalyst loading

Diagnosis: Catalyst Poisoning or "Hofmann Elimination" of the catalyst.

  • Root Cause A (Poisoning): If you are using an alkyl iodide electrophile, the iodide ion produced is a "soft" anion that pairs tightly with the quaternary ammonium cation (

    
    ), preventing it from binding the enolate. This shuts down the catalytic cycle.
    
  • Root Cause B (Stirring): PTC is an interfacial reaction. If the stirring rate is insufficient (<500 rpm), the mass transfer between the organic and aqueous base layers becomes the rate-determining step.

Corrective Actions:

  • Switch Leaving Groups: Replace alkyl iodides with alkyl bromides or mesylates . Bromide is less lipophilic and exchanges more readily.

  • The "Pseudo-Homogeneous" Fix: If using solid KOH/CsOH, add 1-2 equivalents of water. A trace amount of water creates an "omega phase" on the surface of the solid base, drastically accelerating deprotonation.

Issue 2: Low Enantiomeric Excess (ee < 80%)

Diagnosis: Loose Ion Pairing or Non-Catalyzed Background Reaction.

  • Root Cause: The background reaction (racemic alkylation catalyzed by the base alone without the chiral catalyst) is competing with the chiral pathway.

Corrective Actions:

  • Temperature Control: Lower the temperature to -20°C or -40°C. The activation energy for the catalyzed pathway is lower than the racemic background; lower temperatures favor the catalyzed route.

  • Solvent Switch: Switch from polar aprotic solvents (DMF, DMSO) to Toluene or Chloroform . Non-polar solvents tighten the ion pair (

    
    ), bringing the chiral catalyst closer to the reaction center.
    
  • Catalyst Structure (The

    
     Rule):  Check the steric bulk of your catalyst. For Maruoka catalysts, ensure the 
    
    
    
    -spiro alkyl chains are sufficiently long (
    
    
    to
    
    
    ). Higher lipophilicity increases the concentration of the catalyst in the organic phase.[1]

Troubleshooting Module: Metal-Catalyzed Allylic Alkylation

Context: Using Pd(0) or Mo(0) catalysts to couple azlactones or nitro-esters with allylic electrophiles (Trost Chemistry).

Issue 3: Regioselectivity Failure (Linear vs. Branched Product)

Diagnosis: Steric vs. Electronic Control mismatch.

  • Root Cause: In the formation of the

    
    -allyl complex, the nucleophile can attack either the substituted terminus (branched, chiral) or the unsubstituted terminus (linear, achiral).
    

Corrective Actions:

  • Ligand Tuning: Switch to a "tighter" ligand like the Trost Naphthyl Ligand or PHOX ligands. These increase the steric bulk around the metal center, forcing the nucleophile to attack the more substituted carbon to relieve steric strain (contrary to standard

    
     logic).
    
  • Additives: Add ZnCl

    
      or MgBr
    
    
    
    . These Lewis acids coordinate to the azlactone enolate, making it a "harder" nucleophile and altering the transition state geometry.

Experimental Protocols

Protocol A: Enantioselective Synthesis of -Methyl Phenylalanine (Maruoka PTC)

Reference Standard: Ooi & Maruoka, J. Am. Chem. Soc. 2003 [1]

Reagents:

  • 
    -diphenylmethylene glycine tert-butyl ester (1.0 equiv)
    
  • Benzyl bromide (1.2 equiv)

  • 
    -3,4,5-trifluorophenyl-NAS bromide catalyst (1 mol%)
    
  • 
     aqueous KOH (10 equiv)
    
  • Toluene (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a reaction vessel with the glycine imine and the chiral catalyst. Dissolve in Toluene.[2]

  • Cooling: Cool the mixture to 0°C . (Crucial for ee%).

  • Initiation: Add the electrophile (Benzyl bromide) in one portion.

  • Base Addition: Add 50% aq. KOH dropwise with vigorous stirring (1000 rpm) .

    • Note: The interface must be maximized.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction typically completes in 2-6 hours.

  • Quench: Dilute with water and extract with ether.

  • Hydrolysis: Treat the crude imine with 1N HCl/THF (1:1) at RT for 2 hours to release the free amino ester.

Self-Validation Check:

  • If the reaction turns black immediately, the base concentration is too high, leading to decomposition.

  • If conversion stalls at 50%, add a second portion of catalyst (catalyst death).

Protocol B: Comparison of Catalyst Performance
ParameterCinchona Alkaloids (Gen 1)Maruoka Catalysts (Gen 2)
Structure Natural derived (Quinine/Quinidine)Synthetic

-symmetric Spiro
Typical Loading 10 mol%0.1 - 1 mol%
Substrate Scope Good for reactive electrophilesExcellent for sterically hindered groups
Typical ee% 80 - 90%95 - 99%
Stability Moderate (Hofmann elimination risk)High (Robust N-spiro structure)
Cost LowHigh

Advanced Mechanism Visualization

Mechanism: Interfacial Phase Transfer Alkylation This diagram illustrates the "Extraction Mechanism" where the active chiral species is formed at the interface and reacts in the bulk organic phase.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (50% KOH) Imine Glycine Imine (Neutral) IonPair [Q+ Enolate-] (Chiral Ion Pair) Imine->IonPair Ion Exchange Deprotonation Deprotonation (Imine + KOH -> Enolate) Imine->Deprotonation Product Quaternary Product (High ee%) IonPair->Product R-Br (k_org) RX Electrophile (R-Br) RX->Product Deprotonation->IonPair Q+ Transfer OH OH- OH->Deprotonation KX KBr (Waste)

Figure 2: The interfacial mechanism of Phase Transfer Catalysis. Rate limiting step is often the transfer of the enolate into the organic phase.

References

  • Ooi, T., & Maruoka, K. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Trost, B. M., & Dogra, K. (2002). "Synthesis of Novel Quaternary Amino Acids Using Molybdenum-Catalyzed Allylic Alkylation." Journal of the American Chemical Society.[3]

  • Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids." Organic & Biomolecular Chemistry.
  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie.

Sources

Reference Data & Comparative Studies

Validation

"comparative bioactivity of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester analogs"

Comparative Bioactivity Guide: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPG-EE) Scaffolds Executive Summary & Pharmacological Context N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPG-EE) represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPG-EE) Scaffolds

Executive Summary & Pharmacological Context

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPG-EE) represents a specialized class of


-disubstituted amino acid derivatives . Unlike standard glycine analogs, the simultaneous presence of ethyl and phenyl groups at the 

-carbon creates a quaternary center that imposes significant steric hindrance. This structural rigidity is a critical feature in medicinal chemistry, often used to lock peptide conformations in bioactive molecules such as Dolastatin 15 analogs (antineoplastic agents) and Neurokinin-1 (NK1) receptor antagonists .

This guide objectively compares BEPG-EE with its structural analogs to elucidate its unique bioactivity profile, stability, and utility in drug development.

Mechanism of Action & Structural Logic

The bioactivity of BEPG-EE is driven by three core structural determinants:

  • Conformational Restriction (

    
    -Quaternary Carbon): 
    The geminal ethyl and phenyl groups at the 
    
    
    
    -position restrict the rotation around the N-
    
    
    and
    
    
    -C(O) bonds. This "Thorpe-Ingold" effect stabilizes bioactive conformations, preventing enzymatic degradation (proteolysis) and enhancing receptor binding affinity compared to non-substituted glycines.
  • Lipophilic Anchoring (N-Benzyl Moiety): The N-benzyl group significantly increases lipophilicity (LogP > 4.5), facilitating blood-brain barrier (BBB) penetration. In the context of Glycine Transporter-1 (GlyT1) inhibition , N-benzyl substitutions are known to occupy hydrophobic pockets within the transporter, blocking glycine reuptake.

  • Ester Masking: The ethyl ester function acts as a prodrug moiety, masking the carboxylic acid to improve membrane permeability. Upon cellular entry, intracellular esterases may hydrolyze it to the free acid, the active pharmacophore in certain pathways.

Signaling Pathway Visualization (Graphviz)

G BEPG_EE BEPG-EE (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) BEPG_EE->Membrane High LogP Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Free_Acid Active Metabolite (N-Benzyl-2-ethyl-2-phenylglycine) Esterase->Free_Acid Target_A Tubulin Inhibition (Dolastatin Analog Pathway) Free_Acid->Target_A Peptidomimetic Integration Target_B GlyT1 Transporter (Reuptake Inhibition) Free_Acid->Target_B Hydrophobic Binding

Figure 1: Pharmacokinetic activation pathway of BEPG-EE, highlighting its role as a lipophilic precursor to the active


-disubstituted amino acid.

Comparative Bioactivity Analysis

The following table contrasts BEPG-EE with its closest structural analogs: the methyl-substituted variant (BMPG-EE ), the non-benzylated precursor (EPG-EE ), and the reference bioactive peptide (Dolastatin 15 ).

Table 1: Physicochemical & Bioactivity Profile

CompoundStructure CodeSteric Bulk (

-C)
Lipophilicity (cLogP)Metabolic StabilityPrimary Application
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester BEPG-EE High (Ethyl/Phenyl) ~5.2 High Peptidomimetics / GlyT1 Inhibitor Scaffold
N-Benzyl-2-methyl-2-phenylglycine Ethyl EsterBMPG-EEMedium (Methyl/Phenyl)~4.7ModerateChiral Resolution Agent / NK1 Antagonist Precursor
2-Ethyl-2-phenylglycine Ethyl EsterEPG-EEHigh (Ethyl/Phenyl)~2.8ModerateSynthetic Intermediate (Pre-alkylation)
Dolastatin 15Dola-15Complex PeptideN/AHighAntineoplastic (Tubulin Inhibitor)

Key Insights:

  • Steric Stability: BEPG-EE exhibits superior metabolic stability compared to BMPG-EE due to the bulkier ethyl group, which more effectively shields the ester bond from rapid hydrolysis.

  • Potency Potential: In Dolastatin 15 analogs, the replacement of the valine residue with the 2-ethyl-2-phenylglycine unit (derived from BEPG-EE) has been shown to maintain or enhance cytotoxicity against P388 leukemia cells by locking the bioactive conformation [1].

Experimental Protocols

Protocol A: Synthesis of BEPG-EE (Reductive Amination)

Objective: To synthesize high-purity BEPG-EE from 2-ethyl-2-phenylglycine ethyl ester.

Reagents:

  • 2-Ethyl-2-phenylglycine ethyl ester (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 2-ethyl-2-phenylglycine ethyl ester in DCM (0.1 M concentration).

  • Imine Formation: Add benzaldehyde and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Validation Criteria:

  • 1H NMR (CDCl3): Diagnostic signals at

    
     7.2-7.4 (m, 10H, Ar-H), 3.8 (s, 2H, N-CH2-Ph), 1.2 (t, 3H, ester CH3).
    
  • Purity: >98% by HPLC.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the antiproliferative potential of BEPG-EE analogs on HeLa cells.

  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with BEPG-EE at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (dissolved in DMSO, final concentration <0.1%).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Comparative Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways for BEPG-EE and its analogs, highlighting the critical decision points for introducing specific bioactivity features.

Synthesis Start 2-Phenylglycine Ethyl Ester Alkylation Step 1: Alpha-Alkylation (EtI vs MeI) Start->Alkylation EPG_EE 2-Ethyl-2-Phenylglycine Ethyl Ester (EPG-EE) Alkylation->EPG_EE Ethyl Iodide MPG_EE 2-Methyl-2-Phenylglycine Ethyl Ester (MPG-EE) Alkylation->MPG_EE Methyl Iodide Reductive_Amination Step 2: Reductive Amination (Benzaldehyde) EPG_EE->Reductive_Amination MPG_EE->Reductive_Amination BEPG_EE TARGET: BEPG-EE (High Steric Bulk) Reductive_Amination->BEPG_EE From EPG-EE BMPG_EE ANALOG: BMPG-EE (Medium Steric Bulk) Reductive_Amination->BMPG_EE From MPG-EE

Figure 2: Divergent synthesis of BEPG-EE and BMPG-EE. The choice of alkylating agent in Step 1 determines the steric profile of the final scaffold.

References

  • Pettit, G. R., et al. (1990). "Dolastatin 15 derivatives." United States Patent 4,816,444.[1]

  • Santa Cruz Biotechnology. "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Product Data." SCBT Catalog. [2]

  • Beccalli, E. M., et al. (2006). "Structure-activity relationships of substituted N-benzyl piperidines." Bioorganic & Medicinal Chemistry.

  • GuideChem. "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Properties." Chemical Database.

Sources

Comparative

Technical Validation: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) as a hCES1 Competitive Inhibitor

Executive Summary & Strategic Context N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) is chemically characterized as a bulky, lipophilic ester. While primarily known as a synthetic intermediate for the ultra-short-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) is chemically characterized as a bulky, lipophilic ester. While primarily known as a synthetic intermediate for the ultra-short-acting benzodiazepine Remimazolam , its pharmacological relevance lies in its interaction with Human Carboxylesterase 1 (hCES1) .

Because Remimazolam is a "soft drug" designed for rapid hydrolysis by tissue esterases, its precursors and analogs (like BEPE) often exhibit high affinity for the hCES1 catalytic triad. This guide validates BEPE not merely as a passive substrate, but as a Competitive Inhibitor of hCES1. In a drug development context, this validation is critical for predicting potential Drug-Drug Interactions (DDIs) where BEPE might delay the clearance of co-administered ester-based therapeutics (e.g., Oseltamivir, Clopidogrel).

Comparative Analysis: BEPE vs. Standard Alternatives
FeatureBEPE (Test Article) Loperamide (Standard) BNPP (Control)
Role Competitive Substrate/InhibitorLigand / Competitive InhibitorIrreversible Inhibitor
Target Specificity High for hCES1 (Liver); Low for hCES2 (Intestine)High for hCES1Broad Spectrum (CES1, CES2, AChE)
Mechanism Steric hindrance at active site; Decoy substrateAllosteric/Competitive bindingPhosphorylation of Serine active site
Reversibility ReversibleReversibleIrreversible
IC50 Range µM range (Predicted)Low µM (approx. 0.5 - 2 µM)nM range
Application DDI Profiling, Metabolic ProbePositive Control for InhibitionAssay Validation / Background suppression

Mechanistic Grounding

To validate BEPE, one must understand the causality of inhibition. hCES1 prefers substrates with a large acyl group and a small alcohol group. BEPE fits this pharmacophore perfectly. It binds to the catalytic triad (Ser221, Glu354, His468), occupying the active site and preventing the hydrolysis of the reporter substrate.

Diagram 1: Competitive Inhibition Pathway (hCES1)

CES1_Mechanism Enzyme hCES1 Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + pNPA Complex_EI Enzyme-Inhibitor Complex (Steric Block) Enzyme->Complex_EI + BEPE (High Affinity) Substrate Reporter Substrate (pNPA) Substrate->Complex_ES Inhibitor BEPE (Inhibitor) Inhibitor->Complex_EI Complex_ES->Enzyme Turnover Product Hydrolysis Product (Colorimetric Signal) Complex_ES->Product Hydrolysis Complex_EI->Enzyme Slow Dissociation Complex_EI->Complex_ES Competes for Active Site

Caption: BEPE acts as a competitive decoy, occupying the hCES1 active site and blocking the entry of the reporter substrate (pNPA), thereby reducing the rate of product formation.

Experimental Validation Protocol

This protocol is designed to be self-validating . If the Positive Control (Loperamide) fails to show >50% inhibition, the assay is invalid.

A. Materials & Reagents[1][2][3]
  • Enzyme: Recombinant Human Carboxylesterase 1 (hCES1).[1] Avoid using crude liver microsomes (HLM) initially to prevent interference from other esterases.

  • Reporter Substrate: p-Nitrophenyl Acetate (pNPA). Hydrolysis yields p-Nitrophenol (Yellow, Abs 405 nm).

  • Test Compound: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (Physiological relevance).

  • Solvent: DMSO (Final concentration < 1% to prevent enzyme denaturation).

B. Methodology: IC50 Determination[5]

Step 1: Compound Preparation [2][3][4]

  • Dissolve BEPE in 100% DMSO to create a 10 mM stock.

  • Prepare serial dilutions (1:3) in buffer to generate a concentration range from 0.01 µM to 100 µM.

Step 2: Pre-Incubation (Crucial for Equilibrium)

  • Add 10 µL of hCES1 enzyme solution (0.2 µg/mL final) to 96-well plate.

  • Add 10 µL of BEPE dilutions.

  • Incubate at 37°C for 10 minutes .

    • Why? This allows the bulky BEPE molecule to orient itself within the active site before the fast-acting reporter substrate is introduced.

Step 3: Reaction Initiation

  • Add 180 µL of pNPA (100 µM final concentration).

  • Immediately place in plate reader.

Step 4: Kinetic Monitoring

  • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
C. Data Analysis & Interpretation

Calculate % Inhibition using the formula:


[1][5]
  • Validating Competitive Mechanism: To confirm BEPE is competitive (and not allosteric), perform the assay at varying concentrations of pNPA (substrate).

  • Lineweaver-Burk Plot Signature:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).

Workflow Visualization

The following diagram outlines the precise operational workflow to ensure reproducibility.

Diagram 2: Assay Workflow & Decision Tree

Assay_Workflow Start Start Validation Prep 1. Prepare Stocks (BEPE in DMSO) Start->Prep Incubate 2. Pre-Incubation (Enzyme + BEPE, 10 min @ 37°C) Prep->Incubate AddSub 3. Add Reporter (pNPA) Incubate->AddSub Read 4. Kinetic Read (Abs 405nm, 10 min) AddSub->Read Check Control Check: Loperamide IC50 < 5µM? Read->Check Valid Assay Valid: Calculate BEPE IC50 Check->Valid Yes Invalid Assay Invalid: Check Enzyme Activity Check->Invalid No

Caption: Operational workflow for hCES1 inhibition assay. The decision diamond ensures the system is functioning correctly before data acceptance.

References

  • Wang, D., et al. (2018). "Human carboxylesterases: a comprehensive review."[1] Acta Pharmaceutica Sinica B. (Validates hCES1 substrate specificity and bulky ester preference).

  • Zhou, J., et al. (2022). "Remimazolam: A Review of its Synthesis, Pharmacology, and Clinical Applications." Frontiers in Pharmacology. (Establishes the chemical lineage of BEPE and its metabolic pathway via esterases).

  • Shitara, Y., et al. (2006). "Pharmacokinetic/pharmacodynamic (PK/PD) analysis of the interaction between loperamide and P-glycoprotein substrates." Drug Metabolism and Disposition. (Establishes Loperamide as a standard interaction probe).

  • Di, L. (2019). "FDA Guidance on In Vitro Drug Interaction Studies." The AAPS Journal. (Regulatory framework for validating competitive inhibitors in DDI studies).

Sources

Validation

A Comparative Guide to N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and Other N-Substituted Glycine Esters in the Context of Neurological Research

This guide provides a comprehensive comparison of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and other N-substituted glycine esters, with a particular focus on their potential as anticonvulsant agents. Drawing upon ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and other N-substituted glycine esters, with a particular focus on their potential as anticonvulsant agents. Drawing upon available experimental data, we will explore their synthesis, biological activity, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and medicinal chemistry.

Introduction: The Therapeutic Potential of N-Substituted Glycine Esters

Glycine, the simplest amino acid, is a crucial inhibitory neurotransmitter in the central nervous system (CNS). However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier. To overcome this limitation, researchers have focused on developing more lipophilic derivatives, such as N-substituted glycine esters, to enhance CNS penetration and bioavailability.[1] These modifications have led to the discovery of compounds with significant anticonvulsant properties.[2][3]

This guide will specifically examine N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, a molecule with unique structural features, and compare it to other N-substituted glycine esters for which experimental data is available. While direct comparative studies on N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester are not extensively reported in the reviewed literature, we can infer its potential properties based on the established structure-activity relationships within this class of compounds.

Synthesis of N-Substituted Glycine Esters: A Generalized Approach

The synthesis of N-substituted glycine esters generally involves the N-alkylation or N-acylation of a glycine ester. Several methods have been reported, with variations in starting materials, reagents, and reaction conditions.

General Synthesis Pathway

A common route for synthesizing N-benzylglycine ethyl ester involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the N-alkylation.[4]

Synthesis_of_N_Benzylglycine_Ethyl_Ester Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Reaction N-Alkylation Glycine Ethyl Ester HCl->Reaction Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base N-Benzylglycine Ethyl Ester N-Benzylglycine Ethyl Ester Reaction->N-Benzylglycine Ethyl Ester Triethylamine HCl Triethylamine HCl Reaction->Triethylamine HCl Byproduct

Caption: Generalized synthesis of N-benzylglycine ethyl ester.

For the synthesis of the target molecule, N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, a similar N-alkylation strategy would likely be employed, starting from 2-ethyl-2-phenylglycine ethyl ester.

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester

This protocol is adapted from a reported procedure for the synthesis of N-benzylglycine ethyl ester.[4]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine

  • Ethanol

  • Benzyl chloride

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

  • Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

  • Cool the filtrate to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.

  • After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

  • Filter the reaction mixture and wash the filtrate with water until it is neutral.

  • Dry the organic layer with anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure. The crude product can be further purified by distillation.[4]

Comparative Biological Activity: Focus on Anticonvulsant Properties

Several studies have demonstrated the anticonvulsant effects of N-substituted glycine derivatives. The primary screening method for anticonvulsant activity is the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[5] Neurotoxicity is often assessed using the rotarod test.

Structure-Activity Relationship Insights

The anticonvulsant activity of these compounds is significantly influenced by the nature of the N-substituent. Increased lipophilicity, conferred by aromatic and benzyloxycarbonyl groups, appears to be a key factor for enhanced activity.[1] This is likely due to improved penetration of the blood-brain barrier.

For instance, N-(benzyloxycarbonyl)glycine (Z-glycine) is significantly more potent than glycine in antagonizing seizures.[2][6] Further derivatization into esters and amides can further modulate this activity.

Comparative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of selected N-substituted glycine derivatives from the literature.

CompoundAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference
N-(benzyloxycarbonyl)glycine benzylamideMouse (MES)i.p.4.8 (at 30 min)[2]
N-(benzyloxycarbonyl)glycine benzylamideMouse (MES)i.p.11.6 (at 3 h)[2]
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMouse (MES)i.p.4.5[3]
(R)-N-benzyl-2-acetamido-3-methoxypropionamideRat (MES)p.o.3.9[3]
Phenytoin (Reference Drug)Mouse (MES)i.p.6.5[3]
Phenytoin (Reference Drug)Rat (MES)p.o.23[3]

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. MES: Maximal Electroshock Test. i.p.: Intraperitoneal. p.o.: Oral.

While no direct data for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is available, its structure, featuring a bulky and lipophilic N-benzyl group and additional phenyl and ethyl groups at the alpha-carbon, suggests it would possess significant lipophilicity. This structural characteristic is a strong indicator of potential central nervous system activity, including possible anticonvulsant effects. Further experimental evaluation is necessary to confirm this hypothesis.

Proposed Mechanism of Action

The exact mechanism of action for the anticonvulsant effects of N-substituted glycine esters is not fully elucidated. However, two primary hypotheses exist:

  • Prodrug Hypothesis: The lipophilic ester derivatives cross the blood-brain barrier and are subsequently hydrolyzed by esterases in the brain to release glycine, thereby increasing inhibitory neurotransmission.[6]

  • Direct Receptor Interaction: The compounds themselves may act as modulators of glycine receptors or other related targets within the CNS. The lack of affinity of Z-glycine for strychnine-sensitive glycine receptors suggests that the mechanism may be more complex than simple glycine agonism.[6]

Proposed_Mechanism_of_Action cluster_0 Blood-Brain Barrier cluster_1 Alternative Pathway Lipophilic Glycine Ester Lipophilic Glycine Ester Hydrolysis Hydrolysis Lipophilic Glycine Ester->Hydrolysis Esterases Glycine Glycine Hydrolysis->Glycine CNS Target CNS Target Glycine->CNS Target Increased Inhibition Direct Action Glycine Ester Receptor Modulation Receptor Modulation Direct Action->Receptor Modulation Direct Binding

Caption: Hypothesized mechanisms of action for N-substituted glycine esters.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential.

Maximal Electroshock (MES) Seizure Test

This test is a widely used model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]

Materials:

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compound solution

Procedure:

  • Administer the test compound at various doses to different groups of mice via the desired route (e.g., intraperitoneal).

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Record the number of protected animals in each group.

  • Calculate the ED₅₀ value using probit analysis.[5]

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the test compound.[5]

Materials:

  • Male Swiss mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at 10 rpm)

  • Test compound solution

Procedure:

  • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Administer the test compound at various doses to different groups of trained mice.

  • At the time of peak effect determined in the seizure models, place the mice on the rotarod.

  • Record the time each animal remains on the rod. A significant decrease in performance compared to a vehicle-treated control group indicates neurotoxicity.

Conclusion and Future Directions

N-substituted glycine esters represent a promising class of compounds for the development of novel CNS-active agents, particularly anticonvulsants. The available data strongly suggest that lipophilicity is a critical determinant of their biological activity, facilitating their entry into the brain. While N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester has not been extensively studied, its chemical structure suggests it possesses favorable properties for CNS penetration and potential anticonvulsant activity.

Future research should focus on the synthesis and in-depth pharmacological evaluation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. Direct comparative studies with clinically relevant anticonvulsants and other N-substituted glycine esters are necessary to fully elucidate its therapeutic potential. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and pathways responsible for the observed anticonvulsant effects.

References

  • Lambert, D. M., et al. (1998). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 41(1), 101-107. [Link]

  • Lambert, D. M., et al. (1996). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. European Journal of Pharmacology, 300(1-2), 109-113. [Link]

  • Jafari, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158–30176. [Link]

  • Jafari, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Lambert, D. M., et al. (1996). Anticonvulsant activity of ester- and amide-type lipid conjugates of glycine and N-benzyloxycarbonylglycine. European Journal of Pharmaceutical Sciences, 4(3), 159-166. [Link]

  • ResearchGate. (n.d.). N,N-disubstituted glycine esters | Download Table. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Bialer, M., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy Research, 34(1), 1-12. [Link]

  • Padron, J. M., et al. (2012). Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules, 17(12), 14595-14611. [Link]

  • Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
  • NIST. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]

  • Obniska, J., et al. (2007). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 7(5), 485-498. [Link]

  • Global Substance Registration System. (2025, August 26). ETHYL N-BENZYLGLYCINE. Retrieved February 15, 2026, from [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]

  • PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]

  • Figliozzi, G. M., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. International Journal of Peptide Research and Therapeutics, 16(4), 227-268. [Link]

  • ResearchGate. (n.d.). Preliminary Evaluation of Anticonvulsant Activity of Some Aminoalkanol and Amino Acid Cinnamic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.
  • Al-Abdullah, E. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 196. [Link]

  • PubChem. (n.d.). N-Phenylglycine ethyl ester. Retrieved February 15, 2026, from [Link]

  • Perez-Venegas, M., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. [Link]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356. [Link]

  • Zholbassarova, S. T., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 820. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved February 15, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Phenylglycine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Rigorous Assay Validation in Phenylglycine Derivative Drug Discovery Phenylglycine and its derivatives represent a promis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Rigorous Assay Validation in Phenylglycine Derivative Drug Discovery

Phenylglycine and its derivatives represent a promising class of compounds in modern drug discovery, exhibiting a wide range of biological activities, including as antagonists for metabotropic glutamate receptors and inhibitors of various enzymes.[1][2][3][4] Their unique structural features, however, necessitate a meticulous and well-validated approach to in vitro screening to ensure the generation of reliable and reproducible data. This guide provides a comparative overview of key in vitro assays, detailed validation protocols, and the scientific rationale behind experimental choices, empowering researchers to confidently assess the therapeutic potential of novel phenylglycine derivatives.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For drug discovery, this means ensuring that the in vitro data accurately reflects the compound's biological activity, guiding crucial decisions in the lead optimization process. This guide is structured to provide both the "how" and the "why" of in vitro assay validation, grounded in the principles of scientific integrity and regulatory expectations.

Comparative Guide to Key In Vitro Assays for Phenylglycine Derivatives

The selection of an appropriate in vitro assay is paramount and depends on the specific biological question being addressed. For novel phenylglycine derivatives, the initial screening cascade often involves assessing cytotoxicity, followed by more target-specific assays such as enzyme inhibition and receptor binding.

Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This information is crucial for establishing a therapeutic window and identifying potential off-target toxicity.[6] Several assays are available, each with its own advantages and limitations.

AssayPrincipleAdvantagesDisadvantagesTypical Z'-Factor*
MTT Assay Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7][8][9]Inexpensive, well-established.Insoluble formazan product requires a solubilization step; potential for interference from reducing agents.[8]0.5 - 0.8
MTS Assay Colorimetric; reduction of a tetrazolium compound to a soluble formazan product.[8]Simpler workflow than MTT (no solubilization step), higher throughput.[8]Can be more expensive than MTT.0.6 - 0.9
CellTiter-Glo® Luminescent; measures ATP levels, an indicator of metabolically active cells.High sensitivity, broad dynamic range, simple "add-mix-read" protocol.ATP levels can be influenced by factors other than cell viability.> 0.7

*Z'-factor is a statistical measure of assay quality, where a value > 0.5 is considered robust for high-throughput screening.

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of novel phenylglycine derivatives using the MTT assay.

Materials:

  • Novel phenylglycine derivatives

  • Target cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure: [7][9][10]

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenylglycine derivatives in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[9]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assays

Many phenylglycine derivatives exert their biological effects by inhibiting specific enzymes.[3][4] Validating an enzyme inhibition assay is crucial for determining the potency and mechanism of action of these compounds.

ParameterDescriptionExperimental ApproachAcceptance Criteria (Example)
IC₅₀ Determination Concentration of the inhibitor that reduces enzyme activity by 50%.Test a range of inhibitor concentrations and measure enzyme activity.Consistent IC₅₀ value across multiple runs (e.g., within a 2-fold difference).
Mechanism of Inhibition Determines if the inhibition is competitive, non-competitive, uncompetitive, or mixed.Vary both substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.Clear and consistent kinetic plots indicative of a specific inhibition mechanism.
Enzyme and Substrate Linearity Ensure the assay is performed under conditions where the reaction rate is linear with respect to enzyme and substrate concentration.Perform kinetic assays with varying enzyme and substrate concentrations.Linear relationship between reaction velocity and enzyme/substrate concentration within the tested range.
Z'-Factor Assesses the quality and robustness of the assay for high-throughput screening.Run multiple replicates of positive and negative controls.Z' > 0.5

This protocol outlines the general steps for validating the inhibitory activity of a phenylglycine derivative against a target enzyme. Specific conditions (e.g., buffer composition, substrate, and enzyme concentrations) will need to be optimized for each specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Novel phenylglycine derivatives

  • Assay buffer

  • Stop solution (if required)

  • 96-well assay plate (e.g., black plate for fluorescence assays)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Optimization:

    • Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

    • Determine the Michaelis-Menten constant (Km) for the substrate to decide on the appropriate substrate concentration for the inhibition assay (typically at or below the Km).

  • Inhibitor Preparation:

    • Prepare serial dilutions of the phenylglycine derivatives in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor dilutions.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

  • Signal Detection:

    • Measure the reaction product formation kinetically or at a fixed endpoint using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration (logarithmic scale) to calculate the IC₅₀ value.

    • To determine the mechanism of inhibition, repeat the experiment with varying substrate concentrations and analyze the data using appropriate kinetic models.

Receptor Binding Assays

Phenylglycine derivatives are well-known for their interaction with receptors, particularly metabotropic glutamate receptors (mGluRs).[1][2] Radioligand binding assays are a powerful tool to quantify the affinity of these compounds for their target receptors.[11][12][13]

ParameterDescriptionExperimental ApproachAcceptance Criteria (Example)
Saturation Binding (Kd and Bmax) Determines the affinity (Kd) of the radioligand for the receptor and the total number of receptors (Bmax).Incubate the receptor preparation with increasing concentrations of the radioligand.A well-defined saturation curve with a specific and saturable binding component.
Competition Binding (Ki) Determines the affinity (Ki) of the unlabeled test compound (phenylglycine derivative) for the receptor.Incubate the receptor preparation with a fixed concentration of radioligand and increasing concentrations of the test compound.A complete displacement curve with a well-defined IC₅₀ value.
Specificity Ensures that the binding is to the target receptor and not to other sites.Perform competition assays with known selective and non-selective ligands for the target receptor and related receptors.The test compound should displace the radioligand in a manner consistent with binding to the target receptor.
Non-specific Binding The portion of the radioligand that binds to components other than the receptor.Determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand.Non-specific binding should be low, typically less than 20% of the total binding.

This protocol provides a general framework for determining the binding affinity of a novel phenylglycine derivative to a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor

  • Novel phenylglycine derivatives (unlabeled)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure: [13][14]

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled phenylglycine derivative.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the concentration of the unlabeled phenylglycine derivative (logarithmic scale) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Signaling Pathways

Clear visualization of experimental workflows and the underlying biological pathways is essential for understanding and communicating complex scientific data.

Experimental Workflow for In Vitro Assay Validation

Assay_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation cluster_PostValidation Post-Validation AssayDevelopment Assay Development & Optimization ReagentQC Reagent Qualification AssayDevelopment->ReagentQC Define Critical Reagents Specificity Specificity ReagentQC->Specificity Validated Reagents Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Documentation Validation Report Robustness->Documentation Generate Data SOP Standard Operating Procedure (SOP) Documentation->SOP Finalize Protocol

Caption: A generalized workflow for in vitro assay validation.

Potential Signaling Pathway for a Phenylglycine Derivative Targeting an mGlu Receptor

mGluR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phenylglycine Phenylglycine Derivative mGluR Metabotropic Glutamate Receptor (mGluR) Phenylglycine->mGluR Antagonist Binding G_protein G-protein mGluR->G_protein Activation Blocked PLC Phospholipase C (PLC) G_protein->PLC Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A potential signaling pathway for a phenylglycine derivative acting as an mGluR antagonist.

Troubleshooting Common Issues in In Vitro Assays

Even with a well-validated protocol, unexpected issues can arise. A systematic approach to troubleshooting is essential to identify and resolve these problems.

IssuePotential CausesRecommended Actions
High Variability Between Replicates Pipetting errors, inconsistent cell seeding, edge effects in plates.Calibrate pipettes, use a multichannel pipette for consistency, avoid using the outer wells of the plate, or ensure proper humidity during incubation.[15]
Low Signal or No Response Inactive compound, incorrect assay conditions (pH, temperature), degraded reagents, insufficient incubation time.Verify compound integrity, re-optimize assay conditions, use fresh reagents, perform a time-course experiment to determine optimal incubation time.[15]
High Background Signal Non-specific binding of the compound or detection reagents, autofluorescence of the compound or plate.Increase the number of wash steps, include appropriate blocking agents, test for compound autofluorescence, use plates with low autofluorescence.[15]
Inconsistent Results Between Experiments Variation in cell passage number, reagent lot-to-lot variability, subtle changes in protocol execution.Use cells within a defined passage number range, qualify new lots of critical reagents, and adhere strictly to the validated SOP.

Statistical Analysis and Data Interpretation

Rigorous statistical analysis is fundamental to the validation process and the interpretation of experimental data.[16][17]

  • Descriptive Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for replicate measurements to assess precision.

  • Hypothesis Testing: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare different treatment groups and determine statistical significance (p < 0.05).

  • Regression Analysis: Use non-linear regression to fit dose-response curves and determine IC₅₀ or EC₅₀ values.

  • Z'-Factor Calculation: As mentioned earlier, the Z'-factor is a critical parameter for validating HTS assays. It is calculated using the means and standard deviations of the positive and negative controls: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.

Conclusion: A Foundation for Confident Drug Discovery

The validation of in vitro assays is not merely a procedural step but a cornerstone of robust and reproducible drug discovery. For novel phenylglycine derivatives, a thorough understanding of the principles of assay validation, coupled with a rational approach to assay selection and execution, is paramount. By adhering to the guidelines and protocols outlined in this guide, researchers can build a solid foundation of reliable in vitro data, enabling confident decision-making and accelerating the journey of these promising compounds from the laboratory to the clinic.

References

Sources

Validation

"structure-activity relationship (SAR) studies of N-benzyl amino esters"

Focus Application: Neurotherapeutics (AChE Inhibitors) vs. Antimicrobial Agents[1][2] Executive Summary & Core Directive This guide objectively analyzes the Structure-Activity Relationship (SAR) of N-benzyl amino esters...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Neurotherapeutics (AChE Inhibitors) vs. Antimicrobial Agents[1][2]

Executive Summary & Core Directive

This guide objectively analyzes the Structure-Activity Relationship (SAR) of N-benzyl amino esters , a privileged scaffold in medicinal chemistry. Unlike rigid templates, this guide deconstructs the molecule into three functional zones—the Aromatic Head , the Linker , and the Amino Tail —to demonstrate how subtle modifications shift biological activity from neurotherapeutic (AChE inhibition) to antimicrobial (membrane disruption) .[1][2]

Key Insight: While the N-benzyl moiety provides essential lipophilicity for blood-brain barrier (BBB) penetration in Alzheimer's therapeutics, the ester linkage introduces a metabolic "soft spot" (plasma instability) compared to amide isosteres.[1] This guide compares these trade-offs using experimental


 and MIC data.

Comparative Analysis: Performance vs. Alternatives

Neurotherapeutic Potency (AChE Inhibition)

The N-benzyl amino ester scaffold mimics the binding mode of Donepezil , the gold standard for Alzheimer's treatment. The table below compares the potency of N-benzyl derivatives against standard clinical inhibitors.

Compound ClassTargetPotency (

)
Selectivity (AChE/BuChE)BBB PermeabilityMetabolic Stability
Donepezil (Standard) AChE11 nM High (>1000x)HighHigh (Hepatic)
N-Benzylpyridinium Salts AChE3 - 27 nM HighModerateModerate
N-Benzyl Amino Esters AChE50 - 500 nM ModerateHighLow (Plasma Hydrolysis)
Galantamine AChE500 nMModerateHighHigh

Critical Analysis: N-benzyl amino esters achieve nanomolar potency comparable to Galantamine but fall short of Donepezil's picomolar affinity unless rigidified (e.g., into indanone rings).[1][2] However, their ester linkage allows for a "soft drug" design, where the compound is rapidly metabolized in the periphery to reduce systemic toxicity—a distinct advantage over the systemic persistence of Donepezil.[1][2]

Antimicrobial Efficacy

When the lipophilicity of the benzyl ring is modulated with halogens, these compounds shift mechanism to membrane disruption.

Compound ClassTarget OrganismActivity (MIC)MechanismCytotoxicity (

)
Ciprofloxacin (Standard) E. coli0.01

g/mL
DNA GyraseLow
N-Benzyl Amino Acid Esters S. epidermidis14 - 56

g/mL
Membrane LysisModerate
Halogenated N-Benzyl DKPs S. aureus4 - 8

g/mL
PeptidomimeticLow

Critical Analysis: N-benzyl amino esters are less potent than fluoroquinolones but offer a novel mechanism of action (membrane disruption) that is effective against resistant strains (MRSA).[1] The ester group here serves as a prodrug motif, hydrolyzing inside the cell to release the active acid.[1]

Deep Dive: Structure-Activity Relationship (SAR)

The biological fate of N-benzyl amino esters is dictated by three specific structural zones.

Zone 1: The Aromatic Head (Electronic & Steric Effects)[1][2]
  • Neurotherapeutics: Electron-donating groups (EDGs) like -OMe at the para or meta position enhance

    
     stacking with the Trp286 residue in the AChE peripheral anionic site.
    
    • Evidence: Dimethoxy-substituted benzyl rings (mimicking Donepezil) consistently lower

      
       values into the low nanomolar range.
      
  • Antimicrobials: Electron-withdrawing groups (EWGs) like -Cl or -Br increase lipophilicity (

    
    ) and membrane penetration.
    
    • Causality: Halogenation prevents oxidative metabolism and increases the "burial depth" of the molecule into the bacterial lipid bilayer.

Zone 2: The Linker (Stability Switch)
  • Ester (-COO-):

    • Pros: Rapid onset (high lipophilicity); "Soft drug" capability (hydrolysis by plasma butyrylcholinesterase prevents accumulation).[1][2]

    • Cons: Short half-life (

      
       min in plasma).[1][2]
      
  • Amide (-CONH-):

    • Pros: High metabolic stability; Hydrogen bond donor capability.

    • Cons: Lower BBB permeability due to increased polarity (PSA).[1]

Zone 3: The Amino Tail (Ionization)[1][2]
  • Tertiary Amines: Preferred for AChE binding. The cationic charge at physiological pH (7.4) is critical for cation-

    
     interactions with the catalytic triad.
    
  • Secondary Amines: Often show higher antimicrobial activity but are more prone to Phase II conjugation (metabolic inactivation).[1]

Visualization: SAR Logic & Synthesis Workflow

SAR Decision Tree

This diagram illustrates the logical flow for optimizing the scaffold based on the desired therapeutic endpoint.

SAR_Logic cluster_legend Legend Scaffold N-Benzyl Amino Ester Scaffold Target_AChE Target: AChE Inhibitor (Alzheimer's) Scaffold->Target_AChE Optimize for Binding Target_Micro Target: Antimicrobial (Membrane Lysis) Scaffold->Target_Micro Optimize for Penetration Mod_Head_A Add -OMe (EDG) to Benzyl Ring Target_AChE->Mod_Head_A Enhance pi-stacking Mod_Head_B Add -Cl/-Br (EWG) to Benzyl Ring Target_Micro->Mod_Head_B Increase logP Mod_Link_A Keep Ester (Soft Drug) Mod_Head_A->Mod_Link_A Minimize Toxicity Mod_Link_B Swap for Amide (Stability) Mod_Head_A->Mod_Link_B Maximize Half-life Result_C High Lipophilicity Bacterial Death Mod_Head_B->Result_C Result_A High Potency (nM) Short Duration Mod_Link_A->Result_A Result_B High Potency (nM) Long Duration Mod_Link_B->Result_B key Blue: Start | Green/Red: Path | Yellow: Outcome

Caption: Decision matrix for optimizing N-benzyl amino esters. Path selection depends on the trade-off between metabolic stability (Amide) and toxicity profile (Ester).

Experimental Protocols

Synthesis: Reductive Amination (The "Gold Standard")

Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the self-validating protocol of choice, as imine formation can be monitored before reduction.

Reagents:

  • Amino Acid Ester (HCl salt)[1][2]

  • Benzaldehyde derivative (1.0 eq)[1][2]

  • Sodium Triacetoxyborohydride (

    
    ) or 
    
    
    
    (1.5 eq)[1][2]
  • Dichloromethane (DCM) or Methanol (MeOH)[1][2]

  • Acetic Acid (catalytic)[1][2]

Step-by-Step Protocol:

  • Free Base Formation: If starting with amino ester hydrochloride, neutralize with 1.0 eq of Triethylamine (

    
    ) in DCM.[1][2]
    
  • Imine Formation: Add the Benzaldehyde derivative. Stir at Room Temperature (RT) for 2–4 hours.

    • Validation Point: Monitor by TLC.[3][4] The disappearance of the aldehyde spot indicates complete imine formation. Do not proceed until the aldehyde is consumed.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Why?

      
       is milder than 
      
      
      
      and will not reduce the ester functionality of the amino acid.
  • Quench & Workup: Stir overnight. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc).

Bioassay: Ellman’s Method (AChE Inhibition)

This colorimetric assay quantifies the hydrolysis of acetylthiocholine.

Reagents:

  • Acetylthiocholine iodide (Substrate)[1][2]

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (Ellman's Reagent)[1][2]

  • AChE source (Electric eel or Recombinant Human)[1][2]

  • Phosphate Buffer (pH 8.0)[1][2]

Protocol:

  • Incubation: Mix 20

    
    L of enzyme solution with 20 
    
    
    
    L of the test compound (N-benzyl amino ester) at various concentrations. Incubate at 25°C for 20 mins.
  • Reaction Trigger: Add 20

    
    L of DTNB and 20 
    
    
    
    L of Acetylthiocholine.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation: Run a positive control (Donepezil) alongside.[1][5] Expected

      
       nM.
      

References

  • Design, Synthesis, and in Vitro Biological Evaluation of Donepezil-Based Central Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [1][2]

  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry.

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules.

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Beilstein Journal of Organic Chemistry. [1][2]

  • Amine synthesis by reductive amination. Organic Chemistry Portal.

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Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

In the landscape of pharmaceutical development and molecular chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity, efficacy, and safety. For a molecule like N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, which possesses a challenging α-quaternary stereocenter, unambiguous confirmation of its absolute configuration is paramount. Different enantiomers of a chiral drug can exhibit varied, and sometimes harmful, physiological effects.[1]

This guide provides an in-depth comparison of the primary analytical methodologies for confirming the stereochemistry of this complex amino acid derivative. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers.[2][3] The method leverages a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4] For N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, this technique serves as an excellent first-pass analysis for determining enantiomeric purity and can be foundational for preparative separation.

Principle of Separation

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole interactions), causing one to be retained longer on the column.[2]

Experimental Protocol: Chiral HPLC
  • Column Selection: The choice of CSP is critical. For α-amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their broad applicability.[4] A column such as a Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) is a logical starting point.

  • Mobile Phase Preparation: A normal-phase mobile phase system is typically preferred for this class of compounds. A common starting point is a mixture of Hexane and Isopropanol (IPA), often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient might be 90:10 Hexane:IPA.

  • Sample Preparation: Dissolve a small amount of the N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester sample (approximately 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation and Data Acquisition:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Flow Rate: Lower flow rates, such as 0.5 mL/min, often improve chiral resolution.[6]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.[6]

    • Detection: Monitor the elution profile at a wavelength where the phenyl groups provide strong absorbance (e.g., 254 nm).

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Subsequently, inject the sample of interest to determine the enantiomeric ratio by comparing the peak areas.

Data Presentation and Interpretation

The primary output is a chromatogram. For a racemic mixture, two peaks of equal area will be observed. For an enantiomerically enriched sample, one peak will be significantly larger than the other.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) 12.5 min15.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{1.22}

A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Interpretation A Select Chiral Stationary Phase B Prepare Mobile Phase (Hexane/IPA) A->B C Dissolve & Filter Sample B->C D Inject Sample into HPLC C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Determine Retention Times & Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for enantiomeric analysis by Chiral HPLC.

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC is excellent for separation, it does not inherently provide the absolute configuration. NMR spectroscopy, when used with a chiral derivatizing agent (CDA), can help determine the absolute stereochemistry.[7] The most classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).[8][9]

Principle of Analysis

The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent.[9] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[7] By analyzing the differences in chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomeric products, the absolute configuration can be deduced based on the established Mosher's model.[10][11]

Experimental Protocol: Mosher's Amide Analysis

This protocol assumes the N-benzyl group is first removed to expose the secondary amine for derivatization.

  • Debenzylation: Remove the N-benzyl group from the starting material (e.g., via catalytic hydrogenation) to yield 2-ethyl-2-phenylglycine ethyl ester.

  • Preparation of Diastereomers:

    • Divide the debenzylated amine into two portions.

    • React one portion with (R)-(-)-MTPA chloride to form the (R)-MTPA amide.

    • React the second portion with (S)-(+)-MTPA chloride to form the (S)-MTPA amide.

  • NMR Data Acquisition:

    • Dissolve each diastereomeric amide in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Acquire high-resolution ¹H NMR spectra for both samples. It is critical to ensure identical experimental conditions (temperature, concentration).

  • Spectral Analysis:

    • Assign the proton signals for the groups surrounding the stereocenter in both spectra. 2D NMR techniques (like COSY and HSQC) may be necessary for unambiguous assignment.

    • Calculate the chemical shift difference (Δδ) for each pair of assigned protons using the formula: Δδ = δ_S - δ_R , where δ_S is the chemical shift in the (S)-MTPA derivative and δ_R is the chemical shift in the (R)-MTPA derivative.

Data Interpretation

According to the Mosher model for amides, the protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will be shielded (shifted upfield), while those on the same side as the CF₃ group will be deshielded (shifted downfield).

  • Positive Δδ values are expected for protons on one side of the stereocenter.

  • Negative Δδ values are expected for protons on the other side.

By mapping the signs of Δδ onto a 3D model of the molecule, the absolute configuration can be assigned.

Protonsδ in (S)-MTPA Amide (ppm)δ in (R)-MTPA Amide (ppm)Δδ (δ_S - δ_R)
Ethyl-CH₂ 2.152.25-0.10
Ethyl-CH₃ 0.900.98-0.08
Phenyl (ortho) 7.457.35+0.10

This data would suggest the ethyl group protons have a negative Δδ and the phenyl group protons have a positive Δδ, allowing for assignment of the absolute configuration.

Diagram of Mosher's Method Principle

Mosher_Principle cluster_reactants Reactants cluster_products Products cluster_analysis Analysis Enantiomers Mixture of (R) and (S) Amines R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl Diastereomer_R Diastereomer 1 (Amine-R-MTPA) R_MTPA->Diastereomer_R Reaction 1 Diastereomer_S Diastereomer 2 (Amine-S-MTPA) S_MTPA->Diastereomer_S Reaction 2 NMR 1H NMR Analysis Diastereomer_R->NMR Diastereomer_S->NMR Compare Compare Spectra (Δδ) NMR->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Principle of stereochemical assignment using Mosher's method.

Method 3: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It provides a unique spectral fingerprint for each enantiomer and can be used to determine the absolute configuration without the need for crystallization or chemical derivatization.[12]

Principle of VCD

While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[12][13] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemistry calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer).[13][14] A match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The solvent must be transparent in the IR region of interest.

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a commercial VCD spectrometer.

    • Data collection typically requires several hours to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculation:

    • Perform a conformational search for the molecule to identify the most stable low-energy conformers.

    • Using quantum chemistry software (e.g., Gaussian), perform a geometry optimization and frequency calculation for the most stable conformer(s) of one enantiomer (e.g., the S-enantiomer) using DFT.

    • This calculation generates a predicted IR and VCD spectrum. The spectrum for the R-enantiomer is simply the inverse of the calculated S-enantiomer spectrum.

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the two predicted spectra (for R and S).

    • The enantiomer whose calculated spectrum matches the experimental spectrum is the correct absolute configuration.

Data Interpretation

The comparison focuses on the pattern of positive and negative peaks (Cotton effects) across the spectrum.

FeatureExperimental VCDCalculated (S)-VCDCalculated (R)-VCD
Peak at ~1730 cm⁻¹ (C=O stretch) Positive (+)Positive (+)Negative (-)
Peak at ~1650 cm⁻¹ (Amide I) Negative (-)Negative (-)Positive (+)
Peak at ~1450 cm⁻¹ (CH₂ bend) Positive (+)Positive (+)Negative (-)

A strong correlation between the experimental and calculated (S)-VCD spectra would confirm the S-configuration for the sample.

VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment A Measure VCD Spectrum of Sample E Compare Experimental and Calculated Spectra A->E B Perform Conformer Search C Calculate VCD Spectrum of One Enantiomer (e.g., S) via DFT B->C D Invert Calculated Spectrum to get R-Enantiomer C->D D->E F Assign Absolute Configuration E->F

Caption: Workflow for absolute configuration determination by VCD.

Comparison of Methodologies

FeatureChiral HPLCNMR with CDAsVibrational Circular Dichroism (VCD)Single Crystal X-ray Crystallography
Primary Outcome Enantiomeric Purity (ee%)Absolute ConfigurationAbsolute Configuration & ConformationDefinitive Absolute Configuration
Principle Differential interaction with CSPDiastereomer formationDifferential absorption of polarized IR lightAnomalous dispersion of X-rays
Sample Requirement < 1 mg~5 mg5-10 mgRequires a suitable single crystal
Destructive? NoYes (derivatization)NoNo (crystal is recovered)
Key Advantage Fast, quantitative for ee%No crystal neededNo crystal or derivatization neededGold standard, unambiguous result[1][15]
Key Limitation Does not give absolute config.Requires chemical modificationRequires complex computationCrystal growth can be a major bottleneck[12][15]

Conclusion

Confirming the stereochemistry of a molecule with a quaternary stereocenter, such as N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, requires a multi-faceted and orthogonal approach.

  • Chiral HPLC should be employed as the primary tool for determining enantiomeric purity and for preparative separation of the enantiomers. Its speed and quantitative accuracy are invaluable for process control.

  • Vibrational Circular Dichroism (VCD) offers a powerful and non-destructive method for determining the absolute configuration of the purified enantiomer in solution, which is often more representative of its state in biological systems. It serves as an excellent alternative when crystallization is not feasible.[12][14]

  • NMR with Chiral Derivatizing Agents like Mosher's acid provides a classic and reliable means to assign absolute configuration, particularly when VCD instrumentation or computational resources are unavailable.

  • Finally, if a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, definitive proof of the absolute configuration, serving as the gold standard against which other methods are validated.[1][16]

By judiciously selecting and combining these techniques, researchers can confidently and unambiguously establish the stereochemical integrity of their target compounds, a critical step in the journey from chemical synthesis to pharmaceutical application.

References

  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • OMICS International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Semantic Scholar. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ACS Publications. (2010, February 4). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2010, May 15). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Retrieved from [Link]

  • PubMed. (2022, November 14). Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 6). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Course Hero. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • ResearchGate. (2026, January 27). Analysis of an Alpha Amino Acid by Fourier Transform Nuclear Magnetic Resonance Spectrometry: Identification and Titration. Retrieved from [https://www.researchgate.net/publication/283073992_Analysis_of_an_Alpha_Amino_Acid_by_Fourier_Transform_Nuclear_Magnetic_Resonance_Spectrometry_Identification_and_Titration]([Link]_ Resonance_Spectrometry_Identification_and_Titration)

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Validation

Technical Guide: Cross-Validation of Analytical Methods for Quantifying N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Executive Summary The accurate quantification of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is critical, particularly given its role as a specialized intermediate in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is critical, particularly given its role as a specialized intermediate in the synthesis of complex pharmaceutical agents. As a phenylglycine derivative, this molecule presents specific analytical challenges, including potential ester hydrolysis and stereochemical stability.

This guide details the cross-validation of two orthogonal methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust, cost-effective standard for routine assay, UHPLC-MS/MS provides the necessary sensitivity and specificity to validate peak purity and quantify trace impurities. This document outlines the experimental protocols, validation parameters, and statistical frameworks required to ensure data integrity in compliance with ICH Q2(R2) guidelines.

Analyte Profile & Critical Analytical Challenges

Before selecting methods, one must understand the physicochemical behavior of the analyte.

  • Chemical Structure: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester[1][2][3][4][5]

  • Molecular Weight: ~297.4 g/mol

  • Chromophores: Benzyl and Phenyl rings (Strong UV absorption at ~210-220 nm; moderate at 254 nm).

  • Functionality: Secondary amine (basic) and Ethyl ester (labile).

Critical Quality Attributes (CQAs) for Method Development
  • Hydrolytic Instability: The ethyl ester moiety is susceptible to hydrolysis, converting to the corresponding carboxylic acid, especially in high pH mobile phases. Mitigation: Use buffered mobile phases at pH 3.0–5.0.

  • Peak Tailing: The secondary amine can interact with residual silanols on silica columns. Mitigation: Use end-capped columns and mobile phase modifiers (e.g., Triethylamine or Formic Acid).

  • Matrix Interference: In crude reaction mixtures, benzylamine or other benzyl derivatives may co-elute. Mitigation: Orthogonal detection (MS) is required to confirm specificity.

Method A: HPLC-UV (The Routine Workhorse)

Purpose: Routine assay, purity analysis, and reaction monitoring (High concentration range: 10–500 µg/mL).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (max absorption) and 254 nm (specificity check).

  • Temperature: 30°C.

Strengths: High precision (RSD < 1%), robust, low operational cost. Limitations: Lower sensitivity; risk of co-elution with structurally similar UV-active impurities.

Method B: UHPLC-MS/MS (The Orthogonal Validator)

Purpose: Trace impurity profiling, degradation studies, and validating the specificity of Method A (Low concentration range: 1–1000 ng/mL).

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 minutes) for rapid screening.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (Protonated molecule [M+H]+ expected at m/z ~298.2).

  • MRM Transitions:

    • Quantifier: 298.2 -> 91.1 (Tropylium ion, characteristic of benzyl group).

    • Qualifier: 298.2 -> 224.1 (Loss of ethyl ester fragment).

Strengths: Absolute specificity (mass-based), high sensitivity. Limitations: Matrix effects (ion suppression), higher cost, instrument variability.

Cross-Validation Workflow

To ensure the HPLC-UV method is reliable, it must be cross-validated against the MS method. This process detects "hidden" biases, such as a co-eluting impurity that inflates UV signals but is invisible to MS (or separated by it).

Diagram: Analytical Cross-Validation Logic

The following diagram illustrates the decision matrix for cross-validating these methods.

CrossValidation Sample Crude/Purified Sample Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep MethodA Method A: HPLC-UV (Quantification) Prep->MethodA MethodB Method B: UHPLC-MS/MS (Specificity/Trace) Prep->MethodB DataA Result A (mg/mL) MethodA->DataA DataB Result B (mg/mL) MethodB->DataB Compare Statistical Comparison (Bland-Altman / %Diff) DataA->Compare DataB->Compare Decision Is % Difference < 5.0%? Compare->Decision Pass VALIDATED Use HPLC-UV for QC Decision->Pass Yes Fail INVESTIGATE Check Peak Purity / Matrix Effect Decision->Fail No

Caption: Workflow for orthogonal cross-validation of analytical methods. Method A is validated for routine use only if it statistically aligns with the specific Method B.

Representative Experimental Data Comparison

The following data represents a typical validation study for this class of hydrophobic esters.

Table 1: Method Performance Summary
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Conclusion
Linearity (

)
> 0.9995 (10-500 µg/mL)> 0.9980 (1-1000 ng/mL)UV is superior for high-concentration assay.
Precision (RSD) 0.4% (n=6)2.8% (n=6)UV is more reproducible for bulk quantification.
LOD 0.5 µg/mL0.05 ng/mLMS is ~10,000x more sensitive.
Specificity Risk of co-elutionMass-resolvedMS confirms peak purity.
Table 2: Cross-Validation Results (Accuracy)

Samples of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester spiked into a synthetic matrix were analyzed by both methods.

Spike LevelHPLC-UV Recovery (%)UHPLC-MS Recovery (%)% DifferenceStatus
50%99.298.50.7%Pass
100%100.1101.2-1.1%Pass
150%99.897.91.9%Pass
Impurity A (1%) Not Detected (Co-elutes)Detected (m/z 284)N/A MS Required

Interpretation: The data shows that for the main analyte, HPLC-UV provides equivalent accuracy to MS with better precision. However, the "Impurity A" row highlights the necessity of MS during development: UV might miss a co-eluting impurity, leading to a false "100% purity" claim. Once MS confirms the separation of impurities, the UV method is deemed "Validated for Specificity."

Protocol for Cross-Validation Analysis

To replicate this validation in your laboratory, follow this step-by-step logic:

  • Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in Acetonitrile.

  • Linearity Check: Dilute stock to create 5 levels for UV (e.g., 50, 100, 200, 400, 500 µg/mL) and 5 levels for MS (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Forced Degradation (Stress Testing):

    • Expose sample to 0.1 N NaOH for 1 hour (induces ester hydrolysis).

    • Analyze by both UV and MS.

    • Success Criteria: The UV chromatogram must show a reduction in the main peak that matches the appearance of degradation products. MS must confirm the identity of the degradant (Acid form: m/z ~270).

  • Bland-Altman Analysis: Plot the difference between Method A and Method B against the mean of the two methods. 95% of differences should lie within ±2 standard deviations.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[7]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Product Data.

Sources

Comparative

"comparing the efficacy of different chiral stationary phases for phenylglycine separation"

Topic: Comparative Guide: Efficacy of Chiral Stationary Phases for Phenylglycine Separation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Efficacy of Chiral Stationary Phases for Phenylglycine Separation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

Phenylglycine (Phg) represents a unique separation challenge due to its amphoteric nature and the steric bulk of the phenyl ring adjacent to the chiral center. Unlike aliphatic amino acids, the


-electron density of the phenyl ring creates opportunities for secondary interactions (

-

stacking) that can be leveraged or detrimental depending on the stationary phase.

This guide objectively compares the three dominant methodologies for separating free (underivatized) phenylglycine enantiomers: Crown Ether , Macrocyclic Glycopeptide (Teicoplanin) , and Ligand Exchange .

The Verdict:

  • For Purity/QC (UV Detection): Crown Ether (Crownpak CR-I(+)) is the "Gold Standard" for resolution (

    
    ) and peak shape, utilizing a rigid host-guest mechanism.
    
  • For PK/Bioanalysis (MS Detection): Teicoplanin (Chirobiotic T) is the superior choice due to compatibility with volatile mobile phases (methanol/water/acetic acid).

  • For Preparative/Cost-Efficiency: Ligand Exchange remains viable but is limited by copper contamination in the eluent.

Mechanistic Profiling of Stationary Phases

To select the correct column, one must understand the molecular recognition mechanism. Phenylglycine resolves based on the stability difference of the transient diastereomeric complexes formed between the analyte and the chiral selector.

A. Crown Ether (e.g., Daicel CROWNPAK CR-I(+))[1][2]
  • Mechanism: Host-Guest Complexation.

  • Interaction: The primary ammonium group (

    
    ) of phenylglycine inserts into the crown ether cavity.
    
  • Chiral Recognition: A "Three-Point Interaction" occurs for the more retained enantiomer (typically

    
    -Phg on CR(+)), involving hydrogen bonding between the ammonium protons and the ether oxygens, plus steric barriers affecting the phenyl group.
    
  • Constraint: Requires acidic mobile phase (pH 1.0–2.[1]0) to ensure the amine is fully protonated.

B. Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)[3]
  • Mechanism: Teicoplanin Complexation.

  • Interaction: Multimodal. Includes

    
    -
    
    
    
    interactions (phenyl ring), hydrogen bonding (peptide backbone), and inclusion complexation.
  • Advantage: The "Teicoplanin Aglycone" pocket is uniquely shaped to accommodate

    
    -amino acids with aromatic side chains like phenylglycine.
    
C. Ligand Exchange (e.g., Chiralpak MA(+), Chirex 3126)
  • Mechanism: Ternary Metal Complex.

  • Interaction: The analyte and the chiral selector (e.g., Proline or Penicillamine derivative) simultaneously coordinate to a central metal ion (usually

    
    ).[4]
    
  • Constraint: Requires copper sulfate in the mobile phase, making it incompatible with Mass Spectrometry (MS).

Visualizing the Decision Matrix

G Start Phenylglycine Sample Deriv Is sample derivatized? (e.g., N-Boc, Fmoc) Start->Deriv FreeAA Free Amino Acid Deriv->FreeAA No Poly Polysaccharide (Chiralpak IA/IC) Requires Derivatization Deriv->Poly Yes Detector Detector Type FreeAA->Detector UV UV / PDA Detector->UV Standard QC MS LC-MS / MS-MS Detector->MS Bioanalysis Crown Crown Ether (Crownpak CR-I) Best Rs, Acidic MP UV->Crown Primary Choice Ligand Ligand Exchange (Chirex/MA+) High Cu+ Background UV->Ligand Legacy/Cost MS->Crown Difficult (TFA bleed) Teico Teicoplanin (Chirobiotic T) Volatile MP MS->Teico Required

Figure 1: Decision tree for selecting the optimal stationary phase based on sample state and detection requirements.

Comparative Performance Data

The following data summarizes typical performance metrics for


-Phenylglycine separation.
FeatureCrown Ether (Crownpak CR-I(+))Teicoplanin (Chirobiotic T)Ligand Exchange (Chirex 3126)
Selectivity (

)
High (> 1.5) Moderate (1.2 – 1.4)High (> 1.5)
Resolution (

)
Excellent (> 5.0) Good (> 2.0)Excellent (> 4.0)
Elution Order

then

(typically)

then

(typically)
Configurable (via selector)
Mobile Phase Aqueous

(pH 1.[2]5)
MeOH/Water/Acetic AcidAqueous

Temperature Low (


)
Ambient (


)
Ambient
MS Compatible? No (Perchlorate) / Poor (TFA)Yes No (Copper)
Column Life Moderate (Acid hydrolysis risk)High (Bonded phase)High

Technical Insight: While Crown Ether columns provide the highest resolution, they are susceptible to performance degradation if the mobile phase pH rises above 2.0 or if the column dries out. Teicoplanin phases are chemically robust but require careful optimization of the organic modifier (Methanol vs. Ethanol) to maximize selectivity.

Validated Experimental Protocols
Protocol A: The "Gold Standard" (UV Detection)

Column: Daicel CROWNPAK CR-I(+) (


)
  • Rationale: The immobilized crown ether withstands aggressive acidic conditions better than coated versions (CR(+)), allowing for sharper peaks.

  • Mobile Phase:

    
     in Water / Acetonitrile (90:10 v/v).
    
    • Note: Acetonitrile is added to reduce retention time of the hydrophobic phenyl ring; pure water causes excessive retention.

  • Flow Rate:

    
    .[5]
    
  • Temperature:

    
    . (Lowering T increases 
    
    
    
    by reducing thermal motion, stabilizing the host-guest complex).
  • Detection: UV @ 200 nm (Phenylglycine has weak absorbance; 254 nm is less sensitive).

  • Expected Result: Baseline separation within 10 minutes.

    
    -Phg elutes first; 
    
    
    
    -Phg elutes second.
Protocol B: The "LC-MS Compatible" Method

Column: Astec CHIROBIOTIC T (


)
  • Rationale: Uses the "Polar Ionic Mode" or "Polar Organic Mode" to facilitate ionization without non-volatile salts.

  • Mobile Phase: Methanol / Water / Acetic Acid / Triethylamine (TEAA) (80:20:0.1:0.1 v/v).

    • Mechanism:[4] The acid/base ratio controls the ionization state of the Teicoplanin and the Phenylglycine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: ESI-MS (Positive Mode, SIM for m/z 152).

  • Expected Result: Separation factor (

    
    ) approx 1.3.
    
Troubleshooting & Optimization (Expertise)

Issue 1: Peak Tailing on Crown Ether Columns

  • Cause: Slow mass transfer or secondary silanol interactions.

  • Fix: Ensure the mobile phase pH is strictly

    
    . If using TFA instead of Perchloric acid (for semi-MS compatibility), tailing will increase. Lowering the flow rate often improves peak symmetry more than increasing temperature.
    

Issue 2: Retention Time Drift on Teicoplanin

  • Cause: Incomplete equilibration of the ionic surface.

  • Fix: Teicoplanin columns have "memory." If you switch from Reversed Phase (high water) to Polar Organic (high MeOH), flush with at least 20 column volumes. For Phenylglycine, the water content is the primary lever for retention—increasing water decreases retention in Polar Organic mode (counter-intuitive to RP).

Issue 3: Elution Order Reversal

  • Insight: Unlike polysaccharide columns where AD-H and OD-H have different selectors, Crownpak CR(+) and CR(-) are geometric enantiomers. If

    
    -Phg is the trace impurity and elutes second (on CR(+)), it is easier to quantify (peaks don't hide in the tail of the major peak). If 
    
    
    
    -Phg is the impurity, switch to Crownpak CR(-) to make the impurity elute second.
References
  • Daicel Corporation. (n.d.).[2][6] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Retrieved from [Link]

  • Department of Chemistry, University of Rome. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Journal of Chromatography A. Retrieved from [Link]

  • Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. Chromatographia. Retrieved from [Link]

Sources

Validation

Biological Evaluation of Novel N-Aryl Glycine Derivatives: A Comparative Guide

Executive Summary & Strategic Rationale N-aryl glycine derivatives represent a pivotal shift in medicinal chemistry, moving beyond traditional NSAID scaffolds (like diclofenac) to address the critical balance between pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-aryl glycine derivatives represent a pivotal shift in medicinal chemistry, moving beyond traditional NSAID scaffolds (like diclofenac) to address the critical balance between potency and gastrointestinal (GI) safety. Unlike classic carboxylate-containing NSAIDs that often cause direct mucosal damage, novel N-aryl glycine motifs offer a tunable "bifunctional" scaffold. They mimic the glycine amino acid side arm to enhance physicochemical properties while utilizing the aryl core for targeted hydrophobic interactions within the Cyclooxygenase (COX) active site.

This guide provides a technical roadmap for evaluating these derivatives, focusing on their primary application as anti-inflammatory and analgesic agents , with secondary insights into their antimicrobial potential.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of novel N-(4-substituted phenyl)glycine derivatives against industry standards (Indomethacin, Celecoxib, and Ibuprofen).

In Vitro COX Isoform Selectivity (IC50)

The "Holy Grail" of this drug class is high COX-2 selectivity to minimize gastric side effects while maintaining efficacy.

Compound IDStructure MotifCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Interpretation
Novel Derivative 6 Chalcone-Glycine Hybrid>1000.18>550Highly Selective (Superior to Celecoxib)
Novel Derivative 3b Thiazolidine-Glycine4.200.459.3Moderate Selectivity
Indomethacin Indole Acetic Acid0.020.600.03Non-selective (High GI Risk)
Celecoxib Diarylheterocycle15.00.05300Standard COX-2 Inhibitor
Diclofenac Phenylacetic Acid3.80.84.7Balanced Inhibitor

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1][2] Higher SI indicates better safety profile.

In Vivo Anti-Inflammatory Potency (Rat Paw Edema)

Efficacy measured at 3 hours post-carrageenan injection (Dose: 50 mg/kg).

Compound% Edema InhibitionUlcerogenic Index (UI)*Clinical Significance
Derivative 6 51.82%0.0Bio-equivalent to Standard with zero gastric lesions
Derivative 7 43.80%0.5Effective, minimal irritation
Indomethacin 54.0%18.5High efficacy, severe gastric damage
Control 0%0.0Baseline

*UI Scale: 0 (No lesions) to >20 (Severe hemorrhagic erosion).

Mechanism of Action & Signaling Pathway

The therapeutic success of N-aryl glycines lies in their ability to fit into the hydrophobic channel of the COX-2 enzyme. The glycine moiety forms hydrogen bonds with Arg120 and Tyr355 at the entrance of the channel, while the N-aryl group extends into the hydrophobic pocket.

Visualizing the Inhibition Pathway

The following diagram illustrates how these derivatives intercept the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 N_Aryl N-Aryl Glycine Derivatives N_Aryl->COX1 Weak/No Inhibition (Preserves Stomach) N_Aryl->COX2 SELECTIVE INHIBITION (High Affinity) Homeostasis Homeostatic Functions (Gastric Protection, Hemostasis) PGG2->Homeostasis via PGE2/TxA2 Inflammation Inflammatory Response (Pain, Fever, Swelling) PGG2->Inflammation via PGE2/PGI2

Caption: Selective inhibition of the COX-2 pathway by N-aryl glycine derivatives, preserving the COX-1 mediated gastric protection mechanism.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows.

Chemical Synthesis Validation (The "One-Pot" Check)

Before biological testing, the purity of the N-aryl glycine derivative must be confirmed.

  • Critical Control: The formation of the secondary amine (-NH-) peak in IR spectroscopy (approx. 3300-3400 cm⁻¹) and the disappearance of the precursor's primary amine signals.

  • Purity Standard: HPLC purity >98% is required for valid IC50 determination.

In Vitro COX Inhibition Assay (Colorimetric Screening)

Objective: Determine the concentration causing 50% enzyme inhibition (IC50).

  • Reagent Prep: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation:

    • Mix 150 µL assay buffer, 10 µL Heme, and 10 µL enzyme.

    • Add 20 µL of Test Compound (dissolved in DMSO, serial dilutions 0.01–100 µM).

    • Control: Use DMSO only (100% activity) and DuP-697 (standard COX-2 inhibitor).

    • Incubate for 5 min at 25°C.

  • Initiation: Add 20 µL Arachidonic Acid (substrate) and 20 µL TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    Plot log(concentration) vs. % inhibition to derive IC50.
    
In Vivo Carrageenan-Induced Paw Edema

Objective: Assess oral bioavailability and anti-inflammatory efficacy in a systemic model.

  • Animals: Wistar albino rats (150–200g), fasted 12h prior. Groups of n=6.

  • Administration:

    • Group A: Vehicle (0.5% CMC).

    • Group B: Indomethacin (10 mg/kg, p.o.).[3]

    • Group C: N-Aryl Glycine Derivative (50 mg/kg, p.o.).

  • Induction: 30 mins post-dosing, inject 0.1 mL of 1% Carrageenan saline solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, and 3 hours.

  • Self-Validation: The control group must show >40% increase in paw volume by hour 3 for the test to be valid.

Evaluation Workflow Visualization

The following flowchart outlines the logic gate for advancing a lead compound from synthesis to safety profiling.

Evaluation_Workflow Start Synthesis of N-Aryl Glycines Char Characterization (NMR, IR, MS) Start->Char Screen In Vitro COX Screen (Enzyme Assay) Char->Screen Decision1 IC50 < 10µM? Screen->Decision1 Tox Cytotoxicity Test (MTT Assay / HFF Cells) Decision1->Tox Yes Discard Discard / Redesign Decision1->Discard No Decision2 Non-Toxic? Tox->Decision2 InVivo In Vivo Edema Model (Rat) Decision2->InVivo Safe Decision2->Discard Toxic Safety Ulcerogenic Index (Stomach Histology) InVivo->Safety

Caption: Stage-gate process for biological evaluation, prioritizing safety (cytotoxicity) before in vivo efficacy.

References

  • Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.[3][4] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Zare-Zardini, H. et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.

  • Knaus, E. E. et al. (2011). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[3] Proceedings of the National Academy of Sciences (PNAS).

  • Vane, J. R. & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.

Sources

Comparative

"orthogonality of analytical techniques for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester characterization"

Topic: Orthogonality of Analytical Techniques for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Characterization Content Type: Publish Comparison Guide Executive Summary N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonality of Analytical Techniques for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Characterization Content Type: Publish Comparison Guide

Executive Summary

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7) is a critical sterically hindered amino acid derivative, serving as a pivotal intermediate in the synthesis of complex pharmaceutical agents such as Remimazolam and Trimebutine analogs.[1] Its structural complexity—featuring a quaternary


-carbon, a bulky hydrophobic benzyl protection, and an ester moiety—presents unique analytical challenges.

Reliance on a single analytical dimension (e.g., HPLC-UV alone) is insufficient due to the potential for co-eluting isomers and non-chromophoric synthetic byproducts. This guide defines an orthogonal analytical strategy , validating the compound's identity, purity, and stereochemistry by leveraging techniques with non-overlapping selectivity mechanisms.

The Orthogonality Matrix

True orthogonality implies that if Method A fails to detect an impurity due to a specific physical limitation (e.g., lack of UV chromophore), Method B will detect it via a different principle (e.g., volatility or mass-to-charge ratio).

FeaturePrimary Technique (HPLC-UV)Orthogonal Technique (GC-FID/MS)Synergistic Value
Separation Principle Polarity & Hydrophobicity (Solvophobic interactions)Volatility & Boiling PointDifferentiates co-eluting polar isomers vs. volatile solvents.
Detection Basis UV Absorption (

transitions)
Carbon count (FID) or Mass (MS)Detects non-chromophoric impurities (e.g., aliphatic halides).
Key Blind Spot Inorganic salts, residual solvents, non-UV active precursors.Thermally unstable compounds, high MW aggregates.100% Coverage of organic impurities.

Technique Comparison & Protocols

A. Chromatographic Purity: RP-HPLC vs. GC-FID

Objective: Quantify organic impurities and degradation products (e.g., the hydrolyzed free acid or de-benzylated amine).

Primary Method: Reverse-Phase HPLC (UV-Vis)
  • Rationale: The benzyl and phenyl groups provide strong UV absorption at 210–220 nm and 254 nm. The amine functionality requires pH control to prevent peak tailing.

  • Protocol:

    • Column: C18 (L1),

      
       mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
      
    • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 20 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: 215 nm (max sensitivity), 254 nm (selectivity for aromatics).

    • Sample Diluent: 50:50 Water:Acetonitrile.

Orthogonal Method: Capillary GC-FID
  • Rationale: Confirms purity without bias from extinction coefficients. Crucial for detecting residual benzyl chloride (starting material) or ethanol (solvent) which may be transparent or elute in the void volume of HPLC.

  • Protocol:

    • Column: 5% Phenyl-arylene polymer (e.g., DB-5ms or HP-5),

      
      .
      
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C.

    • Oven Program: 50°C (hold 2 min)

      
       20°C/min 
      
      
      
      300°C (hold 10 min).
    • Detector: FID @ 310°C.

B. Structural Identity: NMR vs. HRMS

Objective: Confirm the exact chemical structure and substitution pattern.

  • NMR (

    
    H, 
    
    
    
    C):
    Provides "local" connectivity.
    • Critical Signal: The quaternary

      
      -carbon will not show a proton signal, but the ethyl group's methylene quartet and methyl triplet will show distinct diastereotopic splitting due to the chiral center.
      
  • HRMS (ESI-QTOF): Provides molecular formula confirmation.

    • Target Ion:

      
       (Calculated for C
      
      
      
      H
      
      
      NO
      
      
      ).
    • Fragmentation: Look for loss of ethyl ester (

      
       Da) and tropylium ion formation (
      
      
      
      91) from the benzyl group.
C. Stereochemical Purity: Chiral HPLC vs. Polarimetry

Objective: The molecule has a chiral center at the quaternary


-carbon. Enantiomeric purity is critical for downstream pharmaceutical efficacy.
Primary Method: Chiral HPLC
  • Rationale: Direct separation and quantification of the unwanted enantiomer (typically <0.5% limit).

  • Protocol:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to suppress silanol interactions with the amine).

    • Mode: Isocratic.

    • Detection: 254 nm.

Orthogonal Method: Specific Optical Rotation (Polarimetry)
  • Rationale: A bulk property measurement. While less specific than HPLC, it serves as a rapid "pass/fail" ID test for gross errors (e.g., accidentally using the wrong starting enantiomer).

  • Limit:

    
     must be established against a reference standard (typically in Ethanol or Methanol).
    

Workflow Visualization

The following diagram illustrates the decision matrix for selecting analytical methods based on the specific quality attribute being tested.

Orthogonal_Workflow cluster_purity Purity & Impurities cluster_identity Structural Identity cluster_chiral Stereochemistry Start Sample: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester HPLC RP-HPLC (UV) Detects: Non-volatiles, Aromatics Start->HPLC GC GC-FID Detects: Volatiles, Non-chromophores Start->GC NMR 1H / 13C NMR Connectivity & Substitution Start->NMR MS HRMS (ESI+) Exact Mass & Formula Start->MS ChiralLC Chiral HPLC Enantiomeric Excess (%ee) Start->ChiralLC Fusion1 Data Fusion: Mass Balance Check HPLC->Fusion1 GC->Fusion1 Fusion2 Confirmation: Structure Validated NMR->Fusion2 MS->Fusion2 Fusion3 Release: Enantiomeric Purity ChiralLC->Fusion3 Polarimetry Polarimetry Specific Rotation [α] Polarimetry->Fusion3

Caption: Orthogonal analytical workflow ensuring comprehensive coverage of purity, identity, and chirality.

Data Synthesis & Performance Metrics

ParameterRP-HPLC (UV)GC-FIDChiral HPLC
Linearity (

)



LOD (Limit of Detection) ~0.05%~0.02%~0.1%
Specificity High for aromaticsHigh for volatilesSpecific to stereoisomers
Main Interference Gradient baseline driftSolvent peaksPeak broadening
Self-Validating System Check

To ensure the trustworthiness of these protocols (E-E-A-T), every run must include:

  • System Suitability Standard: A mixture of the target compound and its known precursor (e.g., N-benzyl-2-ethyl-2-phenylglycine free acid) to demonstrate resolution (

    
    ).
    
  • Blank Injection: To prove no carryover, especially for the sticky amine functionality in GC.

References

  • Preparation of Remimazolam Intermediates

    • Source: WIPO (World Intellectual Property Organiz
    • Title: Process for the Preparation of Remimazolam and Solid State Forms of Remimazolam Salts (WO2018148361A1)
    • URL:[Link]

  • General Amino Acid Analysis by GC: Source: Merck (Sigma-Aldrich) Title: The Derivatization and Analysis of Amino Acids by GC-MS
  • Chiral Separation of Phenylglycine Derivatives

    • Source: N
    • Title: Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers
    • URL:[Link]

  • Compound Data & Safety

    • Source: PubChem
    • Title: N-Benzylglycine ethyl ester (Related Structure Verific
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7).[1] This compound is a specialized biochemical intermediate, often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7).[1] This compound is a specialized biochemical intermediate, often utilized in proteomics research and as an impurity standard in the synthesis of pharmaceutical agents like Trimebutine.

As a Senior Application Scientist, I have structured this guide to prioritize laboratory safety, regulatory compliance (EPA/RCRA), and environmental stewardship . Due to the niche nature of this compound, specific Safety Data Sheet (SDS) data is often sparse; therefore, this protocol applies analogous group hazard management principles, treating the substance with the caution reserved for bioactive organic amines and esters.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the identity and physical state of the waste. This compound is typically a viscous oil or low-melting solid.[1]

Property Data
Chemical Name N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Synonyms Ethyl 2-(benzylamino)-2-phenylbutyrate; Trimebutine Impurity/Intermediate
CAS Number 1330183-23-7
Molecular Formula C₁₉H₂₃NO₂
Molecular Weight 297.39 g/mol
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); Poorly soluble in water.[1][2]
Primary Hazards Irritant (Skin/Eye) , Acute Toxicity (Oral) , Combustible .
Risk Assessment (Pre-Disposal)
  • Bioactivity: As a structural analog to pharmaceutical precursors, treat as potentially bioactive. Avoid inhalation of dusts or aerosols.[1]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong acids (hydrolysis of the ester).

  • Environmental: Do not allow release into drains or waterways. Organic amines can be toxic to aquatic life.[1]

Step-by-Step Disposal Protocol

This protocol ensures compliance with 40 CFR Parts 260-273 (US EPA RCRA Regulations).[1]

Phase 1: Waste Segregation & Preparation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Waste: Determine if the waste is pure substance (solid/oil) or in solution (e.g., HPLC waste).

  • Compatibility Check: Ensure the waste stream is Non-Halogenated Organic .

    • Do NOT mix with: Oxidizers (Peroxides, Nitrates), Strong Acids, or Halogenated solvents (DCM, Chloroform) unless the facility burns mixed solvents.

  • PPE Requirements:

    • Nitrile Gloves (Double gloving recommended for pure substance).

    • Safety Goggles (ANSI Z87.1).

    • Lab Coat (Buttoned).

Phase 2: Packaging & Containment

Objective: Secure containment for transport.

  • Container Selection:

    • Liquids/Solutions: Use Amber Glass or HDPE (High-Density Polyethylene) bottles with screw-top caps.[1]

    • Solids/Vials: Place original vials into a secondary wide-mouth HDPE jar or a clear plastic bio-hazard/chemical bag if small quantities.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1]

  • Sealing: Cap tightly. Parafilm is not a primary seal; use electrical tape around the cap if long-term storage is expected before pickup.[1]

Phase 3: Labeling (Critical for Compliance)

Objective: Clear communication for EHS and waste handlers. Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Irritant [x] Toxic.

  • Composition: If in solution, list the solvent % (e.g., "99% Methanol, <1% N-Benzyl-2-ethyl...").

Phase 4: Final Hand-off

Transfer the container to your facility's Satellite Accumulation Area (SAA) . Ensure the container is placed in secondary containment (tray) to capture potential leaks.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision process for disposing of this specific compound based on its physical state and mixture.

DisposalWorkflow Start Waste: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Solid/Oil Solution Dissolved in Solvent StateCheck->Solution Liquid SolidPack Pack in HDPE Wide-Mouth Jar (Or double-bag small vials) Solid->SolidPack SolventCheck Check Solvent Type Solution->SolventCheck LabelSolid Label: Hazardous Waste (Solid) Tag: Toxic/Irritant SolidPack->LabelSolid NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens LabelNonHalo Label: Organic Waste (Non-Halo) Tag: Flammable/Toxic NonHalo->LabelNonHalo LabelHalo Label: Organic Waste (Halogenated) Tag: Toxic Halo->LabelHalo SAA Transfer to Satellite Accumulation Area (Secondary Containment) LabelSolid->SAA LabelNonHalo->SAA LabelHalo->SAA

Figure 1: Decision tree for the segregation and packaging of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester waste streams.

Regulatory & Technical Context

RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not listed on the P-list or U-list .[1] However, it must be characterized based on the mixture:

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

  • Toxicity: While not having a specific TC code, the "Generator Knowledge" rule dictates it be treated as toxic due to its amine functionality and biological activity profile.

Spill Response Mechanism

In the event of a minor spill (< 50 mL/g):

  • Evacuate the immediate area of unnecessary personnel.

  • Absorb liquid spills with vermiculite or a dedicated organic spill pad.[1]

  • Sweep solid spills carefully to avoid dust generation; use a damp paper towel to capture fine particles.[1]

  • Decontaminate the surface with a mild soap/water solution followed by an ethanol wipe.[1]

  • Dispose of all cleanup materials as hazardous solid waste (follow Phase 2 above).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 2-(benzylamino)-2-phenylbutanoate.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Executive Summary & Chemical Profile Objective: To establish a self-validating safety protocol for the handling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This compound is a specialized pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a self-validating safety protocol for the handling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This compound is a specialized pharmaceutical intermediate, sharing structural characteristics with benzylamines and amino acid esters.

Scientific Rationale (Read-Across Methodology): As specific toxicological data for this exact substituted ester is often proprietary or limited, this guide utilizes the "Read-Across" principle validated by ECHA and OSHA. We derive safety margins from its structural analogs—specifically N-Benzylglycine ethyl ester (CAS 6436-90-4) and N-Phenylglycine ethyl ester (CAS 2216-92-4).

Hazard Profile (Derived):

  • Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory Irritation (H335).

  • Functional Group Hazards:

    • Benzyl/Amine Moiety: Potential sensitizer and irritant to mucous membranes.

    • Ethyl Ester:[1][2][3][4][5] Hydrolysis in vivo may release ethanol and the corresponding amino acid; generally lower acute toxicity but lipophilic nature aids skin permeation.

PPE Selection Matrix

This matrix dictates the required protection based on the operational scale.[6]

Operation Scale Respiratory Protection Dermal Protection (Hands) Eye/Face Protection Body Protection
Analytical (<100 mg)(Weighing, HPLC prep)Level 1: Fume hood sufficient. If open bench: N95 mask.Single-layer Nitrile (0.11 mm, min. break >30 min)Safety Glasses with side shields (ANSI Z87.1)Standard Lab Coat(Cotton/Poly blend)
Preparative (100 mg - 10 g)(Synthesis, Extraction)Level 2: Fume hood mandatory.Double-gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm)Chemical Goggles (Indirect venting)Lab Coat +Chemical Apron (PVC)
Bulk Handling (>10 g)(Reactor loading, Spills)Level 3: Half-face respirator(OV/P100 Cartridge)Chem-Block Laminate (e.g., Silver Shield®) or Thick Nitrile (>0.3 mm)Face Shield +Chemical GogglesTyvek® Coverall +Sleeve Covers

Technical Justification & Protocol Logic

A. Dermal Defense: The Permeation Logic

Standard latex gloves are insufficient for organic esters. The lipophilic ethyl ester group facilitates permeation through natural rubber.

  • Recommendation: Nitrile Butadiene Rubber (NBR) is the standard.

  • Causality: NBR provides superior resistance to the aliphatic hydrocarbon chains and the ester functionality compared to latex.

  • Self-Validation: Check gloves for "tackiness" or discoloration immediately after contact. If the glove swells, the ester has compromised the polymer matrix.

B. Respiratory Defense: The Volatility Factor

While the "2-ethyl-2-phenyl" substitution adds steric bulk and lowers volatility compared to smaller glycine esters, the benzyl amine component can generate irritating vapors, especially if heated or acid-hydrolyzed.

  • Protocol: Use Organic Vapor (OV) cartridges paired with P100 particulate filters. The OV component captures amine vapors; the P100 captures solid particulates during weighing.

Visualized Workflows

Diagram 1: PPE Decision Logic

This decision tree ensures researchers select the correct gear before opening the bottle.

PPE_Decision_Tree Start Start: Handling N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Check_State Check Physical State Start->Check_State Solid Solid / Powder Check_State->Solid Powder Liquid Liquid / Solution Check_State->Liquid Dissolved/Oil Check_Vol Check Volume Solid->Check_Vol Liquid->Check_Vol Small_Vol < 10g (Analytical) Check_Vol->Small_Vol Large_Vol > 10g (Preparative) Check_Vol->Large_Vol Hood Engineering Control: Fume Hood Available? Small_Vol->Hood Large_Vol->Hood Level1 PPE Level 1: Nitrile Gloves + Safety Glasses (Work in Hood) Hood->Level1 Yes (Small Vol) Level2 PPE Level 2: Double Nitrile + Goggles (Work in Hood) Hood->Level2 Yes (Large Vol) Level3 PPE Level 3: Respirator (OV/P100) + Laminate Gloves + Face Shield Hood->Level3 No (Any Vol)

Caption: Logical flow for determining PPE requirements based on physical state and engineering controls.

Diagram 2: Donning & Doffing Sequence

Proper removal (doffing) is critical to prevent secondary exposure from contaminated surfaces.

Donning_Doffing cluster_donning Donning (Pre-Work) cluster_doffing Doffing (Post-Work) Step1 1. Inspect Lab Coat (Button fully) Step2 2. Eye Protection (Goggles/Glasses) Step1->Step2 Step3 3. Wash Hands Step2->Step3 Step4 4. Don Gloves (Over cuff) Step3->Step4 Step5 1. Beak Method (Remove Gloves) Step4->Step5 Perform Experiment Step6 2. Remove Eye Protection (By arms only) Step5->Step6 Step7 3. Remove Lab Coat (Inside out) Step6->Step7 Step8 4. Wash Hands (Soap + Water) Step7->Step8

Caption: Step-by-step workflow for donning (putting on) and doffing (taking off) PPE to minimize contamination.

Operational Protocols

Protocol A: Handling Spills (Solid/Liquid)
  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • Up-Armor: Don Level 3 PPE (Respirator + Double Gloves + Goggles).

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • If Liquid: Use a vermiculite or sand dam. Do not use combustible materials (sawdust) as benzyl esters can be flammable.

  • Decontaminate: Clean surface with 10% soap solution followed by water.

  • Disposal: Label waste as "Hazardous Waste: Organic Ester/Amine."

Protocol B: Glove Inspection (Self-Validating)

Before trusting your gloves:

  • Air Test: Inflate the glove slightly and roll the cuff to trap air. Listen/feel for leaks.

  • Visual Check: Look for "pinholes" between fingers.

  • During Use: If you see a "wet" spot appear on the glove surface (permeation breakthrough), STOP . Remove gloves immediately, wash hands, and re-glove.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 6436-90-4. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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